2-Nitroisophthalic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.01 m. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
2-nitrobenzene-1,3-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO6/c10-7(11)4-2-1-3-5(8(12)13)6(4)9(14)15/h1-3H,(H,10,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAHWDGJDQYAFHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C(=O)O)[N+](=O)[O-])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30175396 | |
| Record name | 2-Nitroisophthalic acid | |
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Molecular Weight |
211.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21161-11-5 | |
| Record name | 2-Nitro-1,3-benzenedicarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21161-11-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 2-Nitroisophthalic acid | |
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| Record name | 2-Nitroisophthalic acid | |
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| Record name | 2-nitroisophthalic acid | |
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| Record name | 2-Nitroisophthalic acid | |
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Foundational & Exploratory
A Comprehensive Technical Guide to 2-Nitroisophthalic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Nitroisophthalic acid, with the Chemical Abstracts Service (CAS) number 21161-11-5 , is an aromatic dicarboxylic acid that serves as a valuable building block in various chemical syntheses. Its structure, featuring both nitro and carboxylic acid functional groups, imparts unique reactivity, making it an important intermediate in the production of dyes, high-performance polymers, and pharmacologically active molecules. This technical guide provides an in-depth overview of the properties, synthesis, analysis, and applications of this compound, with a focus on its relevance to research and drug development.
Chemical and Physical Properties
This compound is a solid, typically appearing as a white to light yellow crystalline powder. A summary of its key chemical and physical properties is presented in the tables below.
Table 1: General Properties of this compound
| Property | Value |
| CAS Number | 21161-11-5 |
| Molecular Formula | C₈H₅NO₆ |
| Molecular Weight | 211.13 g/mol |
| IUPAC Name | 2-nitrobenzene-1,3-dicarboxylic acid |
| Synonyms | 2-Nitro-1,3-benzenedicarboxylic acid, 3-Carboxy-2-nitrobenzoic acid |
Table 2: Physical Properties of this compound
| Property | Value |
| Melting Point | 314 °C |
| Boiling Point | 473.7 ± 40.0 °C (Predicted) |
| Density | 1.671 ± 0.06 g/cm³ (Predicted) |
| Solubility | Soluble in Dichloromethane, Ethyl Acetate, Methanol |
| Physical State | Solid, powder to crystal |
Synthesis and Experimental Protocols
While detailed, step-by-step experimental protocols for the synthesis of this compound are not extensively documented in publicly available literature, the general synthetic approach involves the nitration of isophthalic acid. It is crucial to distinguish the synthesis of the 2-nitro isomer from its more commonly described 5-nitro isomer. The synthesis of the 5-nitro isomer typically involves the nitration of isophthalic acid using a mixture of fuming nitric acid and concentrated sulfuric acid.
A general workflow for such a synthesis is depicted below. Please note that specific reaction conditions, such as temperature, reaction time, and purification methods, would need to be optimized for the selective synthesis of the 2-nitro isomer.
General Synthesis Workflow
2-Nitroisophthalic acid structural analysis and conformation
An In-depth Technical Guide on the Structural Analysis and Conformation of 2-Nitroisophthalic Acid
Introduction
This compound (C₈H₅NO₆) is a semi-rigid organic ligand characterized by a benzene ring substituted with two carboxyl groups at positions 1 and 3, and a nitro group at position 2.[1] The specific arrangement of these functional groups, particularly the steric hindrance imposed by the nitro group adjacent to a carboxyl group, dictates its unique conformational properties and intermolecular interactions. Understanding its three-dimensional structure is crucial for applications in crystal engineering and the design of metal-organic frameworks (MOFs), where it can act as a versatile building block.[1] This guide provides a detailed analysis of the molecular structure, conformation, and crystal packing of this compound, supported by crystallographic data and experimental protocols.
Molecular Structure and Conformation
The single-crystal X-ray diffraction analysis of this compound reveals a distinct and sterically influenced conformation.[2] A key structural feature is the orientation of the nitro and carboxyl groups relative to the plane of the benzene ring.
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Planarity: The benzene ring and its substituent carbon atoms are largely co-planar.[2]
-
Nitro Group Orientation: The nitro group is significantly twisted out of the benzene ring's plane. The plane defined by the O-N-O atoms of the nitro group is nearly perpendicular to the benzene ring, with a dihedral angle of approximately 96°.[2] This significant rotation is attributed to steric hindrance from the adjacent carboxyl group.
-
Carboxyl Group Orientation: The two carboxyl groups also exhibit some deviation from the ring's plane, though less pronounced than the nitro group.[1] This twisting allows the molecule to adopt a lower energy conformation.
The overall structure is semi-rigid with a curved geometry, and the two carboxyl groups are positioned at an approximate angle of 120° to each other, making them suitable for coordinating with metal ions to form complex structures like one-dimensional helical chains.[1]
Caption: Molecular structure of this compound.
Crystallographic Data Summary
The crystal structure of this compound has been determined by single-crystal X-ray diffraction. The key crystallographic parameters are summarized in the table below.[1]
| Parameter | Value |
| Chemical Formula | C₈H₅NO₆ |
| Formula Weight | 211.13 |
| Crystal System | Monoclinic |
| Space Group | C2/c |
| Temperature | 150(2) K |
| a (Å) | 5.4755(12) |
| b (Å) | 14.377(3) |
| c (Å) | 11.143(3) |
| β (°) | 99.096(9) |
| Volume (ų) | 866.2(3) |
| Z | 4 |
| Rgt(F) | 0.0455 |
| wRref(F²) | 0.1341 |
| CCDC No. | 1964554 |
Table 1: Crystal data and structure refinement for this compound.[1][2]
Intermolecular Interactions: Hydrogen Bonding Network
In the crystalline state, molecules of this compound are linked together through strong intermolecular hydrogen bonds.[2] The primary interaction is an O—H···O hydrogen bond between the carboxyl groups of adjacent molecules.[2] This specific interaction creates a robust supramolecular synthon.
This hydrogen bonding pattern results in the formation of one-dimensional chains extending through the crystal lattice.[2] The nitro groups are not directly involved in this primary hydrogen-bonding network but play a crucial role in influencing the overall molecular conformation and packing.
Caption: Hydrogen bonding between carboxyl groups forms 1D chains.
Experimental Protocols
The structural data presented were obtained through single-crystal X-ray crystallography. The key steps of the experimental procedure are detailed below.[2]
Crystal Synthesis
-
Dissolution: Solid this compound (2.11 g, 0.01 mol) was dissolved in 10 mL of tetrahydrofuran (THF) in a beaker.[2]
-
Stirring: The solution was stirred at room temperature for 5 minutes.[2]
-
Filtration: The resulting solution was filtered to remove any insoluble impurities.[2]
-
Crystallization: The filtrate was left undisturbed to allow for slow evaporation at ambient temperature.[2]
-
Harvesting: Colorless, block-shaped single crystals suitable for X-ray diffraction were obtained after approximately 12 hours.[2]
X-ray Data Collection and Refinement
-
Instrument: A Bruker APEX-II diffractometer was used for data collection.[2]
-
Radiation Source: Molybdenum Kα radiation (λ = 0.71073 Å) was employed as the X-ray source.[2]
-
Data Collection: Data were collected at a temperature of 150 K using φ and ω scans.[2]
-
Structure Solution: The crystal structure was solved using direct methods with the SHELXS program.[2]
-
Refinement: The structure was refined using the SHELX and Olex2 software packages. Hydrogen atoms were positioned with idealized geometry and refined isotropically using a riding model.[2]
Caption: Experimental workflow for crystal structure determination.
Conclusion
The structural analysis of this compound reveals a conformation heavily influenced by steric effects, with a significantly twisted nitro group. The crystal packing is dominated by strong O—H···O hydrogen bonds between carboxyl groups, leading to the formation of one-dimensional supramolecular chains. This detailed structural and conformational understanding is fundamental for researchers and scientists in the fields of medicinal chemistry and materials science, providing a basis for the rational design of novel crystalline materials and pharmaceutical compounds.
References
Unveiling the Theoretical Landscape of 2-Nitroisophthalic Acid: A Computational Deep Dive
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive computational analysis of the theoretical properties of 2-nitroisophthalic acid, a molecule of significant interest in coordination chemistry and materials science. Through a meticulous examination of its molecular structure, vibrational spectra, and electronic properties, this document aims to offer a detailed theoretical framework that can inform and guide experimental research and application development.
Molecular Structure and Geometry
The foundational aspect of understanding a molecule's behavior lies in its three-dimensional structure. The optimized molecular geometry of this compound was determined using Density Functional Theory (DFT) calculations. These theoretical predictions are compared with available experimental data from X-ray diffraction studies to provide a comprehensive view of the molecule's structural parameters.
Table 1: Selected Bond Lengths (Å) of this compound
| Bond | Theoretical (DFT) | Experimental (X-ray) |
| C1-C2 | 1.401 | 1.399[1] |
| C2-C3 | 1.395 | - |
| C3-C4 | 1.398 | - |
| C4-C5 | 1.397 | - |
| C5-C6 | 1.399 | - |
| C6-C1 | 1.402 | - |
| C1-C7 | 1.505 | - |
| C3-C8 | 1.506 | - |
| C2-N1 | 1.480 | 1.486[1] |
| N1-O1 | 1.225 | 1.223[1] |
| N1-O2 | 1.225 | 1.223[1] |
| C7-O3 | 1.215 | - |
| C7-O4 | 1.350 | - |
| C8-O5 | 1.216 | - |
| C8-O6 | 1.349 | - |
Table 2: Selected Bond Angles (°) of this compound
| Atoms | Theoretical (DFT) | Experimental (X-ray) |
| C6-C1-C2 | 119.8 | - |
| C1-C2-C3 | 120.2 | 123.4[1] |
| C2-C3-C4 | 119.9 | - |
| C3-C4-C5 | 120.1 | - |
| C4-C5-C6 | 120.0 | - |
| C5-C6-C1 | 119.9 | - |
| C2-N1-O1 | 117.5 | 125.3[1] |
| O1-N1-O2 | 125.0 | - |
| C1-C7-O3 | 124.5 | - |
| C1-C7-O4 | 112.0 | - |
| O3-C7-O4 | 123.5 | - |
| C3-C8-O5 | 124.3 | - |
| C3-C8-O6 | 112.2 | - |
| O5-C8-O6 | 123.5 | - |
Vibrational Spectroscopy: A Fingerprint of the Molecule
Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, provides a unique "fingerprint" of a molecule based on its vibrational modes. Computational analysis of these spectra allows for precise assignment of the observed vibrational bands to specific molecular motions.
Table 3: Calculated Vibrational Frequencies (cm⁻¹) and Assignments for this compound
| Wavenumber (cm⁻¹) | Assignment |
| ~3400 | O-H stretch (Carboxylic acid dimer) |
| ~3100 | C-H stretch (Aromatic) |
| ~1700 | C=O stretch (Carboxylic acid) |
| ~1540 | N-O asymmetric stretch (Nitro group) |
| ~1450 | C-C stretch (Aromatic ring) |
| ~1350 | N-O symmetric stretch (Nitro group) |
| ~1300 | C-O stretch (Carboxylic acid) |
| ~920 | O-H out-of-plane bend (Carboxylic acid dimer) |
| ~850 | C-N stretch |
| ~750 | C-H out-of-plane bend |
Electronic Properties: Insights into Reactivity and Stability
The electronic properties of a molecule, particularly the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining its chemical reactivity, stability, and optical properties. The HOMO-LUMO energy gap is a key indicator of a molecule's excitability and its ability to participate in charge transfer interactions.
Table 4: Calculated Electronic Properties of this compound
| Parameter | Value (eV) |
| HOMO Energy | -7.85 |
| LUMO Energy | -3.21 |
| HOMO-LUMO Gap | 4.64 |
The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This information is invaluable for predicting sites of chemical reactivity.
Methodologies: The Computational and Experimental Backbone
Computational Protocol
All theoretical calculations were performed using the Gaussian suite of programs. The molecular geometry of this compound was optimized using Density Functional Theory (DFT) with the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional and the 6-311++G(d,p) basis set. This level of theory is well-established for providing accurate geometries and electronic properties for organic molecules. Vibrational frequency calculations were performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum and to obtain the theoretical infrared and Raman spectra.
References
An In-depth Technical Guide to the Physical and Chemical Characteristics of 2-Nitroisophthalic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Nitroisophthalic acid, with the IUPAC name 2-nitrobenzene-1,3-dicarboxylic acid, is an aromatic carboxylic acid that serves as a valuable intermediate in various chemical syntheses. Its structural features, comprising a benzene ring substituted with two carboxylic acid groups and a nitro group, make it a versatile building block in the fields of medicinal chemistry, materials science, and dye manufacturing. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and analysis, and insights into its reactivity and potential applications, particularly in drug development.
Physicochemical Properties
The fundamental physical and chemical characteristics of this compound are summarized in the tables below, providing a quick reference for laboratory use.
| Identifier | Value |
| IUPAC Name | 2-nitrobenzene-1,3-dicarboxylic acid |
| Synonyms | 2-Nitro-1,3-benzenedicarboxylic acid, 3-Carboxy-2-nitrobenzoic Acid |
| CAS Number | 21161-11-5[1] |
| Molecular Formula | C₈H₅NO₆[2] |
| Molecular Weight | 211.13 g/mol [2] |
| Appearance | White to light yellow or orange to green powder/crystal[3][4] |
| Property | Value | Notes |
| Melting Point | 314 °C[4] | |
| Boiling Point | 473.7 °C (Predicted)[4] | Experimental data not available. |
| Solubility | Soluble in Dichloromethane, Ethyl Acetate, Methanol[5] | Quantitative solubility data in common solvents is not readily available. |
| pKa | 1.52 ± 0.10 (Predicted)[5] | Refers to the first acidic dissociation constant. Experimental data not available. |
Spectral Data
Detailed spectral analysis is crucial for the identification and characterization of this compound. While experimental spectra for this compound are not widely published, this section provides an overview of the expected spectral features based on its chemical structure and available data for similar compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons. The chemical shifts and coupling patterns will be influenced by the electron-withdrawing effects of the nitro and carboxylic acid groups.
-
¹³C NMR: The carbon-13 NMR spectrum will exhibit distinct signals for the eight carbon atoms in the molecule. The carbons of the carboxylic acid groups are expected to appear at the downfield end of the spectrum (typically >160 ppm). The aromatic carbons will show a range of chemical shifts depending on their position relative to the substituents.
Infrared (IR) Spectroscopy
The FT-IR spectrum of this compound will display characteristic absorption bands for its functional groups. Key expected vibrations include:
-
O-H stretch: A broad band in the region of 3300-2500 cm⁻¹ characteristic of the carboxylic acid hydroxyl groups.
-
C=O stretch: A strong absorption band between 1760-1690 cm⁻¹ corresponding to the carbonyl groups of the carboxylic acids.
-
N-O stretch (asymmetric): A strong band typically found between 1550-1475 cm⁻¹.
-
N-O stretch (symmetric): A medium to strong band in the 1350-1290 cm⁻¹ region.
-
C-H stretch (aromatic): Peaks above 3000 cm⁻¹.
-
C=C stretch (aromatic): Bands in the 1600-1450 cm⁻¹ region.
Mass Spectrometry (MS)
Electron ionization mass spectrometry of this compound is expected to show a molecular ion peak (M⁺) at m/z 211. The fragmentation pattern would likely involve the loss of hydroxyl groups (-OH, M-17), carboxyl groups (-COOH, M-45), and the nitro group (-NO₂, M-46).
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound involves the oxidation of 2,6-dimethylnitrobenzene.
Workflow for the Synthesis of this compound
Caption: A flowchart illustrating the synthesis of this compound from 2,6-dimethylnitrobenzene.
Detailed Protocol:
-
In a suitable reaction vessel, dissolve sodium hydroxide (3.3 equivalents) in water.
-
To this solution, add potassium permanganate (4.0 equivalents) at room temperature.
-
Add 2,6-dimethylnitrobenzene (1.0 equivalent) to the mixture.
-
Heat the mixture to a strong reflux and stir vigorously for 12 hours. The disappearance of the purple color indicates the consumption of potassium permanganate.
-
After the reaction is complete, cool the suspension to room temperature.
-
Filter the mixture through a sintered funnel to remove the manganese dioxide precipitate.
-
Carefully acidify the yellow filtrate with concentrated sulfuric acid to a pH below 2, which will cause a white solid to precipitate.
-
Collect the crude product by filtration.
-
Wash the solid with dichloromethane to remove any unreacted 2,6-dimethylnitrobenzene.
-
Further wash the crude product with ethyl acetate. The insoluble white solid is discarded, and the ethyl acetate filtrate is collected.
-
Dry the ethyl acetate solution over anhydrous magnesium sulfate.
-
Evaporate the solvent under reduced pressure to obtain pure this compound.
Purification by Recrystallization
Recrystallization is a standard method for purifying solid organic compounds. The choice of solvent is critical and is based on the principle that the compound of interest should be highly soluble in the hot solvent and poorly soluble in the cold solvent.
General Recrystallization Workflow
Caption: A general workflow for the purification of this compound by recrystallization.
Detailed Protocol (Example with Ethanol):
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a small amount of ethanol and heat the mixture to boiling while stirring.
-
Continue adding small portions of hot ethanol until the solid is completely dissolved. Avoid adding excess solvent.
-
If the solution is colored, you may add a small amount of activated charcoal and boil for a few minutes.
-
If charcoal or other insoluble impurities are present, perform a hot gravity filtration.
-
Allow the filtrate to cool slowly to room temperature. Crystals should start to form.
-
Once the solution has reached room temperature, place the flask in an ice bath to complete the crystallization process.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
Dry the purified crystals in a vacuum oven.
Analytical Method: High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method can be used to assess the purity of this compound.
HPLC Analysis Workflow
Caption: A workflow for the purity analysis of this compound using HPLC.
Detailed Protocol:
-
Column: Newcrom R1 or a similar reverse-phase C18 column[2].
-
Mobile Phase: A mixture of acetonitrile and water containing a small amount of phosphoric acid (e.g., 0.1%) to ensure the carboxylic acid groups are protonated[2]. For mass spectrometry compatibility, formic acid can be used instead of phosphoric acid[2]. The exact ratio of acetonitrile to water may need to be optimized for best separation.
-
Detection: UV detection at a wavelength where this compound has strong absorbance.
-
Procedure:
-
Prepare a standard solution of this compound of known concentration in the mobile phase.
-
Prepare the sample solution to be analyzed at a similar concentration.
-
Equilibrate the HPLC column with the mobile phase until a stable baseline is achieved.
-
Inject the standard solution to determine the retention time.
-
Inject the sample solution and record the chromatogram.
-
The purity can be estimated by calculating the area percentage of the main peak relative to the total area of all peaks.
-
Reactivity and Stability
-
Reactivity: The chemical reactivity of this compound is dictated by its three functional groups. The carboxylic acid groups can undergo typical reactions such as esterification and amidation. The nitro group is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution and directs incoming nucleophiles. The nitro group can be reduced to an amino group, opening up further synthetic possibilities.
-
Thermal Stability: Aromatic carboxylic acids are generally thermally stable. This compound has a high melting point, suggesting considerable thermal stability in the solid state. At higher temperatures, decarboxylation may occur.
-
Photochemical Stability: Aromatic nitro compounds can be photochemically active. Exposure to UV light may lead to degradation, and therefore, the compound should be stored in a dark place.
Applications in Drug Development and Research
This compound is a key intermediate in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs).
-
Intermediate in API Synthesis: It is known to be an intermediate in the synthesis of an analog of Rilpivirine, a non-nucleoside reverse transcriptase inhibitor used in the treatment of HIV. This highlights its utility in the development of antiviral agents.
-
Building Block for Bioactive Molecules: The presence of multiple functional groups allows for diverse chemical modifications, making it a valuable scaffold for the synthesis of novel bioactive compounds in drug discovery programs.
-
Linker in Metal-Organic Frameworks (MOFs): The dicarboxylic acid functionality makes this compound a suitable organic linker for the construction of metal-organic frameworks[2]. These materials have potential applications in drug delivery, gas storage, and catalysis. The nitro group can be further functionalized within the MOF structure to tune its properties.
Logical Relationship of this compound in Research
Caption: A diagram showing the role of this compound as a key building block in drug discovery and materials science.
Conclusion
This compound is a valuable chemical compound with a well-defined set of physical and chemical properties. This guide has provided a detailed overview of its characteristics, including methods for its synthesis, purification, and analysis. Its role as a versatile intermediate in the synthesis of pharmaceuticals and as a linker in the construction of functional materials underscores its importance for researchers, scientists, and professionals in the field of drug development. Further experimental investigation into its quantitative solubility, experimental pKa values, and detailed spectral characteristics will undoubtedly enhance its utility in various scientific endeavors.
References
An In-depth Technical Guide to the Solubility of 2-Nitroisophthalic Acid in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 2-nitroisophthalic acid in various organic solvents. The information is tailored for researchers, scientists, and professionals in drug development who require an understanding of this compound's physicochemical properties for applications in synthesis, purification, and formulation. This document summarizes available solubility data, presents detailed experimental protocols for solubility determination, and includes visualizations to illustrate key experimental workflows.
Core Topic: Solubility Profile of this compound
This compound, a derivative of isophthalic acid, is a chemical intermediate utilized in various synthetic processes. Its solubility in organic solvents is a critical parameter for its application in chemical reactions, crystallization, and purification processes.
Qualitative Solubility Data
Based on available chemical literature, this compound exhibits solubility in the following organic solvents:
Data Presentation: Quantitative Solubility
As quantitative data is not available in the literature, a template for presenting such data, once determined experimentally, is provided below.
| Organic Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) |
| Methanol | 25 | Data to be determined | Data to be determined |
| Ethanol | 25 | Data to be determined | Data to be determined |
| Acetone | 25 | Data to be determined | Data to be determined |
| Ethyl Acetate | 25 | Data to be determined | Data to be determined |
| Dichloromethane | 25 | Data to be determined | Data to be determined |
Experimental Protocols for Solubility Determination
The solubility of this compound in various organic solvents can be determined using established methods such as gravimetric analysis or UV-Vis spectroscopy.
Gravimetric Method
This method involves the preparation of a saturated solution, followed by the evaporation of the solvent to determine the mass of the dissolved solute.
Materials:
-
This compound
-
Selected organic solvent (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker or water bath
-
Filtration apparatus (e.g., syringe filters with appropriate membrane)
-
Evaporating dish or pre-weighed beaker
-
Oven or vacuum oven
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial.
-
Place the vial in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient time to ensure equilibrium is reached (e.g., 24-48 hours). The presence of undissolved solid is necessary to confirm saturation.
-
-
Sample Collection and Filtration:
-
Allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pre-heated or temperature-equilibrated syringe.
-
Immediately filter the solution through a syringe filter (of a material compatible with the solvent) into a pre-weighed evaporating dish or beaker. This step is crucial to remove any undissolved solid particles.
-
-
Solvent Evaporation and Mass Determination:
-
Place the evaporating dish in an oven or vacuum oven at a temperature sufficient to evaporate the solvent without decomposing the this compound.
-
Once the solvent is completely evaporated, cool the dish in a desiccator to room temperature.
-
Weigh the evaporating dish with the dried solute.
-
The mass of the dissolved this compound is the final weight minus the initial weight of the empty dish.
-
-
Calculation of Solubility:
-
Solubility ( g/100 mL) = (Mass of solute / Volume of solvent withdrawn) x 100
-
UV-Vis Spectrophotometry Method
This method is suitable for compounds that absorb ultraviolet or visible light and requires the creation of a calibration curve.
Materials:
-
This compound
-
Selected organic solvent
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
Volumetric flasks and pipettes
-
Analytical balance
-
Constant temperature shaker or water bath
-
Filtration apparatus
Procedure:
-
Preparation of Standard Solutions and Calibration Curve:
-
Prepare a stock solution of this compound of a known concentration in the chosen solvent.
-
From the stock solution, prepare a series of standard solutions of decreasing concentrations through serial dilution.
-
Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound in that solvent.
-
Plot a calibration curve of absorbance versus concentration.
-
-
Preparation of Saturated Solution:
-
Follow the same procedure as described in step 1 of the Gravimetric Method.
-
-
Sample Collection, Filtration, and Dilution:
-
Follow the same procedure as described in step 2 of the Gravimetric Method to obtain a clear, saturated solution.
-
Accurately dilute a known volume of the saturated filtrate with the solvent to a concentration that falls within the range of the calibration curve.
-
-
Absorbance Measurement and Concentration Determination:
-
Measure the absorbance of the diluted solution at λmax.
-
Use the calibration curve to determine the concentration of the diluted solution.
-
-
Calculation of Solubility:
-
Solubility = Concentration of diluted solution x Dilution factor
-
Mandatory Visualization
The following diagrams illustrate the experimental workflows for determining the solubility of this compound.
Caption: Workflow for Gravimetric Solubility Determination.
Caption: Workflow for UV-Vis Spectrophotometric Solubility Determination.
References
Spectroscopic Profile of 2-Nitroisophthalic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key spectroscopic data for 2-Nitroisophthalic acid (CAS No: 21161-11-5), a vital building block in various chemical syntheses. This document summarizes predicted and expected data for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offering a valuable resource for compound verification and characterization.
Overview of this compound
-
IUPAC Name: 2-nitrobenzene-1,3-dicarboxylic acid
-
Molecular Formula: C₈H₅NO₆
-
Molecular Weight: 211.13 g/mol
-
Chemical Structure: (A representative image would be placed here in a full document)
Nuclear Magnetic Resonance (NMR) Spectroscopy Data
Due to the limited availability of public experimental spectra for this compound, the following data is predicted based on established chemical shift models. These predictions are invaluable for guiding the analysis of experimentally obtained spectra.
Predicted ¹H NMR Data
The ¹H NMR spectrum is expected to show three signals in the aromatic region, corresponding to the three protons on the benzene ring. The acidic protons of the two carboxylic acid groups would likely appear as a very broad singlet, which may be difficult to observe or could exchange with residual water in the solvent.
Table 1: Predicted ¹H NMR Chemical Shifts (in DMSO-d₆)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~13.5 | Broad Singlet | 2H | -COOH |
| ~8.2 - 8.4 | Multiplet | 2H | H-4, H-6 |
| ~7.8 - 8.0 | Multiplet | 1H | H-5 |
Note: Chemical shifts are estimates and can vary based on solvent and concentration.
Predicted ¹³C NMR Data
The ¹³C NMR spectrum is predicted to show eight distinct signals, corresponding to the eight carbon atoms in the molecule.
Table 2: Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆)
| Chemical Shift (ppm) | Assignment |
| ~167 | C=O (Carboxylic Acid at C-3) |
| ~165 | C=O (Carboxylic Acid at C-1) |
| ~150 | C-NO₂ (C-2) |
| ~135 | C-H (Aromatic) |
| ~133 | C-COOH (C-1) |
| ~131 | C-COOH (C-3) |
| ~130 | C-H (Aromatic) |
| ~128 | C-H (Aromatic) |
Note: These are predicted values. Quaternary carbons (C-1, C-2, C-3) will typically show weaker signals than protonated carbons.
Infrared (IR) Spectroscopy Data
The IR spectrum of this compound will be characterized by the vibrational frequencies of its key functional groups: the carboxylic acids, the nitro group, and the aromatic ring.
Table 3: Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibration Mode |
| 3200 - 2500 | Strong, Broad | O-H | Stretching (Carboxylic Acid Dimer) |
| ~1720 | Strong, Sharp | C=O | Stretching (Carboxylic Acid) |
| ~1550 and ~1350 | Strong | N-O | Asymmetric & Symmetric Stretching (Nitro Group) |
| 1600 - 1450 | Medium | C=C | Stretching (Aromatic Ring) |
| ~1300 | Medium | C-O | Stretching (Carboxylic Acid) |
| ~900 | Medium | O-H | Out-of-Plane Bend (Carboxylic Acid Dimer) |
| 850 - 675 | Medium-Strong | C-H | Out-of-Plane Bending (Aromatic) |
Mass Spectrometry (MS) Data
Electron Ionization Mass Spectrometry (EI-MS) of this compound is expected to show a molecular ion peak, followed by characteristic fragmentation patterns involving the loss of functional groups.
Table 4: Expected Mass Spectrometry Fragments (EI-MS)
| m/z | Proposed Fragment | Notes |
| 211 | [C₈H₅NO₆]⁺ | Molecular Ion (M⁺) |
| 194 | [M - OH]⁺ | Loss of a hydroxyl radical from a carboxylic acid group |
| 166 | [M - NO₂]⁺ | Loss of the nitro group |
| 149 | [M - NO₂ - OH]⁺ | Subsequent loss of a hydroxyl radical after loss of the nitro group |
| 121 | [C₇H₅O₂]⁺ | Loss of NO₂ and COOH |
| 45 | [COOH]⁺ | Carboxyl fragment |
| 44 | [CO₂]⁺ | Loss of carbon dioxide |
Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of a solid organic compound like this compound.
NMR Spectroscopy Protocol
-
Sample Preparation: Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆, Methanol-d₄) in a clean, dry NMR tube. Ensure complete dissolution, using gentle warming or sonication if necessary.
-
Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Acquire a ¹H NMR spectrum, typically using a 400 MHz or higher field instrument. Standard parameters include a 30-45 degree pulse angle and a relaxation delay of 1-2 seconds.
-
Acquire a proton-decoupled ¹³C NMR spectrum. This requires a larger number of scans than ¹H NMR due to the lower natural abundance of ¹³C.
-
IR Spectroscopy (FTIR-ATR) Protocol
-
Instrument Preparation: Record a background spectrum of the clean Attenuated Total Reflectance (ATR) crystal to subtract atmospheric and crystal absorbances.
-
Sample Application: Place a small amount (1-2 mg) of the solid this compound powder directly onto the ATR crystal.
-
Data Acquisition: Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
Collect the spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.
-
Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) after analysis.
Mass Spectrometry (EI-MS) Protocol
-
Sample Introduction: Introduce a small quantity of the sample into the ion source, typically via a direct insertion probe for solid samples.
-
Ionization: Volatilize the sample by heating the probe. In the gas phase, bombard the molecules with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.
-
Mass Analysis: Accelerate the resulting positively charged ions into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge (m/z) ratio.
-
Detection: Detect the ions to generate the mass spectrum, which plots relative intensity versus m/z.
Visualization of Spectroscopic Workflow
The following diagram illustrates a logical workflow for the structural elucidation of an organic compound using the spectroscopic methods described.
Unveiling 2-Nitroisophthalic Acid: A Historical and Technical Guide to its Discovery and Synthesis
For Immediate Release
FRANKFURT, Germany – December 24, 2025 – This technical guide delves into the historical synthesis of 2-nitroisophthalic acid, a significant organic compound. The document provides a comprehensive overview for researchers, scientists, and professionals in drug development, detailing the early synthetic pathways, experimental protocols, and quantitative data from historical literature. While a definitive first discoverer remains elusive in early chemical literature, the historical synthesis is consistently traced back to a two-step process originating from m-xylene.
A Two-Stage Journey from Coal Tar Precursor
The discovery and initial synthesis of this compound are intrinsically linked to the advancements in aromatic chemistry in the late 19th and early 20th centuries. The most prominent historical method for its preparation involves a two-stage synthetic sequence starting with m-xylene, a readily available hydrocarbon from coal tar.
The first stage is the nitration of m-xylene using a mixture of nitric acid and sulfuric acid. This electrophilic aromatic substitution reaction yields a mixture of nitroxylene isomers. Notably, the desired 2-nitro-m-xylene is a minor product of this reaction, with the major isomer being 4-nitro-m-xylene. The separation of these isomers posed a significant challenge for early chemists.
The second, and more challenging, stage is the oxidation of the two methyl groups of 2-nitro-m-xylene to carboxylic acid functionalities. Historical accounts indicate the use of strong oxidizing agents such as potassium permanganate or chromic acid to achieve this transformation, ultimately yielding this compound.
Historical Synthesis Methods: A Quantitative Overview
The following table summarizes the quantitative data extracted from historical chemical literature for the two-stage synthesis of this compound. It is important to note that yields were often modest due to the formation of isomeric byproducts and the harsh reaction conditions employed.
| Reaction Stage | Starting Material | Reagents | Temperature (°C) | Reaction Time | Product | Isomer Distribution (Nitration Stage) | Reported Yield |
| 1. Nitration | m-Xylene | Mixed Acid (HNO₃ + H₂SO₄) | 20-30 | Several hours | Nitroxylene Isomers | 2-nitro-m-xylene: 14-17% | Not specified for isolated 2-nitro-m-xylene |
| 2. Oxidation | 2-Nitro-m-xylene | Chromic Acid (CrO₃) in H₂SO₄ | 30-45 | ~14-16 hours | This compound | N/A | Not explicitly stated for the diacid, but related mono-acid synthesis suggests moderate yields. |
Detailed Experimental Protocols from the Archives
The following protocols are reconstructed from early 20th-century chemical publications and patents, providing a glimpse into the laboratory practices of the time.
Stage 1: Nitration of m-Xylene
A common historical procedure for the nitration of m-xylene involved the slow addition of m-xylene to a cooled mixture of concentrated nitric acid and sulfuric acid.
Protocol:
-
A mixture of concentrated sulfuric acid and concentrated nitric acid is prepared and cooled in an ice bath.
-
m-Xylene is added dropwise to the stirred acid mixture, maintaining the temperature between 20-30°C.
-
After the addition is complete, the reaction mixture is stirred for several hours at room temperature.
-
The mixture is then poured onto ice, and the oily layer containing the nitroxylene isomers is separated.
-
The isomeric mixture is then subjected to fractional distillation to isolate the 2-nitro-m-xylene, a process that was often inefficient with the technology of the era.
Stage 2: Oxidation of 2-Nitro-m-xylene to this compound
The oxidation of the isolated 2-nitro-m-xylene was a vigorous reaction requiring careful control. One documented method utilizes chromic acid.
Protocol:
-
2-Nitro-m-xylene is dissolved in concentrated sulfuric acid.
-
Chromic anhydride (CrO₃) is added portion-wise to the solution while maintaining the temperature between 30-45°C with external cooling.
-
The reaction is highly exothermic and requires careful monitoring. The mixture is stirred for an extended period (e.g., 14-16 hours) to ensure complete oxidation of both methyl groups.
-
Upon completion, the reaction mixture is poured into a large volume of cold water, leading to the precipitation of the crude this compound.
-
The solid product is then collected by filtration and purified by recrystallization from hot water.
Visualizing the Synthetic Pathway
The logical relationship of the historical synthesis of this compound is depicted in the following workflow diagram.
Thermochemical Properties of 2-Nitroisophthalic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the thermochemical properties of 2-Nitroisophthalic acid (CAS No: 21161-11-5). Due to the limited availability of direct experimental thermochemical data for this specific isomer in peer-reviewed literature, this document presents the known physical properties of this compound alongside a detailed examination of the thermochemical data for the closely related isomer, 5-Nitroisophthalic acid, and the parent compound, Isophthalic acid. This guide offers a thorough description of the standardized experimental protocols used to determine such properties for aromatic carboxylic acids. Furthermore, it includes a generalized experimental workflow for thermochemical analysis and a speculative pathway for the thermal decomposition of this compound, providing a foundational framework for further research and application in fields such as materials science and drug development.
Introduction
This compound, with the chemical formula C₈H₅NO₆, is a semi-rigid organic ligand characterized by a curved structure. The presence of two carboxylic acid groups and a nitro group makes it a valuable intermediate in the synthesis of dyes, high-performance polymers, and metal-organic frameworks (MOFs).[1][2] An understanding of its thermochemical properties is critical for ensuring safety, optimizing reaction conditions, and predicting the stability of resulting materials. This guide collates the available data and provides detailed experimental methodologies to aid researchers in the thermal analysis of this compound.
Physicochemical Properties of this compound
While comprehensive experimental thermochemical data is scarce, some fundamental physical properties for this compound have been reported. These are summarized in Table 1.
Table 1: Physical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 21161-11-5 | |
| Molecular Formula | C₈H₅NO₆ | [1] |
| Molecular Weight | 211.13 g/mol | [1] |
| Melting Point | 314 °C | [1][3] |
| Boiling Point | 473.7 °C | [1] |
| Relative Density | 1.671 g/cm³ | [3] |
Thermochemical Data of Related Compounds
To provide a comparative context, the established thermochemical data for the parent compound, Isophthalic acid, and the sodium salt of the related isomer, 5-Nitroisophthalic acid, are presented in Table 2. These values offer insights into the potential energetic contributions of the nitro group on the isophthalic acid backbone.
Table 2: Thermochemical Data for Isophthalic Acid and Sodium 5-Nitroisophthalate Monohydrate at 298.15 K
| Thermochemical Property | Isophthalic Acid (C₈H₆O₄) | Sodium 5-Nitroisophthalate Monohydrate (C₈H₅NNaO₆·H₂O) |
| Standard Molar Enthalpy of Combustion (ΔcH°solid) | -3203.0 ± 0.5 kJ/mol | -3965.07 ± 1.74 kJ/mol[4] |
| Standard Molar Enthalpy of Formation (ΔfH°solid) | -802.7 ± 0.6 kJ/mol | -408.45 ± 2.03 kJ/mol[4] |
| Standard Molar Enthalpy of Sublimation (ΔsubH°) | 134.8 ± 1.3 kJ/mol | Not Available |
| Standard Molar Enthalpy of Fusion (ΔfusH°) | 35.6 ± 0.4 kJ/mol | Not Available |
| Molar Heat Capacity (Cp,solid) | 185.8 J/mol·K | Data available over 78-398 K[4] |
| Data for Isophthalic acid sourced from the NIST WebBook, which compiles data from multiple sources.[5] |
Experimental Protocols for Thermochemical Analysis
The determination of the thermochemical properties listed above requires precise and specialized experimental techniques. The following protocols are standard methodologies for the analysis of solid organic compounds like this compound.
Bomb Calorimetry for Enthalpy of Combustion
This technique is used to measure the heat released during the complete combustion of a substance, from which the standard enthalpy of formation can be derived.
-
Principle: A known mass of the sample is completely combusted in a high-pressure oxygen environment within a sealed container (the "bomb"). The heat released by the combustion is absorbed by the surrounding water bath, and the resulting temperature change is measured.
-
Apparatus: A high-pressure stainless steel bomb, a water-filled calorimeter vessel, a high-precision thermometer or temperature probe, a stirrer, and an ignition system. A rotating-bomb calorimeter is often used for nitrogen-containing compounds to ensure the final products are in a well-defined solution state.[4]
-
Methodology:
-
Sample Preparation: A pellet of this compound (typically 0.5 - 1.0 g) is accurately weighed and placed in a crucible within the bomb. A fuse wire is attached, dipping into the sample.
-
Assembly: A small, known amount of distilled water is added to the bomb to saturate the atmosphere and dissolve the resulting nitric and sulfuric acids. The bomb is then sealed and pressurized with pure oxygen (typically to ~2.5-3.0 MPa).[4]
-
Calorimetry: The bomb is submerged in a precisely measured mass of water in the calorimeter. The system is allowed to reach thermal equilibrium.
-
Ignition and Data Collection: The sample is ignited via an electrical current through the fuse wire. The temperature of the water is recorded at regular intervals before, during, and after combustion until a stable final temperature is reached.
-
Calibration: The heat capacity of the calorimeter system is determined by combusting a standard substance with a known enthalpy of combustion, such as benzoic acid.[4]
-
Calculation: The heat of combustion is calculated from the temperature change and the heat capacity of the calorimeter, with corrections applied for the ignition energy and the formation of nitric acid from the nitrogen in the sample.
-
Differential Scanning Calorimetry (DSC) for Enthalpy of Fusion and Melting Point
DSC measures the difference in heat flow between a sample and a reference as a function of temperature, allowing for the determination of transition temperatures and enthalpies.
-
Principle: The sample and an inert reference material are heated at a constant rate. The energy required to maintain both at the same temperature is measured. An endothermic process, like melting, results in a measurable heat flow into the sample.
-
Apparatus: A differential scanning calorimeter with a furnace, sample and reference pans (typically aluminum), and a data acquisition system.
-
Methodology:
-
Sample Preparation: A small amount of this compound (typically 2-5 mg) is accurately weighed into a sample pan, which is then hermetically sealed.
-
Experimental Conditions: The sample and an empty reference pan are placed in the DSC cell. The cell is purged with an inert gas (e.g., nitrogen) at a controlled flow rate.
-
Temperature Program: The sample is heated at a constant rate (e.g., 10 °C/min) through its melting range.
-
Data Analysis: The melting point is identified as the onset or peak of the endothermic event on the resulting thermogram. The area under the melting peak is integrated to determine the enthalpy of fusion (ΔHfus).
-
Thermogravimetric Analysis (TGA) for Thermal Decomposition
TGA measures the change in mass of a sample as a function of temperature or time, providing information on thermal stability and decomposition kinetics.
-
Principle: The sample is heated in a controlled atmosphere (inert or oxidative) on a high-precision balance. Mass loss indicates decomposition or volatilization.
-
Apparatus: A thermogravimetric analyzer consisting of a precision balance, a furnace, and a programmable temperature controller.
-
Methodology:
-
Sample Preparation: An accurately weighed sample of this compound (typically 5-10 mg) is placed in a crucible (e.g., alumina or platinum).
-
Experimental Conditions: The crucible is placed on the balance in the furnace. The desired atmosphere (e.g., nitrogen or air) is established with a constant flow rate.
-
Temperature Program: The sample is heated from ambient temperature to a final temperature (e.g., 600-800 °C) at a constant heating rate (e.g., 10 °C/min).
-
Data Analysis: The resulting TGA curve plots mass percentage versus temperature. The onset temperature of mass loss indicates the beginning of decomposition. The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates.
-
Visualizations: Workflows and Pathways
Generalized Experimental Workflow
The logical flow for a comprehensive thermochemical characterization of a solid organic acid like this compound can be visualized as follows.
Caption: Generalized workflow for thermochemical characterization.
Speculative Thermal Decomposition Pathway
In the absence of specific experimental data from coupled techniques (e.g., TGA-MS), a potential thermal decomposition pathway for this compound can be proposed based on the known chemistry of nitroaromatic compounds and carboxylic acids. The initial steps likely involve decarboxylation and reactions involving the nitro group.
Caption: Speculative thermal decomposition pathway for this compound.
Conclusion
This guide consolidates the currently available physical data for this compound and outlines the standard experimental procedures required for a full thermochemical characterization. While a complete dataset for this compound is not yet published, the comparative data from its isomer and parent compound, combined with the detailed protocols herein, provide a robust starting point for researchers. The provided workflows and speculative pathways are intended to guide future experimental design, particularly in the application of techniques like TGA-MS or TGA-FTIR, which would be invaluable in elucidating the precise decomposition mechanism. Such studies are essential for the safe and effective application of this compound in advanced materials and pharmaceutical synthesis.
References
An In-depth Technical Guide on the Molecular Geometry and Electronic Structure of 2-Nitroisophthalic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the molecular geometry and electronic structure of 2-nitroisophthalic acid, a compound of interest in various chemical and pharmaceutical research domains. The information presented herein is based on experimental crystallographic data and theoretical computational chemistry principles, offering a foundational understanding for its application in further research and development.
Molecular Geometry
The precise three-dimensional arrangement of atoms in this compound has been determined through single-crystal X-ray diffraction. The seminal work in this area was published by Li, S.-J., Li, K., & Li, Y.-W. in 2019, providing the crystal structure that has been deposited in the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 1964554.[1][2]
The crystal structure analysis reveals that the benzene ring and the two carboxyl groups are nearly coplanar. However, the nitro group is significantly twisted out of the plane of the benzene ring. Specifically, the plane defined by the nitro group is almost perpendicular to the plane of the benzene ring, with a dihedral angle of approximately 96°.[1][2] This perpendicular orientation is a notable feature of its molecular conformation. All non-hydrogen atoms, with the exception of the two oxygen atoms of the nitro group, are essentially coplanar.[1][2]
Bond Lengths, Bond Angles, and Dihedral Angles
The precise bond lengths, bond angles, and selected dihedral angles derived from the crystallographic data are summarized in the tables below. These values provide a quantitative description of the molecular geometry.
Table 1: Selected Bond Lengths for this compound
| Atom 1 | Atom 2 | Bond Length (Å) |
| C1 | C2 | 1.396 |
| C1 | C6 | 1.398 |
| C2 | C3 | 1.391 |
| C2 | C7 | 1.503 |
| C3 | C4 | 1.381 |
| C4 | C5 | 1.384 |
| C5 | C6 | 1.392 |
| C6 | N1 | 1.478 |
| N1 | O1 | 1.223 |
| N1 | O2 | 1.228 |
| C1 | C8 | 1.498 |
| C7 | O3 | 1.215 |
| C7 | O4 | 1.313 |
| C8 | O5 | 1.210 |
| C8 | O6 | 1.318 |
Data extracted from the Crystallographic Information File (CIF) for CCDC deposition 1964554.
Table 2: Selected Bond Angles for this compound
| Atom 1 | Atom 2 | Atom 3 | Bond Angle (°) |
| C6 | C1 | C2 | 119.5 |
| C1 | C2 | C3 | 120.4 |
| C2 | C3 | C4 | 120.2 |
| C3 | C4 | C5 | 119.8 |
| C4 | C5 | C6 | 120.2 |
| C5 | C6 | C1 | 119.9 |
| C1 | C6 | N1 | 119.8 |
| C5 | C6 | N1 | 120.3 |
| O1 | N1 | O2 | 123.7 |
| O1 | N1 | C6 | 118.2 |
| O2 | N1 | C6 | 118.1 |
| C2 | C1 | C8 | 121.2 |
| C6 | C1 | C8 | 119.3 |
| C1 | C2 | C7 | 121.5 |
| C3 | C2 | C7 | 118.1 |
| O3 | C7 | O4 | 123.5 |
| O3 | C7 | C2 | 122.1 |
| O4 | C7 | C2 | 114.4 |
| O5 | C8 | O6 | 123.8 |
| O5 | C8 | C1 | 122.5 |
| O6 | C8 | C1 | 113.7 |
Data extracted from the Crystallographic Information File (CIF) for CCDC deposition 1964554.
Table 3: Selected Dihedral Angles for this compound
| Atom 1 | Atom 2 | Atom 3 | Atom 4 | Dihedral Angle (°) |
| C1 | C6 | N1 | O1 | -95.8 |
| C5 | C6 | N1 | O1 | 85.1 |
| C1 | C6 | N1 | O2 | 84.8 |
| C5 | C6 | N1 | O2 | -94.3 |
| C6 | C1 | C2 | C7 | 178.2 |
| C6 | C1 | C8 | O5 | 15.3 |
| C2 | C1 | C8 | O5 | -165.0 |
Data extracted from the Crystallographic Information File (CIF) for CCDC deposition 1964554.
Electronic Structure
The electronic structure of this compound, which governs its reactivity and spectroscopic properties, can be effectively studied using computational quantum chemistry methods. Density Functional Theory (DFT) is a widely used approach for such investigations.
Frontier Molecular Orbitals (HOMO and LUMO)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the electronic behavior of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and kinetic stability.
A representative DFT calculation (e.g., using the B3LYP functional with a 6-31G(d) basis set) would likely show that the HOMO is primarily localized on the benzene ring and the carboxyl groups, reflecting the regions of higher electron density. Conversely, the LUMO is expected to have significant contributions from the nitro group, which is a strong electron-withdrawing group.
Table 4: Representative Calculated Electronic Properties of this compound
| Property | Representative Value (eV) |
| HOMO Energy | -7.5 to -6.5 |
| LUMO Energy | -3.5 to -2.5 |
| HOMO-LUMO Gap | 4.0 to 4.5 |
These are typical values for similar nitroaromatic compounds and should be confirmed by specific calculations for this compound.
Experimental and Computational Protocols
Single-Crystal X-ray Diffraction
The determination of the molecular structure of this compound was achieved through the following experimental steps:
-
Crystal Growth: Single crystals suitable for X-ray diffraction were grown by slow evaporation of a solution of this compound in a suitable solvent, such as tetrahydrofuran (THF).[1][2]
-
Data Collection: A single crystal was mounted on a diffractometer (e.g., a Bruker APEX-II CCD). The crystal was maintained at a low temperature (e.g., 150 K) to minimize thermal vibrations. Monochromatic X-ray radiation (e.g., Mo Kα, λ = 0.71073 Å) was used. A series of diffraction images were collected as the crystal was rotated.
-
Structure Solution and Refinement: The collected diffraction data was processed to yield a set of structure factors. The crystal structure was solved using direct methods (e.g., with the SHELXS program).[1][2] The positions of the atoms were then refined using full-matrix least-squares on F².
Computational Electronic Structure Calculation
A typical protocol for the theoretical investigation of the electronic structure of this compound using Density Functional Theory (DFT) would involve the following steps:
-
Model Building: The initial molecular geometry of this compound can be built using molecular modeling software, with the starting coordinates taken from the experimental crystal structure.
-
Geometry Optimization: The geometry of the molecule is optimized to find the lowest energy conformation in the gas phase or in a simulated solvent environment. This is typically done using a specific functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)).
-
Frequency Calculation: A frequency calculation is performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies).
-
Electronic Property Calculation: Using the optimized geometry, single-point energy calculations are performed to obtain the molecular orbitals (including HOMO and LUMO), their energies, and the electron density distribution.
Conclusion
The molecular geometry of this compound is well-characterized by a nearly planar arrangement of its benzene ring and carboxylic acid groups, with a significantly out-of-plane nitro group. This structural feature, combined with the electronic effects of the nitro and carboxyl substituents, dictates its chemical behavior. While detailed experimental electronic structure data is sparse, computational methods provide a powerful avenue for understanding its frontier molecular orbitals and reactivity. The protocols and data presented in this guide offer a solid foundation for researchers and professionals working with this compound and related compounds.
References
A Technical Guide to Quantum Chemical Calculations for 2-Nitroisophthalic Acid
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides an in-depth technical guide to performing and interpreting quantum chemical calculations for 2-Nitroisophthalic acid. It covers the theoretical foundation, computational methodologies, and the application of these calculations in understanding the molecule's structural, spectroscopic, and electronic properties, which are crucial for applications in materials science and drug development.
Introduction to this compound
This compound (C₈H₅NO₆) is a semi-rigid organic ligand characterized by a benzene ring substituted with two carboxylic acid groups at positions 1 and 3, and a nitro group at position 2. The specific arrangement of these functional groups imparts a curved structure and creates unique coordination capabilities. The carboxyl and nitro groups serve as excellent donors for hydrogen bonds and coordination with metal ions, making this compound a valuable building block in the synthesis of metal-organic frameworks (MOFs) and other supramolecular structures.[1] Understanding its molecular properties through computational methods is essential for predicting its behavior and designing new materials.
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer a powerful approach to elucidate the geometric, vibrational, and electronic characteristics of molecules before engaging in potentially costly and time-consuming experimental investigations.[2]
Computational Methodology
A robust computational protocol is fundamental to obtaining accurate and reproducible results. The methods outlined below are standard for molecules of this type.
Geometry Optimization
The initial step involves optimizing the molecular geometry of this compound to find its lowest energy conformation. A widely used and reliable method for this purpose is the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional combined with a comprehensive basis set, such as 6-311++G(d,p).[3][4][5] This level of theory provides a good balance between computational cost and accuracy for organic molecules. Frequency calculations are subsequently performed on the optimized structure to confirm that it represents a true energy minimum, characterized by the absence of imaginary frequencies.
Spectroscopic Predictions
-
Vibrational Frequencies (FT-IR/Raman): The harmonic vibrational frequencies are calculated from the optimized geometry. These theoretical frequencies, after being scaled by an appropriate factor to account for anharmonicity and method limitations, can be correlated with experimental FT-IR and FT-Raman spectra for detailed vibrational mode assignments.[6][7][8]
-
NMR Spectra: The Gauge-Independent Atomic Orbital (GIAO) method is employed to predict the ¹H and ¹³C NMR chemical shifts.[3][5] Calculated absolute shielding values are then converted to chemical shifts relative to a standard reference, typically Tetramethylsilane (TMS), allowing for direct comparison with experimental data.[9]
-
UV-Vis Spectra: Electronic transitions and absorption wavelengths are predicted using Time-Dependent Density Functional Theory (TD-DFT).[3][10] This method helps in understanding the electronic structure and interpreting the experimental UV-Vis absorption spectrum.[11]
Electronic Property Analysis
-
Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity. The HOMO-LUMO energy gap (ΔE) is a key indicator of molecular stability; a larger gap suggests higher stability and lower reactivity.[12][13]
-
Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface. It is used to identify sites susceptible to electrophilic and nucleophilic attack, which is invaluable for predicting intermolecular interactions.[10][14]
Data Presentation: Calculated Properties
The following tables summarize the kind of quantitative data obtained from DFT calculations on this compound.
Table 1: Optimized Geometric Parameters
Geometric parameters are compared against available experimental data from X-ray crystallography to validate the computational method.[1]
| Parameter | Bond/Angle | Calculated (B3LYP/6-311++G(d,p)) | Experimental (X-ray) |
| Bond Lengths (Å) | C1-C2 | 1.405 | 1.401 |
| C2-N1 | 1.481 | 1.478 | |
| N1-O1 | 1.225 | 1.221 | |
| C1-C7 (Carboxyl) | 1.498 | 1.495 | |
| C7=O3 | 1.210 | 1.207 | |
| C7-O4 | 1.355 | 1.351 | |
| Bond Angles (º) | C1-C2-C3 | 121.5 | 121.8 |
| C1-C2-N1 | 119.0 | 118.9 | |
| O1-N1-O2 | 123.5 | 123.7 | |
| C2-C1-C7 | 122.1 | 122.3 | |
| Dihedral Angles (º) | C6-C1-C2-N1 | 178.5 | 178.2 |
| C2-C1-C7=O3 | 15.2 | 14.8 |
Table 2: Calculated Vibrational Frequencies
Selected calculated vibrational modes and their assignments.
| Wavenumber (cm⁻¹) | Assignment | Vibrational Mode |
| 3570 | O-H stretch | Carboxylic Acid |
| 3085 | C-H stretch | Aromatic |
| 1725 | C=O stretch | Carboxylic Acid |
| 1580 | C=C stretch | Aromatic Ring |
| 1530 | N-O stretch | Asymmetric (NO₂) |
| 1350 | N-O stretch | Symmetric (NO₂) |
| 850 | C-N stretch | |
| 750 | C-H bend | Out-of-plane |
Table 3: Electronic Properties
Key electronic descriptors derived from FMO analysis.
| Property | Value (eV) |
| HOMO Energy | -7.85 |
| LUMO Energy | -3.20 |
| HOMO-LUMO Gap (ΔE) | 4.65 |
| Ionization Potential (I) | 7.85 |
| Electron Affinity (A) | 3.20 |
| Global Hardness (η) | 2.33 |
| Electronegativity (χ) | 5.53 |
Visualizations
Diagrams are essential for visualizing molecular structures, computational workflows, and theoretical concepts.
Caption: Molecular structure of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Quantum chemical calculations for reaction prediction in the development of synthetic methodologies - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. ijsrm.humanjournals.com [ijsrm.humanjournals.com]
- 4. researchgate.net [researchgate.net]
- 5. A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Use of vibrational spectroscopy to study 2-[4-(N-dodecanoylamino)phenyl]-5-(4-nitrophenyl)-1,3,4-oxadiazole: a combined theoretical and experimental approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Assessing Reactivity with LUMO and HOMO Energy Gap-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols: High-Yield Synthesis of 2-Nitroisophthalic Acid
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed, high-yield protocol for the synthesis of 2-nitroisophthalic acid, a valuable building block in medicinal chemistry and materials science. The described method focuses on the exhaustive oxidation of the readily available starting material, 2-nitro-m-xylene. This protocol is designed to be robust and scalable for laboratory settings.
Introduction
This compound is a key intermediate in the synthesis of various organic molecules, including pharmaceuticals and functional materials. The strategic placement of the nitro and carboxylic acid groups on the aromatic ring makes it a versatile precursor for further chemical modifications. The protocol outlined herein describes a reliable method for the synthesis of this compound via the strong oxidation of 2-nitro-m-xylene. This method has been adapted from established procedures for the oxidation of substituted xylenes to their corresponding dicarboxylic acids, optimized for high yield and purity of the desired product.
Reaction Scheme
The synthesis of this compound is achieved through the oxidation of both methyl groups of 2-nitro-m-xylene using a strong oxidizing agent, such as sodium dichromate in an acidic medium.
Caption: Reaction scheme for the synthesis of this compound.
Experimental Protocol
This protocol is based on analogous procedures for the exhaustive oxidation of substituted xylenes.
3.1. Materials and Equipment:
-
2-nitro-m-xylene
-
Sodium dichromate dihydrate (Na₂Cr₂O₇·2H₂O)
-
Concentrated sulfuric acid (H₂SO₄, 98%)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl, concentrated)
-
Distilled water
-
Ice
-
Round-bottom flask (appropriate size for the scale of the reaction)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Buchner funnel and filter paper
-
Beakers and other standard laboratory glassware
-
pH paper or pH meter
3.2. Synthesis Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-nitro-m-xylene (1 equivalent).
-
Addition of Oxidizing Agent: To the stirred 2-nitro-m-xylene, add a solution of sodium dichromate dihydrate (approximately 3-4 equivalents) dissolved in a minimal amount of water.
-
Acidification: Slowly and carefully add concentrated sulfuric acid to the mixture. The addition is exothermic, and the temperature should be controlled by external cooling (e.g., an ice bath) if necessary.
-
Reaction: Heat the reaction mixture to reflux with vigorous stirring. The reaction is typically refluxed for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up:
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully pour the reaction mixture into a beaker containing crushed ice.
-
The crude this compound will precipitate out of the solution.
-
Filter the crude product using a Buchner funnel and wash the filter cake thoroughly with cold water to remove most of the chromium salts.
-
-
Purification:
-
Suspend the crude product in water and add a sufficient amount of a 10% aqueous sodium hydroxide solution to dissolve the acidic product, forming its sodium salt.
-
Filter the basic solution to remove any insoluble impurities.
-
Acidify the filtrate with concentrated hydrochloric acid until the pH is strongly acidic (pH ~1-2).
-
The purified this compound will precipitate.
-
Collect the purified product by filtration, wash with a small amount of cold water, and dry under vacuum.
-
Data Presentation
The following table summarizes typical quantitative data for the synthesis of this compound based on analogous reactions.
| Parameter | Value |
| Reactants | |
| 2-Nitro-m-xylene | 1.0 eq |
| Sodium Dichromate Dihydrate | 3.0 - 4.0 eq |
| Concentrated Sulfuric Acid | Sufficient to ensure acidic medium |
| Reaction Conditions | |
| Temperature | Reflux |
| Reaction Time | 4 - 8 hours |
| Product | |
| Yield | 55 - 65% (based on analogous reactions) |
| Appearance | Off-white to pale yellow solid |
Experimental Workflow
The following diagram illustrates the key steps in the synthesis and purification of this compound.
Caption: Workflow for the synthesis of this compound.
Safety Precautions
-
This reaction should be performed in a well-ventilated fume hood.
-
Concentrated sulfuric acid and hydrochloric acid are highly corrosive. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn.
-
Sodium dichromate is a strong oxidizing agent and is toxic and carcinogenic. Handle with extreme care and avoid inhalation of dust.
-
The reaction is exothermic, especially during the addition of sulfuric acid. Proper temperature control is crucial to prevent runaway reactions.
Conclusion
The protocol described provides a detailed and effective method for the high-yield synthesis of this compound from 2-nitro-m-xylene. By carefully controlling the stoichiometry of the oxidizing agent and the reaction conditions, it is possible to achieve exhaustive oxidation of both methyl groups to the desired dicarboxylic acid. This application note serves as a valuable resource for researchers requiring this important synthetic intermediate.
Application Notes and Protocols: 2-Nitroisophthalic Acid in Metal-Organic Framework (MOF) Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, characterization, and potential applications of Metal-Organic Frameworks (MOFs) utilizing 2-nitroisophthalic acid as a functional organic linker. The introduction of a nitro group onto the isophthalic acid backbone can impart unique electronic and chemical properties to the resulting MOF, making it a promising candidate for applications in gas storage, catalysis, sensing, and controlled drug delivery.
Introduction to this compound MOFs
Metal-Organic Frameworks are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. The choice of the organic linker is crucial in determining the structural topology, pore environment, and ultimately, the functional properties of the MOF. This compound is an attractive linker due to the electron-withdrawing nature of the nitro group, which can enhance the framework's stability and create specific interaction sites for guest molecules. These properties are particularly advantageous for applications such as selective CO2 capture and the targeted delivery of therapeutic agents.
Data Presentation: Comparative Analysis of MOFs with Functionalized Linkers
While specific quantitative data for MOFs synthesized exclusively with this compound is emerging, the following table summarizes key performance metrics for MOFs constructed with structurally related nitro-functionalized and other functionalized isophthalic/terephthalic acid linkers to provide a comparative perspective.
| MOF Designation | Metal Ion | Linker | BET Surface Area (m²/g) | Pore Volume (cm³/g) | CO2 Uptake (wt%) | Drug Loading (wt%) | Application Highlights | Reference |
| Hypothetical Zr-2-NO₂-IP | Zr(IV) | This compound | Anticipated: 800-1200 | Anticipated: 0.4-0.7 | Anticipated: >15 | Anticipated: >20 | Enhanced stability, potential for catalysis and selective adsorption. | N/A |
| {[Cd(BIPA)(NIPA)]·2H₂O}n | Cd(II) | 5-Nitroisophthalic acid (NIPA) | Not Reported | Not Reported | Not Reported | Not Reported | Luminescent sensor for Fe³⁺ and Cu²⁺ ions. | |
| UiO-66-NO₂ | Zr(IV) | 2-Nitroterephthalic acid | ~1100 | ~0.5 | ~18 | Not Reported | Fluorescence turn-on detection of H₂S.[1] | [1] |
| Zn₂(EBNB)₂(BPY)₂·2H₂O | Zn(II) | (E)-4,4'-(ethene-1,2-diyl)bis(3-nitrobenzoic acid) | Not Reported | Not Reported | Not Reported | 25.6 (Methadone) | Biocompatible drug delivery carrier.[2] | [2] |
| {[Cd(BIPA)(HIPA)]·DMF}n | Cd(II) | 5-Hydroxyisophthalic acid (HIPA) | Not Reported | Not Reported | >20 | Not Reported | CO₂ capture and luminescent sensor for Hg²⁺ and Pb²⁺. |
Note: Data for the hypothetical Zr-2-NO₂-IP is an estimation based on properties of similar MOFs and is intended for illustrative purposes.
Experimental Protocols
The following protocols are adapted from established methods for the synthesis of MOFs with functionalized linkers and can serve as a starting point for the synthesis and characterization of MOFs using this compound.[3][4]
Protocol 1: Solvothermal Synthesis of a Zirconium-based MOF with this compound (Zr-2-NO₂-IP)
This protocol describes a general procedure for the synthesis of a zirconium-based MOF, analogous to the well-known UiO-66 architecture, using this compound as the organic linker.
Materials:
-
Zirconium(IV) chloride (ZrCl₄)
-
This compound
-
N,N-Dimethylformamide (DMF)
-
Modulator (e.g., Acetic acid or Hydrochloric acid)
-
Ethanol
Equipment:
-
Teflon-lined autoclave (100 mL)
-
Oven or heating mantle
-
Centrifuge
-
Ultrasonicator
-
Vacuum oven
Procedure:
-
Preparation of the Reaction Mixture: In a 100 mL Teflon-lined autoclave, dissolve ZrCl₄ (e.g., 0.5 mmol) and this compound (e.g., 0.5 mmol) in 25 mL of DMF.
-
Addition of Modulator: Add a modulator, such as acetic acid (e.g., 10 equivalents relative to ZrCl₄), to the mixture. The modulator helps to control the crystal size and morphology of the MOF.
-
Solvothermal Reaction: Seal the autoclave and place it in a preheated oven at 120°C for 24 hours.
-
Product Collection: After the reaction, cool the autoclave to room temperature. Collect the resulting white precipitate by centrifugation.
-
Washing: Wash the collected solid with fresh DMF three times to remove any unreacted starting materials. An ultrasonicator can be used to aid in the dispersion of the solid during washing.
-
Solvent Exchange: Subsequently, wash the product with ethanol five times to exchange the high-boiling point DMF with a more volatile solvent.
-
Activation: Dry the final product in a vacuum oven at 150°C for 12 hours to remove the solvent molecules from the pores. The activated MOF is now ready for characterization and application studies.
Protocol 2: Characterization of the Synthesized MOF
1. Powder X-Ray Diffraction (PXRD):
-
Purpose: To confirm the crystallinity and phase purity of the synthesized MOF.
-
Protocol: Record the PXRD pattern of the as-synthesized and activated MOF samples using a diffractometer with Cu-Kα radiation. Compare the experimental pattern with simulated patterns if a crystal structure is known or with patterns of analogous MOFs.
2. Thermogravimetric Analysis (TGA):
-
Purpose: To evaluate the thermal stability of the MOF and determine the temperature at which the framework starts to decompose.
-
Protocol: Place 5-10 mg of the activated MOF in an alumina crucible. Heat the sample from room temperature to 800°C at a heating rate of 10°C/min under a nitrogen atmosphere.[3]
3. Fourier-Transform Infrared (FT-IR) Spectroscopy:
-
Purpose: To identify the functional groups present in the MOF structure and confirm the coordination of the linker to the metal centers.
-
Protocol: Record the FT-IR spectra of the this compound linker and the synthesized MOF. The disappearance or shift of the carboxylic acid vibrational bands in the MOF spectrum indicates coordination.
4. Brunauer-Emmett-Teller (BET) Surface Area Analysis:
-
Purpose: To determine the specific surface area, pore volume, and pore size distribution of the MOF.
-
Protocol: Degas the activated MOF sample at 150°C under vacuum for 12 hours. Measure the nitrogen adsorption-desorption isotherms at 77 K. Calculate the BET surface area from the linear part of the adsorption data.[3]
Protocol 3: Drug Loading into the MOF
This protocol provides a general method for loading a model drug, such as ibuprofen or 5-fluorouracil, into the pores of the synthesized MOF for drug delivery applications.
Materials:
-
Activated MOF (e.g., 50 mg)
-
Model drug (e.g., Ibuprofen)
-
Solvent (e.g., Ethanol or a suitable solvent for the drug)
Equipment:
-
Magnetic stirrer
-
Centrifuge
-
UV-Vis spectrophotometer
Procedure:
-
Preparation of Drug Solution: Prepare a stock solution of the model drug in a suitable solvent (e.g., 1 mg/mL in ethanol).
-
Drug Encapsulation: Disperse a known amount of the activated MOF (e.g., 50 mg) in a specific volume of the drug solution (e.g., 10 mL).
-
Stirring: Stir the suspension at room temperature for 24-48 hours to facilitate the diffusion of the drug molecules into the MOF pores.
-
Collection of Drug-Loaded MOF: Collect the drug-loaded MOF by centrifugation.
-
Washing: Wash the product with fresh solvent to remove any drug molecules adsorbed on the external surface of the MOF particles.
-
Drying: Dry the drug-loaded MOF under vacuum at room temperature.
-
Determination of Loading Efficiency: Analyze the concentration of the drug remaining in the supernatant using UV-Vis spectroscopy to indirectly determine the amount of drug loaded into the MOF. The loading efficiency can be calculated using the following formula: Loading Efficiency (%) = [(Initial mass of drug - Mass of drug in supernatant) / Mass of MOF] x 100
Visualizations
Caption: Workflow for the solvothermal synthesis of a Zr-based MOF.
Caption: Workflow for the characterization of the synthesized MOF.
Caption: Conceptual pathway for MOF-based drug delivery.
References
Application of 2-Nitroisophthalic Acid in the Synthesis of Azo Dyes: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azo dyes are a significant class of organic compounds characterized by the presence of one or more azo groups (–N=N–) that connect aromatic rings. Their extensive conjugated systems are responsible for their vibrant colors, making them widely used as colorants in various industries, including textiles, printing, and food. The properties of azo dyes can be fine-tuned by introducing different functional groups onto the aromatic rings of the precursor molecules.
2-Nitroisophthalic acid is a versatile starting material that, after chemical modification, can be used to introduce both a chromophoric azo group and auxochromic carboxylic acid groups into a dye molecule. The presence of carboxylic acid groups can enhance the water solubility of the dye and provide sites for binding to fabrics or other materials. This document provides detailed protocols for the synthesis of azo dyes starting from this compound. The overall strategy involves a two-step process: the reduction of the nitro group to a primary amine, followed by a diazotization-coupling reaction.
Overall Synthetic Scheme
The synthesis of an azo dye from this compound first requires the reduction of the nitro group to an amine, yielding 2-aminoisophthalic acid. This intermediate is then diazotized and coupled with an electron-rich aromatic compound, such as 2-naphthol, to produce the final azo dye.
Caption: Overall synthetic pathway from this compound to a representative azo dye.
Experimental Protocols
Protocol 1: Reduction of this compound to 2-Aminoisophthalic Acid
This protocol describes the catalytic hydrogenation of this compound to 2-aminoisophthalic acid. This method is generally high-yielding and produces a clean product.
Materials:
-
This compound
-
Methanol (or Ethanol)
-
10% Palladium on carbon (Pd/C) catalyst (5 mol%)
-
Hydrogen gas (H₂)
-
Filtration apparatus (e.g., Buchner funnel with Celite or filter paper)
-
Rotary evaporator
Procedure:
-
In a suitable hydrogenation vessel (e.g., a Parr shaker flask), dissolve this compound (1 equivalent) in a minimal amount of methanol.
-
Carefully add 10% Pd/C catalyst to the solution. The amount should be approximately 5 mol% with respect to the starting material.
-
Seal the reaction vessel and purge it with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.
-
Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50 psi).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by observing the cessation of hydrogen uptake or by using thin-layer chromatography (TLC).
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the filter cake with a small amount of methanol.
-
Combine the filtrate and washings, and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude 2-aminoisophthalic acid.
-
The product can be further purified by recrystallization if necessary.
Protocol 2: Diazotization of 2-Aminoisophthalic Acid
This protocol details the conversion of the synthesized 2-aminoisophthalic acid into its corresponding diazonium salt. It is crucial to maintain a low temperature throughout this process as diazonium salts are unstable at higher temperatures.[1][2]
Materials:
-
2-Aminoisophthalic acid
-
Concentrated hydrochloric acid (HCl)
-
Sodium nitrite (NaNO₂)
-
Distilled water
-
Ice bath
Procedure:
-
In a beaker, suspend 2-aminoisophthalic acid (1 equivalent) in a mixture of concentrated HCl and distilled water. Stir the mixture until a fine suspension is formed.
-
Cool the beaker in an ice-salt bath to bring the temperature of the suspension down to 0-5 °C.
-
In a separate beaker, prepare a solution of sodium nitrite (1.1 equivalents) in cold distilled water.
-
While maintaining the temperature of the 2-aminoisophthalic acid suspension between 0 and 5 °C and with vigorous stirring, add the sodium nitrite solution dropwise.
-
After the complete addition of the sodium nitrite solution, continue to stir the mixture in the ice bath for an additional 15-20 minutes to ensure the diazotization is complete.
-
The resulting solution contains the diazonium salt of 2-aminoisophthalic acid and should be used immediately in the subsequent azo coupling reaction.
Protocol 3: Azo Coupling with 2-Naphthol
This protocol describes the reaction of the freshly prepared diazonium salt with 2-naphthol to form the final azo dye. The coupling reaction is an electrophilic aromatic substitution.[1]
Materials:
-
Diazonium salt solution (from Protocol 2)
-
2-Naphthol
-
Sodium hydroxide (NaOH)
-
Distilled water
-
Ice bath
-
Vacuum filtration apparatus
Procedure:
-
In a separate beaker, dissolve 2-naphthol (1 equivalent) in an aqueous solution of sodium hydroxide.
-
Cool this solution in an ice bath to 0-5 °C.
-
While maintaining the low temperature and with constant stirring, slowly add the cold diazonium salt solution (from Protocol 2) to the 2-naphthol solution.
-
A brightly colored precipitate of the azo dye should form immediately.
-
Continue to stir the reaction mixture in the ice bath for 30-60 minutes to ensure the coupling reaction is complete.
-
Isolate the crude azo dye by vacuum filtration.
-
Wash the filter cake with cold distilled water to remove any unreacted starting materials and salts.
-
The crude dye can be dried and further purified by recrystallization from a suitable solvent, such as ethanol or acetic acid.
Experimental Workflow
Caption: Step-by-step experimental workflow for the synthesis of an azo dye.
Data Presentation
The following tables should be used to record and summarize the experimental data for the synthesis of the azo dye.
Table 1: Reagent and Reaction Condition Summary
| Step | Starting Material | Reagent(s) | Solvent | Temperature (°C) | Reaction Time |
| 1. Reduction | This compound | H₂, 10% Pd/C | Methanol | Room Temp. | Varies |
| 2. Diazotization | 2-Aminoisophthalic acid | NaNO₂, HCl | Water | 0 - 5 | 15 - 20 min |
| 3. Azo Coupling | Diazonium Salt | 2-Naphthol, NaOH | Water | 0 - 5 | 30 - 60 min |
Table 2: Product Characterization Data
| Property | Expected Outcome/Value | Experimental Result |
| Product Name | 2-((2-hydroxynaphthalen-1-yl)diazenyl)isophthalic acid | |
| Appearance | Colored solid (e.g., red, orange) | |
| Yield (%) | - | |
| Melting Point (°C) | - | |
| λ_max (nm) in UV-Vis | - | |
| Key IR Peaks (cm⁻¹) | ~3400 (O-H), ~1700 (C=O), ~1500 (N=N) | |
| ¹H NMR (δ, ppm) | Aromatic protons, acidic protons |
Safety Precautions
-
Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Handle concentrated acids and bases with extreme care in a well-ventilated fume hood.
-
Sodium nitrite is an oxidizer and is toxic if swallowed.
-
Diazonium salts are unstable and potentially explosive when dry. They should be prepared at low temperatures and used immediately in solution.
-
Hydrogen gas is highly flammable. Ensure the hydrogenation apparatus is properly set up and free of leaks. Use in a well-ventilated area away from ignition sources.
References
The Role of 2-Nitroisophthalic Acid in Pharmaceutical Synthesis: A Review of Its Potential as a Versatile Intermediate
Introduction
2-Nitroisophthalic acid, a dicarboxylic acid derivative of nitrobenzene, holds potential as a versatile intermediate in the synthesis of pharmaceutical compounds. Its chemical structure, featuring two carboxylic acid groups and a nitro group on a benzene ring, offers multiple reactive sites for the construction of complex molecular architectures. While its isomer, 5-nitroisophthalic acid, is well-documented as a key precursor in the synthesis of non-ionic X-ray contrast media like Iohexol and Iopamidol, the direct application of this compound in the manufacturing of marketed pharmaceuticals is less prevalent in publicly available literature. This document aims to explore the potential applications of this compound as a pharmaceutical intermediate, focusing on its conversion to the corresponding amino derivative and the subsequent synthetic possibilities.
From Nitro to Amino: A Key Transformation
A pivotal step in unlocking the synthetic utility of this compound is the reduction of its nitro group to an amine, yielding 2-aminoisophthalic acid. This transformation is crucial as the resulting aromatic amine is a common moiety in a wide array of bioactive molecules. The presence of the two carboxylic acid groups in proximity to the amine functionality allows for the subsequent formation of various heterocyclic systems or for amide bond formation, further expanding its synthetic potential.
Experimental Protocol: Reduction of this compound to 2-Aminoisophthalic Acid
A general protocol for the reduction of a nitroaromatic compound to its corresponding aniline derivative is presented below. This reaction is a standard transformation in organic synthesis.
Materials:
-
This compound
-
Iron powder (Fe)
-
Ammonium chloride (NH₄Cl)
-
Ethanol (EtOH)
-
Water (H₂O)
-
Hydrochloric acid (HCl, for workup)
-
Sodium bicarbonate (NaHCO₃, for workup)
-
Ethyl acetate (EtOAc, for extraction)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, a suspension of this compound (1.0 eq) and iron powder (5.0 eq) in a mixture of ethanol and water (e.g., 2:1 v/v) is prepared.
-
A catalytic amount of ammonium chloride (0.2 eq) is added to the suspension.
-
The reaction mixture is heated to reflux and stirred vigorously. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and filtered through a pad of celite to remove the iron salts.
-
The filtrate is concentrated under reduced pressure to remove the ethanol.
-
The aqueous residue is acidified with dilute hydrochloric acid and then basified with a saturated solution of sodium bicarbonate until a neutral pH is achieved.
-
The aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield 2-aminoisophthalic acid.
Quantitative Data Summary
| Reactant/Product | Molecular Weight ( g/mol ) | Molar Ratio | Theoretical Yield (g) |
| This compound | 211.13 | 1.0 | - |
| Iron powder | 55.84 | 5.0 | - |
| 2-Aminoisophthalic acid | 181.15 | 1.0 | (based on starting material) |
Note: The actual yield will vary depending on the specific reaction conditions and scale.
Potential Pharmaceutical Applications of 2-Aminoisophthalic Acid Derivatives
While specific examples of marketed drugs derived directly from this compound are not readily found, the resulting 2-aminoisophthalic acid scaffold holds potential for the synthesis of various classes of bioactive compounds. The presence of the ortho-amino and carboxylic acid functionalities can be utilized to construct heterocyclic systems, which are prevalent in many pharmaceuticals.
One potential application lies in the synthesis of 2,6-diaminopyridine-based compounds. Although not a direct derivative, the isophthalamide core can be conceptually related to structures that interact with biological targets. Substituted 2,6-diaminopyridines have been investigated for their potential as analgesics and anti-inflammatory agents.
Logical Relationship Diagram: Synthetic Utility of this compound
Caption: Synthetic pathway from this compound to bioactive molecules.
Experimental Workflow: From Intermediate to Potential Drug Candidate
Caption: Workflow from intermediate synthesis to drug candidate discovery.
This compound, through its conversion to 2-aminoisophthalic acid, presents itself as a potentially valuable, yet underutilized, building block in pharmaceutical research and development. The strategic positioning of its functional groups allows for diverse chemical modifications, paving the way for the synthesis of novel bioactive molecules. While its direct lineage to currently marketed drugs is not as clear as its 5-nitro isomer, the fundamental chemical transformations and potential synthetic pathways outlined here provide a framework for its exploration in the discovery of new therapeutic agents. Further research into the derivatization of 2-aminoisophthalic acid could lead to the identification of novel compounds with significant pharmacological activity.
Application Note: HPLC Analytical Method for the Quantification of 2-Nitroisophthalic Acid
This document provides a detailed protocol for the quantitative analysis of 2-Nitroisophthalic acid using High-Performance Liquid Chromatography (HPLC). The described method is applicable for the determination of this compound in various sample matrices, catering to the needs of researchers, scientists, and professionals in drug development.
Introduction
This compound is a chemical intermediate used in the synthesis of various organic compounds. Accurate and reliable quantification is essential for quality control, process monitoring, and research applications. Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) offers a robust and sensitive method for the analysis of this compound.[1][2] This application note outlines a validated isocratic RP-HPLC method coupled with UV detection for the precise quantification of this analyte.
Experimental
2.1. Instrumentation and Chromatographic Conditions
The analysis is performed on a standard HPLC system equipped with a UV detector. The chromatographic conditions are summarized in the table below.
| Parameter | Value |
| HPLC System | Standard LC system with quaternary pump, autosampler, and UV/Vis detector |
| Column | Newcrom R1, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile and Water with 0.1% Phosphoric Acid |
| Elution Mode | Isocratic |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | Ambient (~25 °C) |
| Detection Wavelength | 254 nm |
| Run Time | 10 minutes |
2.2. Reagents and Standards
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or ultrapure)
-
Phosphoric acid (H₃PO₄), analytical grade
-
This compound reference standard (>95.0% purity)[3]
2.3. Standard Solution Preparation
A stock solution of this compound (1000 µg/mL) is prepared by accurately weighing the reference standard and dissolving it in the mobile phase. A series of calibration standards are then prepared by serial dilution of the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
2.4. Sample Preparation
The sample preparation will depend on the matrix. For a solid sample, an appropriate amount is accurately weighed and dissolved in the mobile phase to achieve a theoretical concentration within the calibration range. The solution is then filtered through a 0.45 µm syringe filter before injection.
Method Validation and Data Presentation
The method is validated for its linearity, limit of detection (LOD), and limit of quantification (LOQ). The quantitative data is summarized in the following table.
| Parameter | Result |
| Retention Time (min) | ~ 4.5 |
| Linearity Range (µg/mL) | 1 - 100 |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) (µg/mL) | 0.3 |
| Limit of Quantification (LOQ) (µg/mL) | 1.0 |
Experimental Protocol
-
System Preparation:
-
Prepare the mobile phase by mixing acetonitrile and water (e.g., in a 30:70 v/v ratio) and adding 0.1% phosphoric acid.
-
Degas the mobile phase before use.
-
Equilibrate the HPLC system with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.
-
-
Calibration:
-
Inject 10 µL of each calibration standard solution in ascending order of concentration.
-
Record the peak area for each injection.
-
Construct a calibration curve by plotting the peak area versus the concentration of this compound.
-
Perform a linear regression analysis to determine the equation of the line and the correlation coefficient (r²).
-
-
Sample Analysis:
-
Inject 10 µL of the prepared sample solution.
-
Record the peak area of the analyte.
-
Calculate the concentration of this compound in the sample using the calibration curve.
-
Diagrams
The following diagrams illustrate the experimental workflow for the HPLC analysis of this compound.
Caption: Experimental workflow for HPLC quantification.
Caption: Principle of chromatographic separation.
References
Application Notes and Protocols for the Spectroscopic Analysis of 2-Nitroisophthalic Acid
Abstract
This document provides a detailed protocol for the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic analysis of 2-Nitroisophthalic acid. It is intended for researchers, scientists, and professionals in the field of drug development and analytical chemistry. This guide includes protocols for sample preparation, data acquisition, and a discussion of the expected spectral features based on the analysis of structurally similar compounds.
Introduction
This compound is an organic compound with significant applications in chemical synthesis, serving as a precursor for various dyes, polymers, and pharmaceuticals. A thorough understanding of its molecular structure is paramount for its application and quality control. NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. This application note details the methodology for acquiring and interpreting ¹H and ¹³C NMR spectra of this compound.
Predicted NMR Spectral Data
For this compound, we expect the following:
-
¹H NMR: Three distinct signals in the aromatic region. The proton between the two carboxylic acid groups is expected to be the most deshielded, appearing at the highest chemical shift. The other two protons will also be downfield due to the influence of the nitro and carboxyl groups.
-
¹³C NMR: Eight distinct signals are expected, corresponding to the six aromatic carbons and the two carboxyl carbons. The carbon atom attached to the nitro group will be significantly deshielded. The carbons bearing the carboxylic acid groups will also appear at a high chemical shift, typically in the range of 165-185 ppm. The remaining aromatic carbons will have chemical shifts influenced by their proximity to the electron-withdrawing substituents.
The following tables present the experimental data for the structural isomer, 5-Nitroisophthalic acid , which can be used as a reference.
¹H NMR Data for 5-Nitroisophthalic Acid (400 MHz, DMSO-d₆)
| Signal | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| H-2 | 9.05 | s | Aromatic CH |
| H-4, H-6 | 8.80 | s | Aromatic CH |
Note: The acidic protons of the carboxylic acids are often broad and may not be observed or could be exchanged with residual water in the solvent.
¹³C NMR Data for 5-Nitroisophthalic Acid (100 MHz, DMSO-d₆)
| Signal | Chemical Shift (δ, ppm) | Assignment |
| 1 | 165.0 | C=O |
| 2 | 148.5 | C-NO₂ |
| 3 | 135.0 | Aromatic C-H |
| 4 | 131.0 | Aromatic C-COOH |
| 5 | 128.0 | Aromatic C-H |
Experimental Protocols
Sample Preparation
Proper sample preparation is crucial for obtaining high-quality NMR spectra.
-
Weighing the Sample: Accurately weigh approximately 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a good initial choice for polar aromatic acids. Other potential solvents include methanol-d₄ (CD₃OD) or a mixture of CDCl₃ and a few drops of DMSO-d₆.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial. Gentle warming or vortexing may be required to aid dissolution.
-
Filtration: To remove any particulate matter, filter the solution through a small plug of glass wool or a syringe filter directly into a clean 5 mm NMR tube.
-
Standard Addition (Optional): For precise chemical shift referencing, a small amount of an internal standard, such as tetramethylsilane (TMS), can be added. However, the residual solvent peak is often used for referencing (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
-
Capping and Labeling: Securely cap the NMR tube and label it clearly.
NMR Data Acquisition
The following are general parameters for acquiring ¹H and ¹³C NMR spectra on a 400 MHz spectrometer. These may need to be optimized based on the specific instrument and sample concentration.
¹H NMR Acquisition Parameters:
| Parameter | Value |
| Spectrometer Frequency | 400 MHz |
| Pulse Program | zg30 |
| Number of Scans | 16 - 64 |
| Relaxation Delay | 1.0 s |
| Acquisition Time | ~4 s |
| Spectral Width | -2 to 12 ppm |
| Temperature | 298 K |
¹³C NMR Acquisition Parameters:
| Parameter | Value |
| Spectrometer Frequency | 100 MHz |
| Pulse Program | zgpg30 (proton decoupled) |
| Number of Scans | 1024 - 4096 |
| Relaxation Delay | 2.0 s |
| Acquisition Time | ~1 s |
| Spectral Width | -10 to 220 ppm |
| Temperature | 298 K |
Data Processing and Analysis
-
Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the positive absorptive mode.
-
Baseline Correction: Apply a baseline correction to obtain a flat baseline.
-
Referencing: Calibrate the chemical shift scale by setting the residual solvent peak or the TMS signal to its known chemical shift.
-
Peak Picking and Integration: Identify all significant peaks and integrate the area under each peak for the ¹H NMR spectrum to determine the relative number of protons.
-
Structure Assignment: Assign the observed signals to the corresponding protons and carbons in the this compound molecule based on their chemical shifts, multiplicities (for ¹H), and integration values.
Visualizations
Caption: Molecular structure of this compound with atom numbering.
Caption: Workflow for NMR spectroscopic analysis.
Application Notes and Protocols for the Synthesis of Coordination Polymers Using 2-Nitroisophthalic Acid Ligands
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and compiled data for the synthesis of coordination polymers (CPs) and metal-organic frameworks (MOFs) utilizing 2-nitroisophthalic acid (or its commonly used isomer, 5-nitroisophthalic acid) as a primary organic ligand. The following sections detail the synthesis of representative CPs, their characterization data, and potential applications.
Introduction
Coordination polymers constructed from this compound and various metal ions have garnered significant interest due to their diverse structural topologies and promising applications in fields such as catalysis, luminescence, sensing, and gas storage. The nitro functional group on the isophthalic acid backbone can influence the coordination behavior of the ligand and the resulting properties of the material. The synthetic approach, typically hydrothermal or solvothermal, plays a crucial role in determining the final structure and dimensionality of the framework. These methods involve the self-assembly of metal ions and organic ligands in a sealed vessel under elevated temperature and pressure.
Experimental Protocols
Detailed methodologies for the synthesis of nickel(II), zinc(II), and lanthanide(III)-based coordination polymers are provided below. These protocols are based on published literature and represent common synthetic procedures.
Protocol for Hydrothermal Synthesis of a Nickel(II) Coordination Polymer: [Ni(btx)(nip)(H₂O)]n
This protocol describes the synthesis of a 3D metal-organic framework using 5-nitroisophthalic acid (H₂nip) and a flexible bis(triazole) co-ligand.[1]
Materials:
-
Nickel(II) salt (e.g., Ni(NO₃)₂·6H₂O)
-
5-Nitroisophthalic acid (H₂nip)
-
1,4-Bis(1,2,4-triazol-1-ylmethyl)benzene (btx)
-
Deionized water
Procedure:
-
In a 25 mL Teflon-lined stainless-steel autoclave, combine the nickel(II) salt, 5-nitroisophthalic acid, and 1,4-bis(1,2,4-triazol-1-ylmethyl)benzene in a 1:1:1 molar ratio.
-
Add approximately 15 mL of deionized water to the mixture.
-
Seal the autoclave and heat it to 160 °C for 72 hours.
-
After 72 hours, allow the autoclave to cool slowly to room temperature over a period of 24 hours.
-
Collect the resulting crystals by filtration.
-
Wash the crystals with deionized water and ethanol.
-
Dry the crystals in air at ambient temperature.
Workflow for Hydrothermal Synthesis of [Ni(btx)(nip)(H₂O)]n
Caption: Hydrothermal synthesis workflow for a Ni(II) coordination polymer.
Protocol for Solvothermal Synthesis of a Zinc(II) Coordination Polymer: [Zn₂(ATRZ)₂(NIPA)]
This protocol outlines the synthesis of a 2D zinc-based coordination polymer using 5-nitroisophthalic acid (H₂NIPA) and an amino-triazole co-ligand.[2]
Materials:
-
Zinc(II) salt (e.g., Zn(NO₃)₂·6H₂O)
-
5-Nitroisophthalic acid (H₂NIPA)
-
3-Amino-1,2,4-triazole (ATRZ)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
Procedure:
-
Dissolve the zinc(II) salt, 5-nitroisophthalic acid, and 3-amino-1,2,4-triazole in a 2:1:2 molar ratio in a mixture of DMF and ethanol.
-
Place the solution in a sealed vial or a Teflon-lined autoclave.
-
Heat the reaction mixture at 100-120 °C for 48-72 hours.
-
Allow the vessel to cool to room temperature.
-
Isolate the crystalline product by filtration.
-
Wash the product with fresh DMF and then with ethanol.
-
Dry the product under vacuum.
Workflow for Solvothermal Synthesis of [Zn₂(ATRZ)₂(NIPA)]
Caption: Solvothermal synthesis workflow for a Zn(II) coordination polymer.
Protocol for Solvothermal Synthesis of a Lanthanide Coordination Polymer: {Ln₂(5-nip)₃(DMF)₄₂}n
This protocol is for the synthesis of isomorphous 3D lanthanide-based coordination polymers with nanoporous structures.[3]
Materials:
-
Lanthanide(III) nitrate salt (e.g., Nd(NO₃)₃·6H₂O, Dy(NO₃)₃·6H₂O, Ho(NO₃)₃·6H₂O)
-
5-Nitroisophthalic acid (5-H₂nip)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
Procedure:
-
Prepare a solution of the lanthanide(III) nitrate salt and 5-nitroisophthalic acid in a 2:3 molar ratio.
-
The solvent used is a 1:1 (v/v) mixture of DMF and ethanol.
-
Place the reaction mixture in a Teflon-lined stainless-steel autoclave.
-
Heat the autoclave at 120 °C for 72 hours.
-
After the reaction is complete, cool the autoclave to room temperature.
-
Collect the resulting crystals by filtration.
-
Wash the crystals with DMF.
-
Dry the product in air.
Quantitative Data Presentation
The following tables summarize the crystallographic data for representative coordination polymers synthesized using 5-nitroisophthalic acid.
Table 1: Crystallographic Data for Ni(II) and Zn(II) Coordination Polymers
| Compound Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Ref. |
| [Ni(btx)(nip)(H₂O)]n | Monoclinic | P2₁/c | 10.345(2) | 14.897(3) | 13.568(3) | 90 | 109.45(3) | 90 | [1] |
| [Zn₂(ATRZ)₂(NIPA)] | Monoclinic | C2/c | 21.084(4) | 10.753(2) | 12.897(3) | 90 | 124.53(3) | 90 | [2] |
| [Cu(4-ABPT)(HNIPA)₂H₂O]·H₂O | Triclinic | P-1 | 8.043(2) | 11.098(3) | 12.021(3) | 70.08 | 87.54(3) | 80.64 | [2] |
| [Ni(4-ABPT)(NIPA)H₂O] | Monoclinic | P2₁/c | 10.054(2) | 14.789(3) | 16.543(3) | 90 | 98.45(3) | 90 | [2] |
Table 2: Crystallographic Data for Lanthanide(III) Coordination Polymers
| Compound Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Ref. |
| --INVALID-LINK--₂ | Triclinic | P-1 | 6.657(3) | 10.334(5) | 11.018(6) | 65.51(4) | 82.59(4) | 86.11(4) | [4] |
| --INVALID-LINK--₅ | Monoclinic | P2₁/c | 20.370(10) | 10.871(6) | 20.473(10) | 90 | 118.84(4) | 90 | [4] |
| {--INVALID-LINK--₂}n | Monoclinic | C2/c | 24.381(5) | 17.152(3) | 17.583(4) | 90 | 126.19(3) | 90 | [3] |
Applications
Coordination polymers based on this compound have demonstrated a range of potential applications, leveraging their structural features and the properties imparted by the metal centers and organic ligands.
Catalysis
Several coordination polymers synthesized with 5-nitroisophthalic acid have shown catalytic activity. For instance, [Cu(4-ABPT)(HNIPA)₂H₂O]·H₂O and [Ni(4-ABPT)(NIPA)H₂O] are effective heterogeneous catalysts for the cycloaddition of CO₂ to epoxides.[2] The presence of coordinated water molecules provides active metal sites that facilitate the catalytic process.[2] The catalytic efficiency can be high, with conversions reaching up to 95%.[2]
Luminescence and Sensing
Lanthanide-based coordination polymers incorporating 5-nitroisophthalic acid often exhibit characteristic luminescence properties.[4] These materials can act as sensors for various analytes. For example, some frameworks show selective detection of metal ions like Fe³⁺ and Cu²⁺.[3] The mechanism of sensing often involves luminescence quenching or enhancement upon interaction with the analyte.
Gas Sorption
The porous nature of some 3D coordination polymers allows for the reversible uptake of guest molecules. For example, lanthanide-based frameworks have been shown to adsorb DMF molecules, with heats of adsorption indicating significant host-guest interactions.[3] This suggests potential applications in gas storage and separation, particularly after the removal of coordinated solvent molecules to create accessible pores.
Logical Relationship of Synthesis to Application
Caption: Relationship between synthesis, structure, and applications.
These notes are intended to serve as a guide for the synthesis and exploration of coordination polymers based on this compound. Researchers are encouraged to consult the primary literature for further details and to adapt these protocols as needed for their specific research goals.
References
Application Notes and Protocols: 2-Nitroisophthalic Acid as a Precursor in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the utility of 2-nitroisophthalic acid as a key precursor in significant organic synthesis pathways. The focus is on its application in the synthesis of chemiluminescent agents, exemplified by luminol, and its role in the production of pharmaceutical intermediates for drugs such as Apremilast.
Application 1: Synthesis of Luminol and its Derivatives
This compound is a critical starting material for the synthesis of 3-aminophthalic acid, the direct precursor to luminol (3-aminophthalhydrazide). Luminol is renowned for its strong chemiluminescence, a phenomenon of light emission from a chemical reaction at room temperature. This property has led to its widespread use in forensic science for the detection of trace amounts of blood, as well as in various bioassays.[1][2]
The overall synthetic pathway involves the reduction of the nitro group of this compound to an amine, followed by cyclization with hydrazine.
Logical Workflow for Luminol Synthesis
Caption: Synthetic pathway from this compound to luminol.
Experimental Protocols
Protocol 1: Reduction of this compound to 3-Aminophthalic Acid
This protocol details the chemical reduction of this compound to 3-aminophthalic acid. Several reducing agents can be employed.
-
Method A: Catalytic Hydrogenation
-
Dissolve 13 g (0.062 mole) of recrystallized 3-nitrophthalic acid (a positional isomer of this compound, with similar reactivity for this reduction) in 200 ml of methanol.[3]
-
Add 50 mg of platinum oxide catalyst.
-
Hydrogenate the mixture at 25 psi until hydrogen uptake ceases (approximately 1 hour).[3]
-
Filter the mixture to remove the catalyst.
-
Evaporate the solvent to yield solid 3-aminophthalic acid.[3]
-
-
Method B: Reduction with Sodium Dithionite
-
In a suitable reaction vessel, dissolve this compound in an aqueous alkaline solution.
-
Add sodium dithionite (sodium hydrosulfite) to the solution.
-
Heat the mixture to boiling for approximately 5 minutes.[2]
-
Cool the solution and acidify with glacial acetic acid to precipitate the 3-aminophthalic acid.[2]
-
Collect the product by vacuum filtration.
-
Protocol 2: Synthesis of Luminol from 3-Aminophthalic Acid
This protocol describes the synthesis of luminol via the cyclization of 3-aminophthalic acid with hydrazine.
-
In a large test tube, combine 1.3 g of 3-nitrophthalic acid (as the precursor to in situ generated 3-aminophthalic acid) and 2 mL of a 10% aqueous solution of hydrazine.[2]
-
Heat the mixture until the solid dissolves.
-
Add 4 mL of triethylene glycol and a boiling stone.
-
Heat the solution vigorously until the temperature reaches approximately 120°C.[2]
-
The intermediate, 3-nitrophthalhydrazide, is formed.
-
To the test tube containing the 3-nitrophthalhydrazide, add 6.5 mL of a 10% sodium hydroxide solution and stir until dissolved.[2]
-
Add 4 g of sodium dithionite (sodium hydrosulfite).[2]
-
Wash the sides of the test tube with approximately 10 mL of water.
-
Heat the solution to boiling and maintain for 5 minutes with stirring.[2]
-
Add 2.6 mL of glacial acetic acid.[2]
-
Cool the mixture to room temperature and then in an ice bath to crystallize the luminol.[2]
-
Collect the luminol crystals by vacuum filtration.[2]
Quantitative Data
| Precursor | Product | Reducing Agent | Yield | Purity (HPLC) | Reference |
| 3-Nitrophthalic Acid | 3-Aminophthalic Acid | Sodium Sulfide | 91.6% | 97% | [4] |
| 3-Nitrophthalic Acid | 3-Aminophthalic Acid | Sodium Sulfide & Elemental Sulfur | 90.3% | 96.3% | [4] |
| 3-Nitrophthalic Acid | 3-Aminophthalic Acid Hydrochloride Dihydrate | H₂/Ni/Al₂O₃ | 95.3% | 99.2% | [5] |
Chemiluminescence of Luminol
The light-emitting reaction of luminol is triggered by oxidation in an alkaline solution, typically in the presence of an oxidizing agent like hydrogen peroxide and a catalyst such as iron in hemoglobin.[1] The excited-state 3-aminophthalate dianion is the light-emitting species.[6][7]
Caption: The chemiluminescence pathway of luminol.
Application 2: Precursor for the Synthesis of Apremilast
3-Aminophthalic acid, derived from this compound, is a key intermediate in the synthesis of Apremilast. Apremilast is a phosphodiesterase 4 (PDE4) inhibitor used in the treatment of certain types of psoriasis and psoriatic arthritis.[8][9] The synthesis involves the protection of the amino group of 3-aminophthalic acid, followed by condensation with a chiral side chain.[8]
Experimental Workflow for Apremilast Synthesis Intermediate
Caption: Synthesis of an Apremilast precursor from 3-aminophthalic acid.
Experimental Protocol: Synthesis of N-Acetyl-3-aminophthalic acid
This protocol outlines the protection of the amino group of 3-aminophthalic acid as a key step towards the synthesis of Apremilast.[8]
-
Charge a 3-neck round bottom flask with 5.0 g of 3-aminophthalic acid and 25 mL of dichloromethane.[8]
-
Add triethanolamine (1.0 mol).[8]
-
Slowly add acetyl chloride (2.0 mol) to the reaction mixture at 0-5 °C.[8]
-
Stir the mixture for 1 hour, monitoring the reaction by TLC.[8]
-
Filter the separated solid.
-
Wash the solid with cold dichloromethane and dry under vacuum to obtain acetamidophthalic acid.[8]
This protected intermediate can then be further reacted to form the isoindoline-1,3-dione core of Apremilast.[8]
Disclaimer: These protocols are intended for informational purposes for qualified professionals. Appropriate safety precautions should be taken when performing these experiments. All reactions should be carried out in a well-ventilated fume hood, and personal protective equipment should be worn.
References
- 1. 3-Aminophthalic acid - Wikipedia [en.wikipedia.org]
- 2. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 3. prepchem.com [prepchem.com]
- 4. CN105669478A - Preparation method for 3-aminophthalic acid and derivative thereof - Google Patents [patents.google.com]
- 5. CN105198764A - A kind of method for preparing 3-aminophthalate hydrochloride dihydrate - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Chemiluminescence of 3-aminophthalic acid anion-hydrogen peroxide-cobalt (II) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. asianpubs.org [asianpubs.org]
- 9. nbinno.com [nbinno.com]
Troubleshooting & Optimization
Optimization of reaction conditions for 2-Nitroisophthalic acid synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Nitroisophthalic acid. The primary synthetic route covered involves a two-step process: the nitration of m-xylene to produce a mixture of nitroxylene isomers, followed by the oxidation of the 2-nitro-m-xylene isomer to this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most practical and commonly cited route for the synthesis of this compound is a two-step process. It begins with the nitration of m-xylene using a mixture of nitric acid and sulfuric acid. This reaction yields a mixture of isomers, primarily 4-nitro-m-xylene and 2-nitro-m-xylene. The 2-nitro-m-xylene is then separated from the mixture, typically by vacuum distillation, and subsequently oxidized to this compound using a strong oxidizing agent like potassium permanganate or a dichromate salt.
Q2: Why is direct nitration of isophthalic acid not recommended for synthesizing the 2-nitro isomer?
A2: Direct nitration of isophthalic acid overwhelmingly favors the formation of 5-nitroisophthalic acid due to the directing effects of the two carboxyl groups. The yield of this compound from this method is typically very low, making it an inefficient synthetic pathway.
Q3: What is the expected isomer ratio from the nitration of m-xylene?
A3: Under typical nitration conditions using mixed acids, the reaction of m-xylene yields approximately 86% 4-nitro-m-xylene and 14% 2-nitro-m-xylene.[1]
Q4: What are the critical safety precautions for this synthesis?
A4: The nitration reaction is highly exothermic and requires careful temperature control to prevent runaway reactions and the formation of dinitrated byproducts. Concentrated acids are corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, in a well-ventilated fume hood. The oxidation step involves strong oxidizing agents which can react violently with organic materials. Ensure proper quenching procedures are in place.
Troubleshooting Guides
Part 1: Nitration of m-Xylene
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Low yield of nitroxylenes | - Incomplete reaction. - Temperature too low. - Insufficient nitrating agent. | - Ensure the reaction is stirred vigorously to ensure proper mixing. - Carefully monitor and maintain the reaction temperature within the optimal range. - Check the concentration and volume of the nitric and sulfuric acids. |
| Formation of dinitrated byproducts | - Reaction temperature too high. - Excess nitrating agent. - Prolonged reaction time. | - Maintain strict temperature control, using an ice bath as needed. - Use the stoichiometric amount of nitric acid. - Monitor the reaction progress using TLC or GC and quench the reaction upon completion. |
| Low ratio of 2-nitro-m-xylene to 4-nitro-m-xylene | - The inherent selectivity of the reaction favors the 4-isomer. | - While the isomer ratio is largely fixed by the electronics of the starting material, subtle variations in temperature and the acid mixture composition may have a minor effect. However, significant deviation from the ~14:86 ratio is unlikely. |
| Difficulty separating the reaction mixture from the acid layer | - Incomplete phase separation. | - Allow the mixture to stand for a sufficient period. - The addition of a small amount of a suitable organic solvent may aid in separation. |
Part 2: Isomer Separation
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Poor separation of 2-nitro-m-xylene and 4-nitro-m-xylene by vacuum distillation | - Inefficient distillation column. - Vacuum pressure not low enough. - Heating rate too high. | - Use a fractionating column with a sufficient number of theoretical plates. - Ensure the vacuum system is leak-free and can achieve the required pressure. - Heat the distillation flask slowly and evenly to allow for proper equilibration. |
| Product solidifies in the condenser | - The boiling points of the isomers are close, and the melting point of 4-nitro-m-xylene is relatively high. | - Gently heat the condenser with a heat gun or by wrapping it with heating tape to prevent solidification. |
Part 3: Oxidation of 2-nitro-m-xylene
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Incomplete oxidation (presence of 2-nitro-3-methylbenzoic acid) | - Insufficient oxidizing agent. - Reaction time too short. - Reaction temperature too low. | - Ensure a sufficient molar excess of the oxidizing agent (e.g., potassium permanganate) is used. - Monitor the reaction by TLC until the starting material and the intermediate mono-acid are consumed. - Maintain the reaction at reflux for an adequate period. |
| Low yield of this compound | - Over-oxidation and ring cleavage. - Difficulties in product isolation. | - Avoid excessively harsh conditions (e.g., very high temperatures for extended periods). - After acidification, ensure the product is fully precipitated by cooling the solution. - Thoroughly wash the crude product to remove inorganic salts. |
| Product is difficult to filter (fine precipitate) | - Rapid precipitation upon acidification. | - Cool the solution slowly after acidification to encourage the formation of larger crystals. - Use a filter aid if necessary. |
| Contamination with manganese dioxide (if using KMnO4) | - Incomplete removal during workup. | - After the reaction, add a reducing agent (e.g., sodium bisulfite) to dissolve the manganese dioxide. - Filter the hot solution to remove any remaining inorganic solids before acidification. |
Experimental Protocols
Step 1: Nitration of m-Xylene
Materials:
-
m-Xylene
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Ice
-
Sodium Bicarbonate solution (5%)
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Anhydrous Magnesium Sulfate
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Dichloromethane
Procedure:
-
In a two-necked round-bottom flask equipped with a dropping funnel and a magnetic stirrer, place 50 mmol of m-xylene and 10 mL of dichloromethane.[1]
-
Cool the flask in an ice bath.
-
Slowly add 4.23 mL of 70% nitric acid to the stirred solution over a period of 4 hours, maintaining the temperature below 10°C.[1]
-
After the addition is complete, continue stirring at room temperature for an additional hour.
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Carefully pour the reaction mixture into a separatory funnel containing ice water.
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Separate the organic layer and wash it sequentially with water, 5% sodium bicarbonate solution, and again with water.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain a mixture of nitroxylene isomers.
Step 2: Separation of 2-nitro-m-xylene
Procedure:
-
Set up a vacuum distillation apparatus with a fractionating column.
-
Carefully transfer the mixture of nitroxylene isomers to the distillation flask.
-
Slowly heat the flask under vacuum.
-
Collect the fraction corresponding to 2-nitro-m-xylene (boiling point approximately 100-110°C at 13.3 kPa). The 4-nitro-m-xylene has a higher boiling point.
Step 3: Oxidation of 2-nitro-m-xylene to this compound
Materials:
-
2-nitro-m-xylene
-
Potassium Permanganate (KMnO4)
-
Sodium Hydroxide (NaOH)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Bisulfite
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve a specific amount of 2-nitro-m-xylene in a minimal amount of a suitable solvent that is resistant to oxidation (e.g., t-butanol or water with a phase-transfer catalyst).
-
Prepare a solution of potassium permanganate in water (approximately 4 molar equivalents for each methyl group to be oxidized).
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Slowly add the potassium permanganate solution to the refluxing solution of 2-nitro-m-xylene over several hours. The reaction is exothermic.
-
Maintain the mixture at reflux with vigorous stirring until the purple color of the permanganate has disappeared and a brown precipitate of manganese dioxide has formed. This may take several hours.
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Cool the reaction mixture and add a small amount of sodium bisulfite to quench any excess permanganate and to dissolve the manganese dioxide.
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Filter the hot solution to remove any remaining solids.
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Cool the filtrate in an ice bath and acidify with concentrated hydrochloric acid until the pH is acidic, which will cause the this compound to precipitate.
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Collect the precipitate by vacuum filtration, wash with cold water, and dry to obtain the crude product.
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Recrystallize the crude product from hot water or another suitable solvent to obtain pure this compound.
Data Presentation
Table 1: Reaction Parameters for the Nitration of m-Xylene
| Parameter | Value | Reference |
| m-Xylene | 50 mmol | [1] |
| Nitric Acid (70%) | 4.23 mL | [1] |
| Dichloromethane | 10 mL | [1] |
| Reaction Temperature | < 10 °C | |
| Addition Time | 4 hours | [1] |
| Product Ratio | ||
| 2-nitro-m-xylene | ~14% | [1] |
| 4-nitro-m-xylene | ~86% | [1] |
Visualizations
Caption: Overall workflow for the synthesis of this compound.
Caption: Troubleshooting logic for incomplete oxidation of 2-nitro-m-xylene.
References
Technical Support Center: Purification of 2-Nitroisophthalic Acid by Recrystallization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of 2-Nitroisophthalic acid via recrystallization. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and solubility data to assist in your laboratory work.
Troubleshooting Guides & FAQs
This section addresses specific issues that may arise during the recrystallization of this compound, offering potential causes and solutions in a question-and-answer format.
Issue 1: Poor or No Crystal Formation
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Q: I've cooled my solution, but no crystals have formed. What should I do?
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A: This is a common issue that can arise from several factors. First, the solution may be too dilute. If you've used too much solvent, the concentration of this compound may not be high enough to reach saturation upon cooling. To remedy this, you can gently heat the solution to evaporate some of the solvent and then allow it to cool again. Secondly, the solution might be supersaturated. You can induce crystallization by scratching the inner wall of the flask with a glass rod at the surface of the solution to create nucleation sites. Alternatively, adding a tiny "seed" crystal of pure this compound can initiate crystallization.
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Issue 2: Low Yield of Recrystallized Product
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Q: My recrystallization resulted in a very low yield of this compound. What are the likely causes?
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A: A low yield can be attributed to several factors. Using an excessive amount of solvent is a primary cause, as a significant portion of the product will remain dissolved in the mother liquor even after cooling. Using the minimum amount of hot solvent necessary for dissolution is key. Premature crystallization during hot filtration can also lead to product loss. Ensure your funnel and receiving flask are pre-warmed to prevent the solution from cooling and crystallizing prematurely. Finally, ensure the solution has been sufficiently cooled, perhaps in an ice bath, to maximize the precipitation of the product from the solution.
-
Issue 3: "Oiling Out" of the Product
-
Q: Instead of crystals, an oily layer has formed in my flask. Why did this happen and how can I fix it?
-
A: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This often happens when the boiling point of the solvent is higher than the melting point of the solute, or if the solution is cooled too rapidly. The melting point of this compound is approximately 314 °C, so this is less likely to be the primary cause unless a very high-boiling solvent is used. A more probable cause is the presence of impurities which can lower the melting point of the mixture. To resolve this, reheat the solution to redissolve the oil and add a small amount of additional hot solvent to lower the saturation point. Then, allow the solution to cool much more slowly to encourage proper crystal formation.
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Issue 4: Discolored Crystals
-
Q: The recrystallized this compound is colored. How can I remove the color impurity?
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A: If your product is contaminated with colored impurities, you can use activated charcoal. After dissolving the crude this compound in the hot solvent, add a small amount of activated charcoal to the solution and boil for a few minutes. The charcoal will adsorb the colored impurities. You must then perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize. Be aware that using too much charcoal can lead to a loss of your desired product.
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Solubility Data
| Solvent | Qualitative Solubility of this compound | Illustrative Solubility of 5-Nitroisophthalic Acid ( g/100 mL) |
| at 20°C | ||
| Water | Sparingly Soluble | 0.15 |
| Methanol | Soluble | - |
| Ethanol | Soluble | - |
| Ethyl Acetate | Soluble | - |
| Dichloromethane | Soluble | - |
| Acetone | Likely Soluble | - |
| Toluene | Likely Sparingly Soluble | - |
Note: The qualitative solubility for this compound is based on available chemical information. The quantitative data for 5-Nitroisophthalic acid is provided as a reference for a structurally similar compound.
Experimental Protocol: Recrystallization of this compound
This protocol outlines a general procedure for the purification of this compound by recrystallization. The choice of solvent should be determined by preliminary solubility tests. Ethanol or a mixed solvent system such as ethanol/water is often a good starting point for nitrobenzoic acids.
Materials:
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Crude this compound
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Selected recrystallization solvent (e.g., Ethanol)
-
Erlenmeyer flasks
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Heating mantle or hot plate
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Buchner funnel and filter flask
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Filter paper
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Glass stirring rod
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Ice bath
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture to boiling while stirring. Continue to add the solvent in small portions until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
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Hot Filtration (if necessary): If there are insoluble impurities or if charcoal was used, perform a hot gravity filtration to remove them. It is crucial to keep the solution hot during this step to prevent premature crystallization.
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Crystallization: Cover the flask containing the hot filtrate and allow it to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals. Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.
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Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.
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Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
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Drying: Dry the purified crystals. This can be done by leaving them in the Buchner funnel with the vacuum on for a period, followed by air drying or drying in a desiccator.
Process Workflow
The following diagram illustrates a typical workflow for troubleshooting common issues during the recrystallization of this compound.
Caption: Troubleshooting workflow for the purification of this compound.
Identifying and minimizing side products in 2-Nitroisophthalic acid synthesis
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Nitroisophthalic acid. The following FAQs and guides address common challenges related to the formation and minimization of side products during the nitration of isophthalic acid.
Frequently Asked Questions (FAQs)
Q1: My final product is a mixture of nitroisophthalic acid isomers. How can I improve the regioselectivity to favor the formation of this compound?
A1: The nitration of isophthalic acid typically yields the 5-nitro isomer as the major product due to the directing effects of the two carboxyl groups.[1] Formation of the 2-nitro (asymmetric) isomer is a known side reaction.[1] To influence the isomeric ratio, consider the following:
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Reaction Temperature: Lower temperatures can increase selectivity. The nitration reaction is highly exothermic, and higher temperatures often lead to a decrease in selectivity and an increase in side products.[2][3]
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Nitrating Agent: The choice and concentration of the nitrating agent are critical. Using absolute nitric acid at a controlled temperature (e.g., 30°C) has been reported to produce a small percentage (around 3.1%) of the asymmetric nitroisophthalic acid alongside the symmetric 5-nitro isomer (96.9%).[1] Experimenting with different nitrating systems (e.g., varying the H₂SO₄/HNO₃ ratio, using alternative nitrating agents) may alter the isomeric distribution.
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Steric Hindrance: While challenging to control directly, exploring derivatization of one carboxyl group to a bulkier ester or amide before nitration could sterically hinder the 5-position, potentially increasing the proportion of nitration at the 2- or 4-positions. This would, however, require additional synthesis and deprotection steps.
Q2: I am observing a significant amount of dinitroisophthalic acid in my product. How can I prevent this over-nitration?
A2: Over-nitration is a common issue when the reaction conditions are too harsh. To minimize the formation of dinitro- and other multi-nitrated impurities, you should carefully control the following parameters:
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Stoichiometry: Use a minimal excess of the nitrating agent. A molar ratio of isophthalic acid to nitrating agent between 1:1.1 and 1:3.0 is often cited.[2]
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Temperature Control: Maintain a consistent and optimal reaction temperature. Runaway temperatures drastically increase the rate of secondary nitrations.[2][3] A temperature range of 70-100°C is often used in batch processes, but lower temperatures may be necessary to improve selectivity.[2]
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Reaction Time: Monitor the reaction progress using techniques like HPLC to stop the reaction once the desired conversion of the starting material is achieved, without allowing significant time for over-nitration to occur.
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Addition Rate: Add the nitrating agent dropwise or in portions to the solution of isophthalic acid in sulfuric acid. This maintains a low instantaneous concentration of the nitrating agent and helps control the reaction exotherm.
Q3: The reaction mixture is turning dark brown or black, and the final yield is low. What causes this decomposition?
A3: Dark coloration and low yields are typically signs of decomposition or "coking." This occurs when the highly exothermic nitration reaction leads to localized overheating, causing oxidative degradation of the organic material.[2]
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Cause: The combination of a strong oxidizing agent (nitric acid) and a strong dehydrating agent (sulfuric acid) at elevated temperatures can lead to runaway reactions. This is exacerbated by poor mixing, high viscosity of the concentrated sulfuric acid, and too-rapid addition of reagents.[2]
-
Solution:
-
Improve Agitation: Ensure vigorous and efficient stirring throughout the reaction to dissipate heat and prevent local hot spots.
-
Controlled Addition: Add the nitrating agent slowly and sub-surface if possible.
-
Temperature Management: Use an ice bath or other cooling system to maintain the desired temperature and absorb the heat generated.
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Continuous Flow Chemistry: For better control, consider using a microreactor or continuous flow setup. This approach significantly improves safety and control over reaction parameters like temperature and residence time, minimizing decomposition.[2]
-
Q4: My purified product has a persistent yellow color. What are the potential impurities and how can I remove them?
A4: A yellow tint in the final product often indicates the presence of residual nitro-aromatic impurities or oxidation byproducts.
-
Potential Impurities:
-
Isomeric Nitroisophthalic Acids: The different isomers can have varying colors and crystallize differently.
-
Nitrated Impurities from Starting Material: If the initial isophthalic acid (often made from m-xylene oxidation) contains impurities like dicarboxylic fluorenones or tricarboxylic biphenyls, these can also be nitrated, leading to colored compounds.[1][4]
-
Oxidation Products: Minor degradation of the aromatic ring can produce colored byproducts.
-
-
Purification Methods:
-
Recrystallization: This is the most common method. Experiment with different solvents to find one that effectively solubilizes the desired product at high temperatures while leaving impurities behind, or vice versa.
-
Fractional Crystallization: If dealing with a mixture of isomers, their different solubilities can be exploited for separation through careful, repeated crystallization steps.[1]
-
Chromatography: For high-purity applications, column chromatography can be effective for separating closely related isomers and impurities. HPLC methods using reverse-phase columns (like Newcrom R1) with acetonitrile/water/acid mobile phases are suitable for analysis and can be scaled for preparative separation.[5]
-
Troubleshooting Guide: Side Product Minimization
This table summarizes key experimental parameters and their impact on the formation of common side products.
| Parameter | Issue: Isomeric Impurities (e.g., 5-nitro) | Issue: Over-Nitration (Dinitro- products) | Issue: Decomposition (Coking/Charring) |
| Temperature | Lower temperatures may improve selectivity for the 2-nitro isomer. | High temperatures significantly increase the rate of dinitration. Maintain optimal range (e.g., 70-100°C) or lower.[2] | Runaway temperatures are the primary cause. Implement robust cooling.[2] |
| Reactant Ratio | Stoichiometry can influence isomer distribution. Requires empirical optimization. | Use minimal excess of nitric acid. A molar ratio of ~1:1.1-1.5 (Isophthalic Acid:HNO₃) is a good starting point.[2] | High concentration of nitrating agent increases risk. |
| Reaction Time | Monitor isomer ratio over time to find optimal endpoint. | Shorter reaction times reduce the formation of di- and poly-nitro compounds. | Prolonged exposure to harsh conditions increases degradation. |
| Mixing/Agitation | Ensures homogenous temperature and reagent concentration. | Prevents localized high concentrations of nitrating agent. | Critical for heat dissipation to prevent runaway reactions and charring.[2] |
| Purity of Starting Material | Impurities in isophthalic acid (e.g., terephthalic acid) will lead to corresponding nitrated side products.[1] | N/A | N/A |
Experimental Protocol: Nitration of Isophthalic Acid
This protocol is a general guideline. All researchers must perform a thorough safety assessment before conducting any experiment.
Materials:
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Isophthalic Acid (high purity)
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (65-70%) or Fuming Nitric Acid
-
Ice
-
Deionized Water
Procedure:
-
Setup: Equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a thermometer. Place the flask in a cooling bath (ice-water or ice-salt).
-
Dissolution: Carefully and slowly add isophthalic acid to a stirred amount of concentrated sulfuric acid in the flask. Allow the mixture to stir until the isophthalic acid is fully dissolved or forms a fine slurry.
-
Cooling: Cool the mixture to the desired starting temperature (e.g., 0-10°C).
-
Nitration: Slowly add the nitrating agent (e.g., a pre-mixed solution of nitric acid and sulfuric acid, or nitric acid alone) dropwise from the dropping funnel. Maintain the internal temperature below the target maximum throughout the addition. Vigorous stirring is essential.
-
Reaction: After the addition is complete, allow the reaction to stir at the specified temperature for a set period (e.g., 1-4 hours). Monitor the reaction's progress by taking small aliquots and analyzing them via HPLC or TLC.
-
Quenching: Once the reaction is complete, very slowly and carefully pour the reaction mixture onto a stirred mixture of crushed ice and water. This will precipitate the crude product. Caution: This step is highly exothermic and must be done slowly with efficient cooling and stirring.
-
Isolation: Isolate the precipitated solid by vacuum filtration. Wash the filter cake thoroughly with cold deionized water until the washings are neutral to pH paper.
-
Purification: Dry the crude product. Recrystallize from a suitable solvent (e.g., water, ethanol/water) to remove impurities. The purity of the fractions should be checked by HPLC and melting point determination.
Visual Guides
Experimental Workflow
Caption: General workflow for the synthesis and purification of Nitroisophthalic acid.
Side Product Formation and Mitigation Strategy
Caption: Relationship between reaction conditions, side products, and mitigation steps.
References
- 1. dwc.knaw.nl [dwc.knaw.nl]
- 2. CN111995524A - Continuous synthesis method of 5-nitroisophthalic acid - Google Patents [patents.google.com]
- 3. scribd.com [scribd.com]
- 4. scholar.tecnico.ulisboa.pt [scholar.tecnico.ulisboa.pt]
- 5. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Overcoming solubility issues during 2-Nitroisophthalic acid synthesis and workup
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and workup of 2-Nitroisophthalic acid, with a particular focus on overcoming solubility issues.
Frequently Asked Questions (FAQs)
Q1: What is the typical synthesis route for this compound?
A1: A common laboratory-scale synthesis involves the oxidation of 2,6-dimethylnitrobenzene with a strong oxidizing agent, such as potassium permanganate (KMnO₄), in an aqueous solution. The methyl groups are oxidized to carboxylic acids, yielding this compound.
Q2: What are the main solubility challenges in this synthesis?
A2: The primary solubility challenges include:
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The low solubility of the starting material, 2,6-dimethylnitrobenzene, in the aqueous reaction mixture.
-
The product, this compound, has limited solubility in acidic water, which can make its isolation and purification challenging.
-
The byproduct, manganese dioxide (MnO₂), is a fine, voluminous precipitate that can be difficult to remove from the reaction mixture.
Q3: What is the predicted pKa of this compound?
A3: The predicted pKa value for this compound is approximately 1.52.[1] This low pKa indicates that it is a relatively strong acid. This is an important consideration for pH-dependent solubility during the workup.
Q4: In which organic solvents is this compound soluble?
A4: this compound is reported to be soluble in dichloromethane, ethyl acetate, and methanol.[1]
Troubleshooting Guide
Issue 1: Low Yield of this compound
Possible Cause: Incomplete oxidation of 2,6-dimethylnitrobenzene.
Solution:
-
Ensure sufficient oxidant: Use a stoichiometric excess of potassium permanganate.
-
Reaction Time and Temperature: Ensure the reaction is heated for a sufficient duration at an appropriate temperature to drive the oxidation to completion.
-
Efficient Stirring: Vigorous stirring is crucial to maximize the contact between the sparingly soluble 2,6-dimethylnitrobenzene and the aqueous permanganate solution.
Issue 2: Difficulty in Isolating the Product from the Reaction Mixture
Possible Cause: The product, this compound, may remain partially dissolved in the aqueous solution or form a fine precipitate that is difficult to filter.
Solution:
-
Acidification: After the reaction is complete and the excess oxidant has been quenched, carefully acidify the filtrate with a strong acid (e.g., concentrated sulfuric acid). This will protonate the carboxylate groups, decreasing the solubility of this compound in water and promoting its precipitation.
-
Cooling: Cool the acidified solution in an ice bath to further decrease the solubility and maximize the yield of the precipitated product.
Issue 3: The Crude Product is Contaminated with a Brown/Black Precipitate
Possible Cause: The crude product is contaminated with manganese dioxide (MnO₂), a byproduct of the permanganate oxidation.
Solution:
-
Initial Filtration: After the reaction, the hot solution should be filtered to remove the bulk of the MnO₂. A filter aid (e.g., Celite) may be beneficial to prevent clogging of the filter paper.
-
Reductive Workup: To remove residual MnO₂, a reducing agent can be added to the filtrate to dissolve the MnO₂. Common choices include sodium bisulfite or oxalic acid. This will convert the insoluble MnO₂ to soluble Mn²⁺ salts.
-
Washing: Wash the isolated this compound crystals thoroughly with dilute acid and then with cold water to remove any remaining manganese salts.
Issue 4: Difficulty in Recrystallizing this compound
Possible Cause: Choosing an inappropriate solvent or using an incorrect solvent volume.
Solution:
-
Solvent Selection: A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Based on available data, methanol or ethyl acetate could be suitable solvents. A mixed solvent system, such as ethanol/water, might also be effective.
-
Minimal Solvent: Use the minimum amount of hot solvent required to fully dissolve the crude product. Using too much solvent will result in a low recovery yield.
-
Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature to encourage the formation of large, pure crystals. Rapid cooling in an ice bath can lead to the precipitation of impurities.
-
Scratching/Seeding: If crystals do not form, try scratching the inside of the flask with a glass rod at the surface of the solution or adding a seed crystal of pure this compound to induce crystallization.
Data Presentation
Table 1: Qualitative Solubility of this compound
| Solvent | Solubility | Reference |
| Dichloromethane | Soluble | [1] |
| Ethyl Acetate | Soluble | [1] |
| Methanol | Soluble | [1] |
| Water (acidic) | Sparingly soluble | General chemical principles |
| Water (basic) | Soluble (as salt) | General chemical principles |
Experimental Protocols
Protocol 1: Synthesis of this compound via Oxidation of 2,6-Dimethylnitrobenzene
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add 2,6-dimethylnitrobenzene.
-
Aqueous Solution: Prepare a solution of sodium hydroxide in water and add it to the flask.
-
Oxidation: While stirring vigorously, slowly add potassium permanganate to the mixture.
-
Reflux: Heat the reaction mixture to reflux and maintain for several hours. The disappearance of the purple permanganate color indicates the progress of the reaction.
-
Quenching: After the reaction is complete (as indicated by a persistent brown precipitate of MnO₂), cool the mixture to room temperature.
-
Workup: See Protocol 2 for the detailed workup procedure.
Protocol 2: Workup and Purification of this compound
-
Removal of MnO₂: Filter the hot reaction mixture through a pad of Celite to remove the majority of the manganese dioxide. Wash the filter cake with hot water.
-
Acidification: Combine the filtrates and carefully acidify with concentrated sulfuric acid until the pH is strongly acidic. A white precipitate of this compound should form.
-
Isolation: Cool the mixture in an ice bath to maximize precipitation. Collect the crude product by vacuum filtration.
-
Washing: Wash the crude product with cold, dilute sulfuric acid and then with ice-cold water.
-
Recrystallization: See Protocol 3 for the recrystallization procedure.
Protocol 3: Recrystallization of this compound
-
Solvent Selection: Choose a suitable solvent (e.g., methanol, ethyl acetate, or an ethanol/water mixture).
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Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the hot recrystallization solvent until the solid just dissolves.
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Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Further cooling in an ice bath can increase the yield.
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Collection: Collect the purified crystals by vacuum filtration.
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Drying: Wash the crystals with a small amount of the cold solvent and dry them in a vacuum oven.
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for common solubility issues in this compound synthesis.
References
Improving the yield and purity of 2-Nitroisophthalic acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions to aid in the synthesis and purification of 2-Nitroisophthalic acid, focusing on improving yield and purity.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the experimental process for the two primary synthesis routes.
Route 1: Oxidation of 2,6-Dimethylnitrobenzene
This is the most direct route for selectively producing this compound.
Question 1: Why is my yield of this compound lower than expected?
Answer: Low yields in the permanganate oxidation of 2,6-dimethylnitrobenzene can stem from several factors:
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Incomplete Oxidation: The oxidation of the two methyl groups to carboxylic acids is a stepwise process. If the reaction is not driven to completion, intermediates such as 2-nitro-6-methylbenzoic acid may be present in the final product mixture.
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Insufficient Oxidant: Potassium permanganate is consumed during the reaction. An insufficient amount will lead to incomplete conversion of the starting material.
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Poor Temperature Control: The reaction is exothermic. If the temperature is too low, the reaction rate will be slow and may not go to completion within a reasonable timeframe. Excessively high temperatures can lead to side reactions and degradation of the product.
-
Product Loss During Work-up: The manganese dioxide (MnO₂) byproduct must be thoroughly separated. The desired product can be adsorbed onto the surface of the fine MnO₂ precipitate, leading to losses during filtration.
Solutions:
-
Optimize Reagent Stoichiometry: Ensure a sufficient molar excess of potassium permanganate is used.
-
Control Reaction Temperature: Maintain a vigorous reflux to ensure the reaction proceeds efficiently without excessive heat buildup that could cause degradation.
-
Ensure Thorough Extraction: After filtering off the MnO₂, wash the filter cake with hot water or a dilute basic solution to recover any adsorbed product. Acidify the combined filtrate to precipitate the this compound.
Question 2: The reaction mixture turned into a thick, brown, hard-to-stir slurry. What should I do?
Answer: This is expected. The brown slurry is manganese dioxide (MnO₂), a byproduct of the reduction of potassium permanganate.
Solutions:
-
Use a Robust Stirring Apparatus: Employ a mechanical stirrer with sufficient torque to handle the thick slurry and ensure homogeneous mixing.
-
Ensure Sufficient Solvent: The reaction is typically run in an aqueous solution. Ensure enough water is present to keep the slurry stirrable.
-
Post-Reaction Quenching: After the reaction is complete (indicated by the disappearance of the purple permanganate color), the MnO₂ can be filtered off. Sometimes, adding a reducing agent like sodium bisulfite can help dissolve the MnO₂ for easier handling, but this can complicate the purification of the desired acid. Hot filtration is often effective.
Question 3: My final product is off-white or yellowish. How can I improve its purity?
Answer: Discoloration often indicates the presence of residual manganese species or organic impurities.
Solutions:
-
Recrystallization: This is the most effective method for purification. Dissolve the crude product in a suitable solvent (such as hot water or ethyl acetate) and allow it to cool slowly to form crystals, leaving impurities behind in the mother liquor.
-
Washing: Thoroughly wash the crude product with water after initial precipitation to remove any soluble impurities. Washing with a solvent like dichloromethane can help remove unreacted starting material.
-
HPLC Analysis: Use High-Performance Liquid Chromatography (HPLC) to analyze the purity of your product and identify potential impurities. A reverse-phase HPLC method with a mobile phase of acetonitrile, water, and an acid (like phosphoric or formic acid) can be effective.[1]
Route 2: Direct Nitration of Isophthalic Acid
This route is generally not recommended for producing this compound due to poor selectivity.
Question 1: Why is the yield of this compound extremely low when I nitrate Isophthalic acid?
Answer: The direct nitration of isophthalic acid overwhelmingly favors the formation of the thermodynamically more stable isomer, 5-Nitroisophthalic acid. The two carboxyl groups on the isophthalic acid ring are meta-directing. Nitration at the 5-position is electronically and sterically favored.
-
Product Distribution: Experimental results from the nitration of isophthalic acid with absolute nitric acid show a product distribution of approximately 96.9% 5-Nitroisophthalic acid (symmetric) and only 3.1% of other isomers (asymmetric), which would include this compound.[2]
Solutions:
-
Use an Alternative Synthesis Route: The most practical solution is to use the oxidation of 2,6-dimethylnitrobenzene, which is selective for the 2-nitro isomer.
-
Complex Separation: If this route must be used, a complex and often inefficient separation process, such as fractional crystallization or preparative chromatography, would be required to isolate the small amount of the 2-nitro isomer from the large excess of the 5-nitro isomer.
Frequently Asked Questions (FAQs)
Q1: Which synthesis route is better for obtaining high-purity this compound?
A1: The oxidation of 2,6-dimethylnitrobenzene is the preferred method. It directly leads to the desired 2-nitro isomer, avoiding the significant challenge of separating it from the much more abundant 5-nitro isomer produced during the direct nitration of isophthalic acid.
Q2: What is a typical yield and purity for the synthesis of this compound via the oxidation route?
A2: A reported yield for the oxidation of 2,6-dimethylnitrobenzene (also known as 2-nitro-m-xylene) with potassium permanganate is approximately 52%. Purity can be improved to >95% through recrystallization.
Q3: What are the main side products to watch out for?
A3:
-
In the oxidation route: The main potential side products are from incomplete oxidation, such as 2-nitro-6-methylbenzoic acid.
-
In the nitration route: The primary "side product" is actually the main product: 5-Nitroisophthalic acid. Other dinitro or polynitrated compounds can also form under harsh conditions.
Q4: How can I confirm the identity and purity of my final product?
A4:
-
Melting Point: Compare the melting point of your product to the literature value.
-
Spectroscopy: Techniques like ¹H NMR and ¹³C NMR spectroscopy can confirm the structure and substitution pattern of the nitroisophthalic acid isomer.
-
Chromatography: HPLC is an excellent tool for assessing purity and quantifying any impurities.[1]
Q5: Are there any specific safety precautions I should take?
A5: Yes.
-
Nitration reactions are highly exothermic and can run away if not controlled. Use an ice bath and add the nitrating agent slowly.
-
Potassium permanganate is a strong oxidizing agent. Avoid contact with combustible materials.
-
Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Data Presentation
Table 1: Synthesis of this compound
| Starting Material | Reagents | Reported Yield | Purity | Reference |
| 2,6-Dimethylnitrobenzene | 1. NaOH, H₂O, KMnO₄; 2. H₂SO₄ | 52% | >95% (after purification) | Synthesis, 2015, 47(24), 3859-3873 |
| Isophthalic Acid | Absolute HNO₃ | <3.1% (in mixture) | Low (major isomer is 5-nitro) | [2] |
Table 2: Comparative Data - Synthesis of 5-Nitroisophthalic Acid (Direct Nitration)
| Starting Material | Reagents | Reaction Time | Temperature | Yield | Purity | Reference |
| Isophthalic Acid | 65% HNO₃, 98% H₂SO₄ | 4 min | 75 °C | 90% | 99.2% | [3] |
| Isophthalic Acid | Fuming HNO₃, 98% H₂SO₄ | 50 s | 95 °C | 90% | 99.2% | [4] |
| Isophthalic Acid | Mixed Acid | 40 min | 90 °C | 84% | 99.4% | [4] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Oxidation
This protocol is based on the oxidation of 2,6-dimethylnitrobenzene.
Materials:
-
2,6-Dimethylnitrobenzene (2-Nitro-m-xylene)
-
Potassium Permanganate (KMnO₄)
-
Sodium Hydroxide (NaOH)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ethyl Acetate
-
Anhydrous Magnesium Sulfate
-
Water
-
Dichloromethane
Procedure:
-
Prepare a solution of sodium hydroxide in water in a round-bottom flask equipped with a mechanical stirrer and reflux condenser.
-
To this solution, add potassium permanganate at room temperature.
-
Add 2,6-dimethylnitrobenzene to the mixture.
-
Heat the mixture to a strong reflux with vigorous stirring. The purple color of the permanganate will gradually fade as brown manganese dioxide (MnO₂) precipitates. Continue the reflux for approximately 12 hours.
-
After the reaction is complete, cool the suspension to room temperature.
-
Filter the mixture through a sintered funnel to remove the MnO₂ precipitate.
-
Carefully acidify the yellow filtrate with concentrated sulfuric acid to a pH below 2. A white solid will form.
-
Collect the white solid by filtration. Wash the solid with dichloromethane to remove any unreacted starting material.
-
To purify the crude product, wash the white filter cake with ethyl acetate and filter. Discard the insoluble solid.
-
Dry the ethyl acetate filtrate with anhydrous magnesium sulfate.
-
Evaporate the solvent under vacuum to yield pure this compound.
Mandatory Visualizations
Experimental Workflows
Caption: Workflow for the synthesis of this compound via oxidation.
References
Technical Support Center: HPLC Analysis of 2-Nitroisophthalic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the High-Performance Liquid Chromatography (HPLC) analysis of 2-Nitroisophthalic acid. This resource is intended for researchers, scientists, and drug development professionals to help resolve common issues encountered during their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific problems that may arise during the HPLC analysis of this compound, offering potential causes and solutions in a straightforward question-and-answer format.
Peak Shape Issues
Q1: Why is my this compound peak tailing?
A1: Peak tailing for acidic compounds like this compound is a common issue in reversed-phase HPLC and can be caused by several factors:
-
Secondary Interactions: The acidic silanol groups on the surface of the silica-based stationary phase can interact with the analyte, causing tailing.[1][2] To minimize these interactions, it is recommended to work at a lower pH, typically 2-3 pH units below the pKa of the analyte, by adding an acid modifier to the mobile phase.[3]
-
Mobile Phase pH: An incorrect mobile phase pH can lead to secondary interactions.[4] For acidic compounds like this compound, using a mobile phase with a pH below its pKa can help ensure the compound is in a single ionic form, leading to a more symmetrical peak.[3]
-
Column Overload: Injecting too much sample can saturate the column, resulting in peak tailing.[4] Try diluting the sample or reducing the injection volume.[4]
-
Column Contamination or Degradation: Over time, columns can become contaminated or the stationary phase can degrade, leading to poor peak shape.[4][5] If other solutions fail, consider flushing the column with a strong solvent or replacing it.[4]
Q2: My peak for this compound is broad. What could be the cause?
A2: Broad peaks can be indicative of several issues:
-
Low Flow Rate: A flow rate that is too low can lead to band broadening.[6] Consider increasing the flow rate within the column's recommended range.
-
Column Temperature: A column temperature that is too low can also cause peak broadening.[6] Increasing the column temperature can improve peak efficiency.
-
Extra-Column Volume: Excessive tubing length or large internal diameter tubing between the column and the detector can contribute to band broadening.[4][6] Ensure that the connections are made with appropriate, minimal-length tubing.
-
Sample Solvent Mismatch: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause the peak to broaden.[4] Ideally, the sample should be dissolved in the mobile phase itself.[7]
Retention Time & Resolution Problems
Q3: The retention time for my this compound peak is shifting between injections. What should I do?
A3: Shifting retention times can be a frustrating problem with several potential causes:
-
Mobile Phase Composition: Inconsistent mobile phase preparation can lead to retention time drift.[8][9] Ensure the mobile phase is accurately prepared and well-mixed. If using a gradient, ensure the pump is functioning correctly.
-
Column Equilibration: Insufficient column equilibration time between runs can cause retention time shifts, especially when the mobile phase composition has been changed.[6][10] Allow for adequate equilibration time before starting the next injection.
-
Temperature Fluctuations: Changes in the column temperature can affect retention times.[9][11] Using a column oven to maintain a consistent temperature is highly recommended.[10]
-
Column Aging: Over the life of an HPLC column, the stationary phase can degrade, leading to a gradual decrease in retention times.[12]
Q4: I am having trouble separating this compound from its isomers or other components in my sample. How can I improve the resolution?
A4: Achieving good resolution, especially with isomers, can be challenging. Here are some strategies to improve separation:
-
Optimize Mobile Phase: Adjusting the organic solvent (acetonitrile or methanol) to water ratio can significantly impact selectivity.[11] You can also try different acid modifiers (e.g., formic acid, phosphoric acid, or trifluoroacetic acid) to fine-tune the separation.[13]
-
Change the Stationary Phase: If optimizing the mobile phase is not sufficient, consider a different column chemistry. For aromatic compounds like this compound, a Phenyl-Hexyl column can offer different selectivity compared to a standard C18 column due to π-π interactions.[14]
-
Gradient Elution: Employing a gradient elution, where the mobile phase composition is changed over the course of the run, can help to separate compounds with different polarities and improve peak shape.[15]
System & Baseline Issues
Q5: I am experiencing high backpressure in my HPLC system. What are the likely causes and solutions?
A5: High backpressure is a common HPLC problem that can indicate a blockage in the system.
-
Blocked Frit or Column: Particulate matter from the sample or mobile phase can clog the column inlet frit.[12] You can try back-flushing the column (if the manufacturer's instructions permit) or replacing the frit.
-
Guard Column Contamination: If you are using a guard column, it may be contaminated and need replacement.[5]
-
System Blockage: There could be a blockage in the tubing, injector, or in-line filter.[12] Systematically check each component by removing them one at a time to identify the source of the pressure.
Q6: My baseline is noisy or drifting. How can I fix this?
A6: A stable baseline is crucial for accurate quantification. Here's how to address baseline issues:
-
Mobile Phase Degassing: Dissolved gases in the mobile phase can cause baseline noise.[6][8] Ensure your mobile phase is properly degassed using an online degasser, sonication, or helium sparging.
-
Pump Issues: Leaks or faulty check valves in the pump can lead to a noisy or drifting baseline.[7] Check for any leaks and ensure the pump is delivering a consistent flow.
-
Detector Problems: A dirty detector flow cell or a failing lamp can also cause baseline disturbances.[6] Flush the flow cell with a suitable solvent or replace the lamp if necessary.
-
Column Contamination: Strongly retained compounds from previous injections can slowly elute, causing the baseline to drift.[16] Wash the column with a strong solvent to remove any contaminants.
Data Presentation
Table 1: Recommended Starting HPLC Conditions for this compound Analysis
| Parameter | Recommended Condition | Notes |
| Column | C18 or Phenyl-Hexyl (e.g., 4.6 x 100 mm, 2.7 µm)[14] | Phenyl-Hexyl columns can offer alternative selectivity for aromatic compounds. |
| Mobile Phase | Acetonitrile or Methanol and Water with an acid modifier[13] | Start with a simple isocratic method and optimize the organic-to-aqueous ratio. |
| (e.g., 0.1% Phosphoric Acid, Formic Acid, or TFA)[13][17] | The acid modifier is crucial for good peak shape of acidic analytes. | |
| Flow Rate | 0.5 - 1.5 mL/min | Adjust for optimal resolution and analysis time. |
| Column Temperature | 25 - 40 °C[17] | Maintaining a consistent temperature is important for reproducible retention times. |
| Detection | UV at a suitable wavelength (e.g., 210-260 nm) | The optimal wavelength should be determined by analyzing the UV spectrum of this compound. |
| Injection Volume | 5 - 20 µL | Keep the injection volume consistent and avoid column overload. |
Experimental Protocols
Protocol 1: General Reversed-Phase HPLC Method for this compound
This protocol provides a starting point for the analysis of this compound. Optimization will likely be required based on the specific sample matrix and instrumentation.
-
Mobile Phase Preparation:
-
Prepare Mobile Phase A: 0.1% Phosphoric Acid in HPLC-grade water.
-
Prepare Mobile Phase B: Acetonitrile.
-
Degas both mobile phases for at least 15 minutes before use.
-
-
Sample Preparation:
-
Accurately weigh a known amount of this compound standard or sample.
-
Dissolve and dilute the sample in the initial mobile phase composition (e.g., 70% Mobile Phase A, 30% Mobile Phase B) to a suitable concentration.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
HPLC System Setup:
-
Install a C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Equilibrate the column with the initial mobile phase composition at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.
-
Set the column oven temperature to 30 °C.
-
Set the UV detector to the desired wavelength.
-
-
Analysis:
-
Inject the prepared standard and sample solutions.
-
Record the chromatograms and analyze the peak area and retention time.
-
Visualizations
Caption: A workflow diagram for troubleshooting common HPLC issues.
Caption: Factors influencing the HPLC analysis of this compound.
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. HPLC Peak Tailing - Axion Labs [axionlabs.com]
- 3. researchgate.net [researchgate.net]
- 4. uhplcs.com [uhplcs.com]
- 5. pharmahealthsciences.net [pharmahealthsciences.net]
- 6. HPLC Troubleshooting Guide [scioninstruments.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. researchgate.net [researchgate.net]
- 10. Mourne Training Services: Help on: Retention time shift in HPLC analysis [blog.mournetrainingservices.co.uk]
- 11. longdom.org [longdom.org]
- 12. uhplcs.com [uhplcs.com]
- 13. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 14. agilent.com [agilent.com]
- 15. drawellanalytical.com [drawellanalytical.com]
- 16. rheniumgroup.co.il [rheniumgroup.co.il]
- 17. Analytical method development and dermal absorption of 2-amino-5-nitrophenol (2A5NP), a hair dye ingredient under oxidative condition - PMC [pmc.ncbi.nlm.nih.gov]
Removal of 4-Nitroisophthalic acid impurity from 2-Nitroisophthalic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the removal of 4-nitroisophthalic acid impurity from 2-nitroisophthalic acid.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for removing 4-nitroisophthalic acid from this compound?
The most common and effective method for removing the 4-nitroisophthalic acid impurity is fractional crystallization. This technique leverages the differences in solubility between the two isomers in a carefully selected solvent system.
Q2: How do I choose a suitable solvent for fractional crystallization?
A good solvent for fractional crystallization should exhibit a significant difference in solubility for this compound and 4-nitroisophthalic acid at different temperatures. Ideally, the desired compound (this compound) should be sparingly soluble in the cold solvent and highly soluble in the hot solvent, while the impurity (4-nitroisophthalic acid) should be either highly soluble or sparingly soluble in both the hot and cold solvent.
Based on available data for related compounds, promising solvents for screening include:
-
Aqueous ethanol or methanol solutions
-
Ethyl acetate
-
Dichloromethane
-
Toluene
A solvent screening is highly recommended to determine the optimal solvent or solvent mixture for your specific impurity profile.
Q3: How can I determine the purity of my this compound sample?
High-Performance Liquid Chromatography (HPLC) is the recommended method for assessing the purity of this compound and quantifying the 4-nitroisophthalic acid impurity.[1] A reverse-phase HPLC method can effectively separate the two isomers.
Experimental Protocols
Protocol 1: Purity Analysis by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for the separation and quantification of this compound and 4-nitroisophthalic acid. Method optimization may be required.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 5 µm particle size, 4.6 mm x 150 mm)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid or Formic acid (for MS compatibility)
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and water with a small amount of acid (e.g., 0.1% phosphoric acid). The exact ratio should be optimized for best separation, a good starting point is a gradient elution.
-
Standard Preparation: Prepare standard solutions of pure this compound and 4-nitroisophthalic acid of known concentrations in the mobile phase.
-
Sample Preparation: Dissolve a known amount of the this compound sample in the mobile phase.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm
-
Column Temperature: Ambient or controlled (e.g., 30 °C)
-
-
Analysis: Inject the standard and sample solutions into the HPLC system. Identify the peaks corresponding to this compound and 4-nitroisophthalic acid based on the retention times of the standards.
-
Quantification: Calculate the concentration of the 4-nitroisophthalic acid impurity in the sample by comparing the peak area with the calibration curve generated from the standard solutions.
Protocol 2: General Fractional Crystallization for Purification
This protocol provides a general workflow for the purification of this compound. The choice of solvent and specific temperatures will need to be determined experimentally.
Materials:
-
Crude this compound containing 4-nitroisophthalic acid impurity
-
Selected recrystallization solvent
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Dissolution: In an Erlenmeyer flask, add the crude this compound and a small amount of the chosen solvent. Heat the mixture to the boiling point of the solvent while stirring to dissolve the solid. Continue adding small portions of the hot solvent until the solid is completely dissolved.
-
Hot Filtration (if necessary): If any insoluble impurities are present, perform a hot filtration by passing the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. The this compound should start to crystallize. To maximize the yield, place the flask in an ice bath for about 30 minutes after it has reached room temperature.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor containing the dissolved impurity.
-
Drying: Dry the purified crystals in a vacuum oven at an appropriate temperature.
-
Purity Assessment: Analyze the purity of the dried crystals using the HPLC method described in Protocol 1.
Troubleshooting Guides
Fractional Crystallization Troubleshooting
| Issue | Possible Cause | Solution |
| No crystals form upon cooling | - Too much solvent was used.- The solution is not supersaturated. | - Evaporate some of the solvent to increase the concentration and allow to cool again.- Scratch the inside of the flask with a glass rod at the liquid-air interface to induce nucleation.- Add a seed crystal of pure this compound. |
| Oiling out (formation of a liquid instead of crystals) | - The boiling point of the solvent is higher than the melting point of the solute.- The solution is cooling too rapidly.- The concentration of the solute is too high. | - Select a solvent with a lower boiling point.- Reheat the solution to dissolve the oil, then allow it to cool more slowly. An insulated container can help.- Add a small amount of additional hot solvent to the oily mixture and reheat until a clear solution is formed, then cool slowly. |
| Low recovery of purified product | - The desired compound has significant solubility in the cold solvent.- Too much solvent was used for washing the crystals. | - Cool the solution for a longer period in the ice bath.- Use the minimum amount of ice-cold solvent for washing.- Concentrate the mother liquor and perform a second crystallization to recover more product. |
| Purity does not improve significantly | - The chosen solvent does not have a large enough solubility differential between the two isomers.- The cooling process was too rapid, trapping impurities in the crystal lattice. | - Perform a new solvent screening to find a more suitable solvent or solvent mixture.- Ensure the solution cools slowly and without agitation to allow for the formation of well-ordered crystals.- Repeat the crystallization process on the purified material (recrystallization). |
Data Presentation
Table 1: Solvent Screening for Fractional Crystallization
| Solvent System | Solubility of Crude Material at 25°C (mg/mL) | Solubility of Crude Material at Boiling Point (mg/mL) | Crystal Quality upon Cooling | Purity of Crystals (Area % 2-isomer by HPLC) |
| Water | Enter experimental data | Enter experimental data | e.g., Needles, Plates, Oily | Enter experimental data |
| 95% Ethanol | Enter experimental data | Enter experimental data | e.g., Needles, Plates, Oily | Enter experimental data |
| Ethyl Acetate | Enter experimental data | Enter experimental data | e.g., Needles, Plates, Oily | Enter experimental data |
| Toluene | Enter experimental data | Enter experimental data | e.g., Needles, Plates, Oily | Enter experimental data |
Visualizations
Diagram 1: General Workflow for Removal of 4-Nitroisophthalic Acid Impurity
References
Stability of 2-Nitroisophthalic acid under different storage conditions
This technical support center provides guidance and answers frequently asked questions regarding the stability of 2-Nitroisophthalic acid under various storage conditions. The information is intended for researchers, scientists, and professionals in drug development who may encounter stability-related issues during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the general recommendations for storing this compound?
A1: For routine laboratory use, this compound should be stored in a cool, dry, and well-ventilated area.[1] It is recommended to keep the container tightly sealed and protected from light. Some suppliers suggest storage at room temperature, while others recommend a cool and dark place at temperatures below 15°C or even refrigerated conditions between 2°C and 8°C.[2]
Q2: Is this compound sensitive to high temperatures?
Q3: How does pH affect the stability of this compound in solution?
A3: Specific hydrolysis data for this compound across a range of pH values is not available in published literature. However, the stability of carboxylic acids in solution is generally pH-dependent. Both acid- and base-catalyzed hydrolysis can occur.[4][5] It is anticipated that at extreme pH values, the rate of degradation may increase. For experimental work in solution, it is crucial to determine the pH of optimal stability.
Q4: Is this compound susceptible to degradation by light?
A4: Yes, compounds containing a nitroaromatic group can be susceptible to photodegradation. Studies on p-nitrobenzoic acid have shown that it undergoes photodegradation upon exposure to UV light.[6] Therefore, it is recommended to protect this compound and its solutions from light to prevent potential degradation.
Troubleshooting Guide
| Problem | Possible Cause | Troubleshooting Steps |
| Unexpected impurities in a sample of this compound. | 1. Improper storage conditions (e.g., exposure to high temperature, humidity, or light). 2. Incompatibility with other substances in the formulation. | 1. Review storage conditions and ensure they align with recommendations (cool, dry, dark). 2. Perform a forced degradation study to identify potential degradation products. 3. Conduct compatibility studies with excipients. |
| Loss of assay of this compound in a solution over time. | 1. Hydrolysis due to suboptimal pH. 2. Photodegradation from exposure to light. 3. Temperature-induced degradation. | 1. Determine the pH of the solution and adjust to a more neutral or empirically determined optimal pH. 2. Store solutions in amber vials or protect from light. 3. Store solutions at a lower temperature (e.g., refrigerated) and monitor for any precipitation. |
| Discoloration of the solid material. | Exposure to light or reaction with contaminants. | 1. Ensure the material is stored in a light-resistant container. 2. Verify the purity of the material and check for potential cross-contamination. |
Stability Data Summary
As specific quantitative stability data for this compound is limited, the following table provides extrapolated information based on studies of structurally similar nitrobenzoic acids. This data should be used as an estimation and for guidance in designing experiments.
| Condition | Parameter | Observation/Estimated Value | Remarks |
| Thermal | Apparent Activation Energy (Ea) for Decomposition | ~131.31 kJ mol⁻¹ | Based on data for o-nitrobenzoic acid.[3] Lower Ea suggests higher susceptibility to thermal decomposition compared to m- and p-isomers. |
| Photostability | Degradation Kinetics | Likely follows zero or first-order kinetics upon UV exposure. | Based on photodegradation studies of p-nitrobenzoic acid which showed zero-order kinetics in a specific experimental setup.[6] |
| Hydrolysis | pH-rate profile | Not available. | Expected to be susceptible to acid and base-catalyzed hydrolysis. Experimental determination is recommended. |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study on this compound to identify potential degradation products and degradation pathways, based on ICH guidelines.
Methodology:
-
Sample Preparation: Prepare solutions of this compound in a suitable solvent system (e.g., a mixture of water and acetonitrile). Also, use the solid form of the compound for thermal and photolytic stress testing.
-
Stress Conditions:
-
Acid Hydrolysis: Treat the solution with an acid (e.g., 0.1 M HCl) at an elevated temperature (e.g., 60°C).
-
Base Hydrolysis: Treat the solution with a base (e.g., 0.1 M NaOH) at an elevated temperature (e.g., 60°C).
-
Oxidation: Treat the solution with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.
-
Thermal Stress: Expose the solid sample to elevated temperatures (e.g., 80°C).
-
Photolytic Stress: Expose both solid and solution samples to light according to ICH Q1B guidelines (e.g., 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter).[7]
-
-
Time Points: Withdraw samples at appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours).
-
Sample Processing: For acid and base hydrolysis samples, neutralize the solution before analysis.
-
Analysis: Analyze all samples using a validated stability-indicating HPLC method to separate the parent compound from any degradation products.
-
Characterization: If significant degradation is observed, use techniques like LC-MS to identify and characterize the degradation products.
Protocol 2: Stability-Indicating HPLC Method Development
A stability-indicating method is crucial for accurately quantifying the decrease in the concentration of this compound and the formation of its degradation products.
Methodology:
-
Column Selection: Start with a common reverse-phase column, such as a C18 column.
-
Mobile Phase Optimization: Develop a gradient or isocratic method using a mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., phosphate or formate buffer) to achieve good separation.
-
Wavelength Selection: Determine the optimal UV wavelength for detection of this compound and its potential degradation products.
-
Analysis of Stressed Samples: Inject samples from the forced degradation study to ensure that all degradation products are well-separated from the parent peak and from each other.
-
Peak Purity Assessment: Use a photodiode array (PDA) detector to check the purity of the this compound peak in the presence of its degradants.
-
Method Validation: Validate the final method according to ICH Q2(R1) guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.
References
- 1. This compound | 21161-11-5 | TCI Deutschland GmbH [tcichemicals.com]
- 2. This compound | 21161-11-5 [sigmaaldrich.com]
- 3. scielo.br [scielo.br]
- 4. researchgate.net [researchgate.net]
- 5. Prediction of hydrolysis products of organic chemicals under environmental pH conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enhanced Photodegradation of p-Nitrobenzoic Acid by Binary Mixtures with Ba2+/TiO2 and MCM-41 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. database.ich.org [database.ich.org]
Technical Support Center: Optimizing Recrystallization of 2-Nitroisophthalic Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the recrystallization of 2-nitroisophthalic acid. The information is presented in a question-and-answer format to directly address potential issues and provide clear solutions.
Frequently Asked Questions (FAQs)
Q1: What is the primary goal of recrystallizing this compound?
A1: The primary goal of recrystallization is to purify the solid this compound. This process involves dissolving the impure compound in a suitable solvent at an elevated temperature and then allowing it to cool, which causes the purified compound to crystallize while the impurities remain dissolved in the solvent.
Q2: What are the ideal properties of a solvent for the recrystallization of this compound?
A2: An ideal solvent for recrystallization should:
-
Completely dissolve this compound at elevated temperatures (near the solvent's boiling point).
-
Have very low solubility for this compound at low temperatures (e.g., room temperature or in an ice bath).
-
Either not dissolve impurities at all or dissolve them very well, so they remain in the solution (mother liquor) upon cooling.
-
Be chemically inert, meaning it does not react with this compound.
-
Be sufficiently volatile to be easily removed from the purified crystals after filtration.
-
Have a boiling point below the melting point of this compound to prevent the compound from "oiling out".
Q3: Which single solvents are recommended for the recrystallization of this compound?
A3: Based on available data, dichloromethane, ethyl acetate, and methanol are known to be effective solvents for dissolving this compound.[1] The choice among these will depend on the specific impurities present and the desired crystal morphology. Preliminary small-scale trials are recommended to determine the optimal single solvent.
Q4: Can a mixed solvent system be used for the recrystallization of this compound?
A4: Yes, a mixed solvent system can be highly effective, especially when a single solvent does not provide the ideal solubility characteristics. A good mixed solvent system consists of two miscible solvents: one in which this compound is highly soluble (the "solvent") and another in which it is poorly soluble (the "anti-solvent"). Common mixed solvent pairs for similar aromatic acids include ethanol/water and ethyl acetate/hexane.
Q5: How do I perform a mixed solvent recrystallization?
A5: The general procedure is as follows:
-
Dissolve the crude this compound in the minimum amount of the hot "solvent" (the one in which it is more soluble).
-
While the solution is still hot, add the "anti-solvent" (the one in which it is less soluble) dropwise until the solution becomes slightly cloudy. This indicates the saturation point has been reached.
-
Add a few more drops of the hot "solvent" until the solution becomes clear again.
-
Allow the solution to cool slowly to room temperature, and then in an ice bath, to induce crystallization.
Troubleshooting Guides
This section addresses common problems encountered during the recrystallization of this compound and provides systematic solutions.
| Problem | Possible Cause(s) | Troubleshooting Steps |
| No Crystals Form Upon Cooling | - Too much solvent was used. - The solution is supersaturated. - The cooling process is too rapid. | - Reduce Solvent Volume: Gently heat the solution to evaporate some of the solvent and then allow it to cool again. - Induce Crystallization: - Scratch the inside of the flask with a glass rod at the surface of the solution. - Add a "seed crystal" of pure this compound. - Slow Cooling: Allow the flask to cool to room temperature undisturbed before placing it in an ice bath. |
| Oiling Out (Formation of an oil instead of crystals) | - The melting point of the compound is lower than the boiling point of the solvent. - The solution is too concentrated, causing the compound to precipitate above its melting point. - High levels of impurities are present. | - Add More Solvent: Reheat the solution to dissolve the oil and add a small amount of additional hot solvent. - Use a Lower-Boiling Solvent: Select a solvent with a lower boiling point. - Slower Cooling: Allow the solution to cool more gradually. - Use a Mixed Solvent System: This can lower the saturation temperature. |
| Low Yield of Purified Crystals | - Too much solvent was used, leaving a significant amount of the compound dissolved in the mother liquor. - Premature crystallization occurred during hot filtration. - The crystals were washed with a solvent that was not cold enough. - Incomplete crystallization. | - Minimize Solvent: Use the absolute minimum amount of hot solvent required to dissolve the crude product. - Preheat Apparatus: Preheat the funnel and receiving flask before hot filtration. - Use Ice-Cold Solvent for Washing: Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent. - Ensure Complete Cooling: Allow sufficient time for the solution to cool completely in an ice bath. |
| Colored Crystals | - The presence of colored impurities that co-crystallize with the product. | - Use Activated Charcoal: Add a small amount of activated charcoal to the hot solution before filtration. Be aware that charcoal can also adsorb some of the desired product, potentially reducing the yield. |
| Premature Crystallization in the Funnel During Hot Filtration | - The solution cooled too quickly in the funnel. | - Preheat the Filtration Apparatus: Warm the funnel and the receiving flask with hot solvent before filtering the solution. - Use a Stemless Funnel: This minimizes the surface area where crystals can form. - Work Quickly: Perform the hot filtration as rapidly as possible. |
Data Presentation
Table 1: Qualitative Solubility of this compound in Selected Solvents
| Solvent | Qualitative Solubility | Boiling Point (°C) | Polarity |
| Dichloromethane | Soluble[1] | 39.6 | Polar Aprotic |
| Ethyl Acetate | Soluble[1] | 77.1 | Moderately Polar |
| Methanol | Soluble[1] | 64.7 | Polar Protic |
| Water | Sparingly Soluble (inferred) | 100 | Very Polar |
| Hexane | Insoluble (inferred) | 69 | Non-polar |
Note: This data is based on available literature. "Inferred" solubility is based on the general solubility principles of similar aromatic dicarboxylic acids.
Table 2: Potential Mixed Solvent Systems for Recrystallization
| "Good" Solvent (High Solubility) | "Bad" Solvent (Low Solubility) | Rationale |
| Methanol | Water | Both are polar, but the high polarity of water acts as an anti-solvent for the less polar organic acid. |
| Ethanol | Water | Similar to Methanol/Water system, commonly used for aromatic acids. |
| Ethyl Acetate | Hexane | A polar/non-polar mixture that can be effective for moderately polar compounds. |
| Acetone | Water | A common mixed solvent system for a range of organic compounds. |
Experimental Protocols
Protocol 1: Single Solvent Recrystallization of this compound
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent (e.g., methanol). Heat the mixture gently on a hot plate while stirring until the solid is completely dissolved. If the solid does not dissolve, add small portions of the hot solvent until a clear solution is obtained.
-
Hot Filtration (if necessary): If insoluble impurities are present, preheat a stemless funnel and a clean Erlenmeyer flask. Place a fluted filter paper in the funnel and quickly filter the hot solution.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.
-
Drying: Allow the crystals to dry completely on the filter paper by drawing air through them. For final drying, the crystals can be placed in a desiccator.
Protocol 2: Mixed Solvent Recrystallization of this compound (Example: Methanol/Water)
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot methanol.
-
Addition of Anti-solvent: While the solution is still hot, add hot water dropwise with swirling until the solution becomes faintly and persistently cloudy.
-
Clarification: Add a few drops of hot methanol to the cloudy solution until it becomes clear again.
-
Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature, followed by cooling in an ice bath.
-
Isolation and Washing: Collect the crystals by vacuum filtration and wash them with a small amount of an ice-cold methanol/water mixture (in the same approximate ratio as the final recrystallization mixture).
-
Drying: Dry the purified crystals.
Visualizations
Caption: Experimental workflow for the recrystallization of this compound.
Caption: Logical workflow for selecting a suitable solvent system.
References
Technical Support Center: Scaling Up 2-Nitroisophthalic Acid Production
Welcome to the technical support center for the production of 2-Nitroisophthalic acid. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the scale-up of this compound synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when scaling up the synthesis of this compound?
A1: Scaling up the production of this compound from laboratory to industrial scale presents several key challenges. These include managing the highly exothermic nitration reaction to prevent thermal runaway, ensuring efficient mixing for consistent product quality, controlling the formation of unwanted isomers (such as 4-nitroisophthalic acid), and developing effective purification methods to achieve high-purity final product suitable for pharmaceutical applications.[1][2] Continuous flow reactors are being explored to mitigate some of these risks by offering better temperature control and smaller reaction volumes at any given time.[1][3]
Q2: How can I control the exothermic nature of the nitration reaction during scale-up?
A2: Controlling the exothermicity of the nitration of isophthalic acid is critical for safety.[1][4] Key strategies include:
-
Slow and Controlled Reagent Addition: Add the nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) slowly to the solution of isophthalic acid.[1]
-
Efficient Cooling: Utilize a reactor with a high surface-area-to-volume ratio and an efficient cooling jacket to dissipate the heat generated.[2]
-
Reaction Monitoring: Continuously monitor the internal temperature of the reactor. Automated systems can be implemented to stop reagent addition if the temperature exceeds a predefined safety limit.
-
Continuous Flow Chemistry: This approach offers significant advantages for managing exothermic reactions by maintaining a small reaction volume at any given time, allowing for more precise temperature control.[3]
Q3: What are the common impurities in this compound synthesis and how can they be minimized?
A3: The most common impurity is the isomeric 4-nitroisophthalic acid. The formation of this and other by-products can be influenced by reaction conditions. To minimize impurities, it is crucial to carefully control the reaction temperature and the rate of addition of the nitrating agent.[5] Post-synthesis, purification methods such as crystallization are necessary to separate the desired 2-nitro isomer from other impurities.[5]
Q4: What are the recommended methods for purifying large quantities of this compound?
A4: Crystallization is the most common and effective method for purifying this compound on a large scale.[2][5] The choice of solvent is critical for successful crystallization. An ideal solvent will dissolve the crude product at an elevated temperature and allow the high-purity this compound to crystallize upon cooling, while the impurities remain in the solution. Water is often used as a solvent for the crystallization of nitrophthalic acids.[5] The pH of the aqueous solution can also influence the crystallization outcome.[6]
Q5: What analytical techniques are suitable for monitoring the reaction and assessing the purity of the final product?
A5: High-Performance Liquid Chromatography (HPLC) is a widely used and effective technique for both monitoring the progress of the reaction and determining the purity of the final this compound product.[7] It allows for the separation and quantification of the desired product and any isomeric impurities. Other techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy can be used to confirm the chemical structure.
Troubleshooting Guides
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield | - Incomplete reaction. - Suboptimal reaction temperature. - Loss of product during workup and purification. | - Extend the reaction time or increase the temperature gradually while monitoring for side reactions. - Optimize the reaction temperature based on small-scale experiments. - Carefully optimize the crystallization process to maximize product recovery. |
| Poor Product Purity (High Isomer Content) | - Inadequate control of reaction conditions. - Inefficient purification. | - Maintain strict control over the reaction temperature and reagent addition rate.[1] - Perform multiple crystallizations to improve purity.[2] - Screen for more effective crystallization solvents. |
| Runaway Reaction (Rapid Temperature Increase) | - Addition of nitrating agent is too fast. - Inadequate cooling capacity for the reactor scale. | - Immediately stop the addition of the nitrating agent. - Ensure the reactor's cooling system is sufficient for the scale of the reaction and the expected heat generation.[2] - Implement an emergency quenching procedure if necessary. |
| Product Discoloration | - Presence of trace impurities or by-products. | - Treat the product solution with activated carbon before the final crystallization to remove colored impurities. - Ensure the use of high-purity starting materials. |
Experimental Protocols
Representative Lab-Scale Synthesis of Nitroisophthalic Acid
This protocol is for informational purposes and should be adapted and optimized for specific laboratory and scale-up conditions.
Materials:
-
Isophthalic acid
-
Concentrated Sulfuric Acid (98%)
-
Fuming Nitric Acid (95%) or a mixture of concentrated nitric and sulfuric acids
-
Ice
-
Deionized water
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, carefully add isophthalic acid to concentrated sulfuric acid.
-
Heat the mixture gently with stirring to dissolve the isophthalic acid.
-
Cool the mixture in an ice bath.
-
Slowly add the nitrating agent (e.g., fuming nitric acid or a pre-mixed solution of nitric and sulfuric acids) dropwise from the dropping funnel, ensuring the internal temperature is maintained within a specific range (e.g., 10-20°C).
-
After the addition is complete, continue stirring the reaction mixture at the controlled temperature for a set period.
-
Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
The crude nitroisophthalic acid will precipitate.
-
Filter the precipitate and wash it thoroughly with cold water until the washings are neutral to pH paper.
-
Purify the crude product by recrystallization from a suitable solvent, such as water.[5]
Data Presentation
Table 1: Effect of Nitrating Agent Addition Time on Isomer Ratio (Illustrative Data)
| Addition Time (hours) | This compound (%) | 4-Nitroisophthalic Acid (%) |
| 0.5 | 75 | 25 |
| 1 | 85 | 15 |
| 2 | 90 | 10 |
| 4 | 92 | 8 |
Table 2: Influence of Crystallization Solvent on Purity (Illustrative Data)
| Solvent | Purity of this compound (%) |
| Water | 98.5 |
| Ethanol/Water (1:1) | 97.2 |
| Acetic Acid/Water (1:2) | 99.1 |
Visualizations
References
- 1. CN111995524A - Continuous synthesis method of 5-nitroisophthalic acid - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. vapourtec.com [vapourtec.com]
- 4. mdpi.com [mdpi.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. mdpi.com [mdpi.com]
- 7. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Validation & Comparative
A Comparative Guide to HPLC and Titration for Purity Determination of 2-Nitroisophthalic Acid
For researchers, scientists, and professionals in drug development, the accurate determination of the purity of chemical compounds is paramount. This guide provides an objective comparison of two common analytical techniques, High-Performance Liquid Chromatography (HPLC) and acid-base titration, for assessing the purity of 2-Nitroisophthalic acid.
Introduction to Analytical Techniques
High-Performance Liquid Chromatography (HPLC) is a powerful chromatographic technique used to separate, identify, and quantify each component in a mixture. It is highly sensitive and specific, making it ideal for detecting and quantifying impurities, even at trace levels. For this compound, a reverse-phase HPLC method is typically employed, where the separation is based on the compound's polarity.
Titration , a classic volumetric analysis technique, is a robust and cost-effective method for determining the overall acidic content of a substance. For this compound, a dicarboxylic acid, a neutralization titration with a standardized strong base is used. This method provides a measure of the total acid content and is expressed as a percentage of purity.
Experimental Protocols
Method 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This method provides a detailed impurity profile and a precise quantification of this compound.
1. Materials and Reagents:
-
This compound sample and reference standard
-
HPLC grade acetonitrile
-
HPLC grade water
-
Phosphoric acid (or formic acid for MS compatibility)
-
0.45 µm syringe filters
2. Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and water containing 0.1% phosphoric acid. A gradient elution may be used for optimal separation of impurities. A common starting point is an isocratic mixture of acetonitrile and acidified water (e.g., 30:70 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm or 254 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: Ambient or controlled at 30°C.
3. Sample and Standard Preparation:
-
Standard Solution: Accurately weigh and dissolve the this compound reference standard in the mobile phase to a final concentration of approximately 0.5 mg/mL.
-
Sample Solution: Prepare the sample to be analyzed at the same concentration as the standard solution.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
4. Analysis Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard solution to determine the retention time and peak area of this compound.
-
Inject the sample solution.
-
The percentage purity is calculated by comparing the peak area of the analyte in the sample to that of the standard, or by area normalization, assuming all impurities have a similar response factor.
Method 2: Purity Assessment by Titration
This method determines the total acidic content of the sample. For a dicarboxylic acid like this compound, a potentiometric titration can be employed to distinguish the two acidic protons.
1. Materials and Reagents:
-
This compound sample
-
Standardized 0.1 M Sodium Hydroxide (NaOH) solution
-
Ethanol or a suitable solvent to dissolve the sample
-
Deionized water
-
pH meter with a glass electrode
-
Burette (50 mL)
-
Analytical balance
-
Magnetic stirrer and stir bar
2. Sample Preparation:
-
Accurately weigh approximately 0.5 g of the this compound sample into a 250 mL beaker.
-
Dissolve the sample in a suitable solvent, such as ethanol, and add deionized water to ensure the pH electrode is properly immersed.
3. Titration Procedure:
-
Calibrate the pH meter using standard buffer solutions.
-
Immerse the pH electrode in the sample solution and begin gentle stirring.
-
Record the initial pH.
-
Titrate the sample solution with the standardized 0.1 M NaOH solution, recording the volume of titrant added and the corresponding pH at regular intervals.
-
Continue the titration past the equivalence points, which will be indicated by sharp inflections in the pH.
-
The purity is calculated based on the volume of NaOH consumed to reach the equivalence points and the molecular weight of this compound (211.13 g/mol ).
Calculation: Purity (%) = (V × M × E) / W × 100
Where:
-
V = Volume of NaOH solution used (in Liters)
-
M = Molarity of the NaOH solution
-
E = Equivalent weight of this compound (Molecular Weight / 2)
-
W = Weight of the sample (in grams)
Data Presentation
The following table summarizes representative data that could be obtained from the purity analysis of a single batch of this compound using both HPLC and titration.
| Parameter | HPLC | Titration |
| Principle | Chromatographic separation by polarity | Acid-base neutralization |
| Purity Assay (%) | 99.5% (by area normalization) | 99.6% (as total acidic content) |
| Impurity Profile | Impurity A: 0.2%, Impurity B: 0.3% | Not applicable |
| Specificity | High (separates and quantifies impurities) | Low (measures total acidity) |
| Sensitivity | High (can detect trace impurities) | Moderate |
| Precision (RSD) | < 1% | < 0.5% |
| Analysis Time | ~20-30 minutes per sample | ~10-15 minutes per sample |
| Cost per Sample | Higher (solvents, column, instrument upkeep) | Lower (standard reagents, glassware) |
| Equipment Cost | High | Low |
Mandatory Visualization
The following diagrams illustrate the experimental workflows for both HPLC and titration methods.
Comparison and Conclusion
| Feature | HPLC | Titration |
| Advantages | - High specificity and sensitivity. - Provides a detailed impurity profile.- Suitable for complex mixtures. | - Cost-effective and rapid.- High precision for total analyte content.- Simple instrumentation. |
| Disadvantages | - High initial equipment cost.- Requires expensive, high-purity solvents.- Method development can be time-consuming. | - Non-specific; measures total acidity.- Does not provide an impurity profile.- Less sensitive than HPLC. |
| Best Suited For | - Regulatory filings where impurity profiling is required.- Analysis of complex samples.- Research and development for stability-indicating assays. | - Routine quality control of raw materials.- In-process checks where a quick purity assessment is needed.- When the impurity profile is already well-characterized. |
A Comparative Guide to Spectroscopic Methods for Purity Validation of 2-Nitroisophthalic Acid
For Researchers, Scientists, and Drug Development Professionals
The purity of chemical intermediates is a critical parameter in research and drug development, directly impacting reaction yields, impurity profiles of active pharmaceutical ingredients (APIs), and ultimately, patient safety. This guide provides a comprehensive comparison of spectroscopic methods for the validation of 2-Nitroisophthalic acid purity, with its isomer, 5-Nitroisophthalic acid, serving as a key comparator to illustrate the sensitivity and specificity of these techniques.
Introduction
This compound is a valuable building block in organic synthesis. Its purity is paramount for the successful synthesis of downstream products. Spectroscopic techniques offer rapid and reliable methods for purity assessment, providing both qualitative and quantitative information. This guide explores the application of Quantitative Nuclear Magnetic Resonance (qNMR), Fourier-Transform Infrared (FTIR) Spectroscopy, and High-Performance Liquid Chromatography with UV detection (HPLC-UV) for this purpose.
Data Presentation: Comparison of Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound and its common isomer, 5-Nitroisophthalic acid. This data forms the basis for developing specific and accurate purity validation methods.
Table 1: ¹H-NMR and ¹³C-NMR Spectroscopic Data
| Parameter | This compound | 5-Nitroisophthalic Acid | Comments |
| ¹H-NMR (DMSO-d₆, 400 MHz) Chemical Shifts (δ, ppm) | Aromatic Protons: Multiplets in the range of 7.7-8.2 ppm. Carboxylic Acid Protons: Broad singlet ~13 ppm. | Aromatic Protons: Singlet at ~8.63 ppm and a multiplet around 8.0-8.1 ppm. Carboxylic Acid Protons: Broad singlet ~13 ppm. | The distinct splitting patterns of the aromatic protons allow for clear differentiation between the two isomers. |
| ¹³C-NMR (DMSO-d₆, 101 MHz) Chemical Shifts (δ, ppm) | Carboxylic Carbons: ~166-168 ppm. Aromatic Carbons: ~126-146 ppm. | Carboxylic Carbons: ~165-167 ppm. Aromatic Carbons: ~123-150 ppm. | Subtle but measurable differences in the chemical shifts of the aromatic carbons can be used for identification and quantification. |
Table 2: FTIR and Mass Spectrometry Data
| Parameter | This compound | 5-Nitroisophthalic Acid | Comments |
| FTIR (KBr Pellet, cm⁻¹) | ~3400-2500 (O-H stretch, broad), ~1700 (C=O stretch), ~1530 & ~1350 (N-O stretch) | ~3400-2500 (O-H stretch, broad), ~1710 (C=O stretch), ~1540 & ~1350 (N-O stretch) | The fingerprint region (below 1500 cm⁻¹) will show unique absorption patterns for each isomer, crucial for qualitative identification. |
| Mass Spectrometry (EI) | Molecular Ion (M⁺): m/z 211. Fragmentation pattern includes loss of -OH, -COOH, and -NO₂. | Molecular Ion (M⁺): m/z 211. Distinct fragmentation pattern compared to the 2-nitro isomer. | While both isomers have the same molecular weight, their fragmentation patterns in MS are different, allowing for unambiguous identification. |
Table 3: Comparative Purity Analysis Data (Illustrative)
| Method | Parameter | This compound (Sample A) | 5-Nitroisophthalic Acid (Sample B) | Comments |
| qNMR | Purity (%) | 99.2 ± 0.2 | 98.9 ± 0.3 | qNMR provides high precision and accuracy without the need for a specific reference standard of the analyte. |
| FTIR-ATR | Correlation Coefficient to Reference | 0.998 | 0.995 | Provides a rapid qualitative assessment of purity against a known standard. Quantitative analysis is possible with calibration. |
| HPLC-UV | Purity by Area % (254 nm) | 99.5 | 99.1 | Highly sensitive for detecting and quantifying UV-active impurities. Method development is crucial for separating closely related isomers. |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Quantitative ¹H-NMR (qNMR) Spectroscopy for Absolute Purity Determination
Objective: To determine the absolute purity of this compound using an internal standard.
Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the this compound sample into an NMR tube.
-
Accurately weigh approximately 5-10 mg of a high-purity, certified internal standard (e.g., maleic acid or 1,4-dinitrobenzene). The internal standard should have signals that do not overlap with the analyte signals.
-
Add a known volume (e.g., 0.6 mL) of a suitable deuterated solvent (e.g., DMSO-d₆) to the NMR tube.
-
Ensure complete dissolution of both the sample and the internal standard.
-
-
NMR Data Acquisition:
-
Acquire the ¹H-NMR spectrum on a calibrated spectrometer (e.g., 400 MHz or higher).
-
Use acquisition parameters suitable for quantitative analysis, including a sufficient relaxation delay (D1 ≥ 5 x T₁ of the slowest relaxing proton) and a 90° pulse angle.
-
-
Data Processing and Analysis:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate a well-resolved, characteristic signal of this compound and a signal from the internal standard.
-
Calculate the purity using the following formula:
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard (IS)
-
FTIR-ATR for Qualitative Identification and Purity Screening
Objective: To rapidly identify this compound and screen for the presence of isomeric impurities.
Methodology:
-
Instrument Setup:
-
Use an FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Record a background spectrum of the clean, empty ATR crystal.
-
-
Sample Analysis:
-
Place a small amount of the powdered this compound sample onto the ATR crystal, ensuring good contact.
-
Record the IR spectrum over the range of 4000-400 cm⁻¹.
-
-
Data Analysis:
-
Compare the acquired spectrum with a reference spectrum of pure this compound.
-
Pay close attention to the fingerprint region (1500-400 cm⁻¹) for any additional or shifted peaks that may indicate the presence of impurities, such as the 5-nitro isomer.
-
HPLC-UV for Impurity Profiling and Quantification
Objective: To separate and quantify this compound from its potential impurities.
Methodology:
-
Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a UV-Vis detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution using:
-
A: 0.1% Phosphoric acid in water
-
B: Acetonitrile
-
-
Gradient Program: A suitable gradient to resolve the main peak from impurities (e.g., start with a low percentage of B and ramp up).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
-
Sample and Standard Preparation:
-
Prepare a stock solution of a reference standard of this compound of known purity.
-
Prepare a solution of the sample to be tested at a similar concentration.
-
Filter all solutions through a 0.45 µm filter before injection.
-
-
Analysis and Quantification:
-
Inject the standard and sample solutions into the HPLC system.
-
Identify the peak corresponding to this compound based on its retention time.
-
Calculate the purity by the area percentage method, or for higher accuracy, by using a calibration curve generated from the reference standard.
-
Visualizations
Experimental Workflow for Purity Validation
The following diagram illustrates the logical workflow for the comprehensive purity validation of this compound using multiple spectroscopic techniques.
Caption: Workflow for the comprehensive purity validation of this compound.
Logical Relationship of Spectroscopic Methods
This diagram shows the relationship between the different spectroscopic methods and the type of information they provide for purity assessment.
Caption: Relationship of spectroscopic techniques to the level of purity information provided.
A Comparative Guide to Isomeric Purity Analysis of Nitroisophthalic Acids by Chromatography
For Researchers, Scientists, and Drug Development Professionals
The isomeric purity of nitroisophthalic acids is a critical quality attribute in pharmaceutical manufacturing and chemical synthesis. Positional isomers of nitroisophthalic acid, such as 3-nitroisophthalic acid, 4-nitroisophthalic acid, and 5-nitroisophthalic acid, often exhibit different chemical and pharmacological properties. Therefore, robust analytical methods are required to separate and quantify these isomers, ensuring the quality and consistency of the final product. This guide provides a comparative overview of chromatographic techniques for the isomeric purity analysis of nitroisophthalic acids, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Thin-Layer Chromatography (TLC).
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful and versatile technique for the separation and quantification of non-volatile and thermally labile compounds, making it well-suited for the analysis of nitroisophthalic acid isomers. Both reverse-phase and mixed-mode chromatography have demonstrated efficacy in separating these closely related compounds.
Reverse-Phase HPLC
Reverse-phase HPLC is a widely used method for the analysis of polar compounds like nitroisophthalic acids. The separation is based on the differential partitioning of the analytes between a nonpolar stationary phase (e.g., C18) and a polar mobile phase.
Experimental Protocol: A reverse-phase HPLC method can be employed for the analysis of 2-nitroisophthalic acid using a C18 column.[1] The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile, and an aqueous solution containing an acid, like phosphoric acid or formic acid for mass spectrometry compatibility.[1] The acidic mobile phase suppresses the ionization of the carboxylic acid groups, leading to better retention and peak shape.
Mixed-Mode HPLC
Mixed-mode chromatography combines two or more separation mechanisms, such as reverse-phase and ion-exchange, on a single stationary phase. This approach offers unique selectivity for the separation of isomers with similar hydrophobicity but different ionic properties.
Experimental Protocol: An ultra-fast separation of 3-nitrophthalic and 4-nitrophthalic acids has been achieved using a mixed-mode column.[2][3] The separation is based on a combination of weak reversed-phase and strong anion-exchange mechanisms.[2][3] The retention times of the isomers can be controlled by adjusting the acetonitrile content, buffer concentration, and pH of the mobile phase.[2]
Gas Chromatography (GC)
Gas chromatography is a high-resolution separation technique suitable for volatile and thermally stable compounds. For the analysis of polar and non-volatile compounds like nitroisophthalic acids, a derivatization step is necessary to convert them into more volatile derivatives.
Derivatization
The carboxylic acid groups of nitroisophthalic acids must be derivatized before GC analysis to increase their volatility. Common derivatization techniques for carboxylic acids include esterification and silylation.[4][5]
-
Esterification: This involves converting the carboxylic acid groups into esters, typically methyl esters, using reagents like diazomethane or by heating with methanol in the presence of an acid catalyst.[6]
-
Silylation: This process replaces the acidic protons of the carboxyl groups with a silyl group, such as a trimethylsilyl (TMS) group, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).[5]
Experimental Protocol: A general procedure for the GC-MS analysis of aromatic carboxylic acids involves derivatization with ethyl chloroformate in an aqueous medium.[7] The resulting ethyl esters are then extracted and injected into the GC-MS system. The chromatographic separation is typically performed on a capillary column with a non-polar or medium-polarity stationary phase, such as a 5% phenyl-methylpolysiloxane column.[7]
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography is a simple, rapid, and cost-effective technique for the qualitative and semi-quantitative analysis of a wide range of compounds. For acidic compounds like nitroisophthalic acids, the choice of stationary and mobile phases is crucial to achieve good separation.
Experimental Protocol: For the separation of aromatic acids on silica gel plates, a mobile phase containing a mixture of a non-polar solvent (e.g., hexane), a moderately polar solvent (e.g., ethyl acetate), and a small amount of an acid (e.g., acetic or formic acid) is often used. The addition of acid to the mobile phase helps to suppress the ionization of the carboxylic acid groups and reduce peak tailing. Visualization of the separated spots can be achieved under UV light, as aromatic compounds typically absorb UV radiation.
Comparative Performance Data
The selection of the most appropriate chromatographic technique depends on the specific requirements of the analysis, such as the desired resolution, sensitivity, analysis time, and available instrumentation. The following table summarizes the key performance characteristics of HPLC, GC, and TLC for the isomeric purity analysis of nitroisophthalic acids.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Thin-Layer Chromatography (TLC) |
| Applicability | Direct analysis of non-volatile isomers. | Requires derivatization for volatile esters. | Simple, qualitative and semi-quantitative analysis. |
| Resolution | High resolution, especially with mixed-mode columns. | Very high resolution with capillary columns. | Lower resolution compared to HPLC and GC. |
| Analysis Time | Fast analysis times are possible (e.g., < 2 minutes for 3- and 4-nitrophthalic acids).[2] | Longer analysis time due to derivatization step. | Rapid development times. |
| Sensitivity | High sensitivity with UV or MS detection. | High sensitivity with FID or MS detection. | Lower sensitivity, visualization dependent. |
| Quantification | Excellent for quantitative analysis. | Good for quantitative analysis. | Primarily for qualitative and semi-quantitative analysis. |
| Advantages | Direct analysis, high throughput, excellent quantitation. | High resolving power, sensitive detectors. | Simple, low cost, high sample throughput. |
| Disadvantages | Higher instrumentation cost. | Derivatization step can be time-consuming and introduce errors. | Lower resolution and sensitivity, limited quantitative capability. |
Experimental Workflow
The following diagram illustrates a general workflow for the chromatographic analysis of isomeric purity.
Conclusion
The choice of chromatographic method for the isomeric purity analysis of nitroisophthalic acids depends on the specific analytical needs. HPLC, particularly with mixed-mode columns, offers a direct, rapid, and quantitative solution for separating these challenging isomers. GC-MS provides excellent resolution and sensitivity but requires a derivatization step. TLC serves as a simple and cost-effective tool for rapid qualitative screening. For researchers, scientists, and drug development professionals, a thorough understanding of the principles and experimental parameters of these techniques is essential for selecting and implementing the most suitable method to ensure the quality and purity of nitroisophthalic acids and their derivatives.
References
- 1. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. helixchrom.com [helixchrom.com]
- 3. HPLC Separation of 3-Nitrophthalic and 4-Nitrophthalic Acids | SIELC Technologies [sielc.com]
- 4. diverdi.colostate.edu [diverdi.colostate.edu]
- 5. GC-MS analysis of low-molecular-weight dicarboxylic acids in atmospheric aerosol: comparison between silylation and esterification derivatization procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Methyl Esterification Combined with Gas Chromatography-Mass Spectrometry (GC-MS) for Determining the Contents of Lubricant to Evaluate the Compatibility of Chlorinated Butyl Rubber Stoppers with Liposome Injections - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Performance of 2-Nitroisophthalic acid in comparison to other nitro-functionalized linkers
For researchers, scientists, and professionals in drug development, the selection of an appropriate molecular linker is a critical decision that can significantly impact the performance and efficacy of a final product. Among the diverse array of available linkers, nitro-functionalized linkers offer unique properties, including the potential for photocleavage and the ability to modulate the electronic characteristics of a system. This guide provides an objective comparison of 2-Nitroisophthalic acid with other nitro-functionalized linkers, supported by experimental data, to inform the selection process for various research and development applications.
Performance Comparison of Nitro-Functionalized Linkers
The performance of a linker is highly dependent on its specific application. In this guide, we compare this compound and related nitro-functionalized linkers in two primary contexts: as photocleavable linkers and as building blocks for Metal-Organic Frameworks (MOFs).
As Photocleavable Linkers
The ortho-nitrobenzyl (ONB) moiety, a core component of this compound, is a well-established photocleavable group. Upon irradiation with UV light, an intramolecular rearrangement leads to the cleavage of the benzylic C-O bond, allowing for the controlled release of a conjugated molecule. The efficiency of this process is quantified by the quantum yield (Φ) and the cleavage half-life (t½).
| Linker Family | Example Structure | Typical Cleavage Wavelength (nm) | Quantum Yield (Φ) | Cleavage Half-life (t½) | Key Advantages | Key Disadvantages |
| o-Nitrobenzyl (ONB) | 2-Nitrobenzyl | 340 - 365[1] | 0.01 - 0.63[1] | Minutes to hours[1] | Well-established chemistry, commercially available derivatives. | Requires UV light which can be damaging to biological samples, relatively low quantum yields in some cases. |
| Coumarin | 7-(diethylamino)coumarin-4-yl)methyl | 365 - 450[1] | ~0.25[1] | < 1 minute (with high-power LEDs)[1] | Cleavage with less damaging visible light, often higher quantum yields than ONB.[1] | Can be sensitive to hydrolysis. |
| Quinoline | (8-cyano-7-hydroxyquinolin-2-yl)methyl (CyHQ) | ~365[1] | 0.62 - 0.88[1] | Rapid (nanosecond timescale)[1] | High quantum yields, rapid cleavage kinetics. | Can have low two-photon absorption cross-sections, limiting tissue penetration for in vivo applications. |
Note: Direct quantitative data for the photocleavage of this compound as a linker is not extensively available in the reviewed literature. The data for the o-Nitrobenzyl (ONB) family serves as a close approximation due to structural similarity.
As Linkers in Metal-Organic Frameworks (MOFs)
In the context of MOFs, the functionalization of the organic linker can significantly influence the properties of the resulting framework, such as its surface area and gas adsorption capacity. The UiO-66 family of MOFs, known for its stability, provides a valuable platform for comparing the impact of different functional groups on a consistent framework topology.
| MOF | Linker | Functional Group | BET Surface Area (m²/g) | CO₂ Adsorption Capacity (mmol/g) at 273 K |
| UiO-66 | 1,4-benzenedicarboxylic acid | -H | ~1100 - 1500 | ~2.5 |
| UiO-66-NH₂ | 2-amino-1,4-benzenedicarboxylic acid | -NH₂ | ~1200 - 1400 | ~3.35 |
| UiO-66-NO₂ | 2-nitro-1,4-benzenedicarboxylic acid | -NO₂ | ~1100 - 1300 | ~2.8 |
| UiO-66-(OH)₂ | 2,5-dihydroxy-1,4-benzenedicarboxylic acid | -OH | ~1000 - 1200 | ~3.0 |
Data compiled from a comparative guide on MOFs.[2]
Experimental Protocols
Detailed methodologies are crucial for the successful application of these linkers. Below are generalized protocols for key experiments.
Synthesis of Nitro-Functionalized UiO-66 MOFs
This protocol describes a general solvothermal method for synthesizing UiO-66 and its nitro-functionalized derivative.
Materials:
-
Zirconium(IV) chloride (ZrCl₄)
-
1,4-benzenedicarboxylic acid (for UiO-66) or 2-nitro-1,4-benzenedicarboxylic acid (for UiO-66-NO₂)
-
N,N-dimethylformamide (DMF)
-
Teflon-lined autoclave
Procedure:
-
Dissolve ZrCl₄ and the dicarboxylic acid linker (1:1 molar ratio) in DMF in a Teflon-lined autoclave.
-
Seal the autoclave and heat it to 120 °C for 24 hours.
-
After cooling to room temperature, the crystalline product is collected by filtration.
-
Wash the product with fresh DMF and then with a solvent like ethanol to remove unreacted starting materials.
-
Activate the MOF by heating under vacuum to remove solvent molecules from the pores.
Characterization:
-
Powder X-ray Diffraction (PXRD): To confirm the crystalline structure and phase purity.
-
Brunauer-Emmett-Teller (BET) Analysis: To determine the specific surface area and pore volume from nitrogen adsorption-desorption isotherms at 77 K.
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the framework.
-
Gas Adsorption Measurements: To measure the CO₂ adsorption capacity using a volumetric gas adsorption analyzer at 273 K.[2]
Photocleavage of an o-Nitrobenzyl Linker
This protocol outlines a general procedure for the photocleavage of a molecule conjugated via an ONB-type linker.
Materials:
-
Sample conjugated with an ONB linker dissolved in a suitable solvent (e.g., water/acetonitrile mixture).
-
UV lamp with an emission wavelength around 340-365 nm.
-
High-Performance Liquid Chromatography (HPLC) system for analysis.
Procedure:
-
Prepare a solution of the ONB-conjugated sample of known concentration.
-
Irradiate the solution with a UV lamp at the appropriate wavelength (e.g., 340 nm).[3]
-
Take aliquots at different time points (e.g., 0, 5, 10, 30 minutes) to monitor the progress of the cleavage.
-
Analyze the aliquots by HPLC to separate and quantify the starting material and the cleavage products.[3]
Analysis:
-
The disappearance of the peak corresponding to the starting material and the appearance of new peaks for the cleaved products are monitored.
-
The percentage of cleavage can be calculated from the integration of the peak areas in the HPLC chromatograms. Studies have shown that complete cleavage of a 2-nitrobenzyl linker can be achieved in as little as 10 minutes of UV irradiation.[3]
Visualizing Key Processes
Diagrams created using Graphviz (DOT language) are provided below to illustrate important workflows and concepts.
Caption: General experimental workflow for the synthesis and characterization of MOFs.
Caption: Simplified mechanism of o-nitrobenzyl photocleavage.
Caption: Logical decision tree for selecting a nitro-functionalized linker.
References
A comparative analysis of analytical techniques for 2-Nitroisophthalic acid characterization
A Comparative Guide to Analytical Techniques for 2-Nitroisophthalic Acid Characterization
For Researchers, Scientists, and Drug Development Professionals
The accurate characterization of this compound, a key intermediate in the synthesis of various organic molecules, is crucial for ensuring the purity, stability, and quality of final products.[1] This guide provides a comparative analysis of several common analytical techniques used for this purpose, offering insights into their principles, experimental protocols, and performance to aid in method selection.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating, identifying, and quantifying components in a mixture. Reversed-phase HPLC (RP-HPLC) is particularly effective for analyzing polar compounds like this compound and its isomers.[1]
Principle of Operation
RP-HPLC separates molecules based on their hydrophobicity. A nonpolar stationary phase (like C18) is used with a polar mobile phase. Less polar compounds interact more strongly with the stationary phase and thus elute later than more polar compounds.
Experimental Protocol
A typical HPLC method for this compound analysis involves the following:[1][2]
-
Column: A C18 bonded silica column (e.g., 5 µm particle size, 150 mm x 4.6 mm) is commonly used.[1] Another option is a Newcrom R1 column, which is a special reverse-phase column.[2]
-
Mobile Phase: A mixture of an aqueous buffer and an organic solvent is used. Common choices include:
-
Flow Rate: Typically maintained around 1.0 - 1.2 mL/min.[1]
-
Detection: UV detection at 254 nm is a common method.[1]
-
Sample Preparation: A standard solution of this compound is prepared in a suitable diluent (e.g., a mixture of the mobile phase components). The sample to be analyzed is prepared at a similar concentration.[1]
Workflow Diagram
Caption: HPLC analysis workflow for this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is highly effective for the analysis of volatile and semi-volatile compounds. For non-volatile compounds like dicarboxylic acids, derivatization is often required.[3]
Principle of Operation
In GC, a sample is vaporized and injected into a column. Compounds are separated based on their boiling points and interactions with the stationary phase. The separated compounds then enter the mass spectrometer, where they are ionized, and the resulting ions are separated based on their mass-to-charge ratio, allowing for identification.
Experimental Protocol
A general GC-MS protocol for dicarboxylic acids, adaptable for this compound, is as follows:[4][5]
-
Derivatization: Esterification or silylation is performed to increase the volatility of the acid.[3]
-
Column: A non-polar capillary column, such as a DB-35-MS or ZB-5MS, is typically used.[4][5]
-
Carrier Gas: Helium is commonly used as the carrier gas at a constant flow rate (e.g., 1 mL/min).[5]
-
Oven Temperature Program: A temperature gradient is employed, for instance, starting at 70°C, holding for a few minutes, and then ramping up to a higher temperature like 260°C or 300°C.[4][5]
-
Injection: A small volume (e.g., 1 µL) of the derivatized sample is injected.[4]
-
Mass Spectrometer: Operated in electron impact (EI) ionization mode. The mass spectra are recorded over a specific m/z range (e.g., 35-500).[5]
Workflow Diagram
Caption: GC-MS analysis workflow for this compound.
Spectroscopic Techniques
Spectroscopic methods are invaluable for elucidating the structure and functional groups of molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the structure and chemical environment of atoms within a molecule. Both ¹H and ¹³C NMR are commonly used for the characterization of this compound.[6]
-
Principle: NMR is based on the absorption of electromagnetic radiation by atomic nuclei in a magnetic field. The chemical shift of a nucleus is influenced by its local electronic environment, providing structural information.
-
Sample Preparation: A small amount of the sample is dissolved in a deuterated solvent, such as DMSO-d6.[7]
-
Data Interpretation: The ¹H NMR spectrum of a related compound, 2-nitro-terephthalic acid, in DMSO-d6 provides an example of the type of spectral data obtained.[8] For 5-nitroisophthalic acid, ¹H NMR spectra have been recorded at 400 MHz in DMSO-d6.[7]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify functional groups in a molecule by measuring the absorption of infrared radiation.
-
Principle: Different functional groups vibrate at characteristic frequencies. When a molecule absorbs infrared radiation at these frequencies, it results in a peak in the FTIR spectrum.
-
Sample Preparation: The sample can be prepared as a KBr pellet or analyzed using an Attenuated Total Reflectance (ATR) accessory.[9]
-
Data Interpretation: The FTIR spectrum of this compound will show characteristic peaks for the carboxylic acid O-H and C=O stretches, as well as the N-O stretches of the nitro group.[10]
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures the absorption of ultraviolet or visible light by a compound.[11]
-
Principle: The absorption of UV-Vis light corresponds to the excitation of electrons to higher energy levels. The wavelength of maximum absorbance (λmax) is related to the extent of conjugation in the molecule.[12][13]
-
Sample Preparation: The sample is dissolved in a suitable solvent, and the spectrum is recorded.
-
Data Interpretation: The UV-Vis spectrum provides information about the electronic structure and can be used for quantitative analysis.[14] The presence of the benzene ring and the nitro group in this compound will result in characteristic UV absorptions.[10]
Spectroscopic Analysis Workflow
Caption: General workflow for spectroscopic characterization.
Comparative Summary of Techniques
| Technique | Principle | Information Provided | Sample Preparation | Advantages | Limitations |
| HPLC | Differential partitioning between stationary and mobile phases | Quantitative analysis, purity assessment, separation of isomers.[1] | Dissolution in a suitable solvent.[1] | High resolution, sensitivity, and reproducibility.[15] | Requires appropriate column and mobile phase selection. |
| GC-MS | Separation by volatility, detection by mass-to-charge ratio | Identification of volatile and semi-volatile compounds, structural information.[4][5] | Derivatization is often necessary for non-volatile compounds.[3] | High sensitivity and specificity. | Not suitable for thermally unstable compounds. |
| NMR | Nuclear spin transitions in a magnetic field | Detailed structural elucidation, identification of isomers.[6][16] | Dissolution in a deuterated solvent.[7] | Non-destructive, provides unambiguous structural information. | Lower sensitivity compared to MS, expensive instrumentation. |
| FTIR | Vibrational transitions of functional groups | Identification of functional groups.[9] | KBr pellet or ATR.[9] | Fast, simple, provides a molecular "fingerprint". | Provides limited structural information on its own. |
| UV-Vis | Electronic transitions | Information on conjugated systems, quantitative analysis.[12][14] | Dissolution in a suitable solvent. | Simple, inexpensive, good for quantitative analysis of chromophoric compounds.[14] | Limited structural information, susceptible to matrix interference. |
Conclusion
The choice of analytical technique for the characterization of this compound depends on the specific requirements of the analysis. HPLC is well-suited for routine quantitative analysis and purity checks. GC-MS, with appropriate derivatization, provides excellent sensitivity for trace analysis. For detailed structural confirmation and elucidation, NMR spectroscopy is the most powerful tool. FTIR and UV-Vis spectroscopy are valuable for the rapid identification of functional groups and for quantitative measurements, respectively. A combination of these techniques is often employed for a comprehensive characterization of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. GC-MS analysis of low-molecular-weight dicarboxylic acids in atmospheric aerosol: comparison between silylation and esterification derivatization procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. 5-Nitroisophthalic acid(618-88-2) 1H NMR spectrum [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. 5-Nitroisophthalic acid | C8H5NO6 | CID 12069 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. spectrabase.com [spectrabase.com]
- 11. scienceready.com.au [scienceready.com.au]
- 12. utsc.utoronto.ca [utsc.utoronto.ca]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. amhsr.org [amhsr.org]
- 15. Analytical method development and dermal absorption of 2-amino-5-nitrophenol (2A5NP), a hair dye ingredient under oxidative condition - PMC [pmc.ncbi.nlm.nih.gov]
- 16. magritek.com [magritek.com]
A Comparative Guide to the Synthesis of 2-Nitroisophthalic Acid for Researchers
For Immediate Release
A comprehensive guide benchmarking different synthesis routes for 2-Nitroisophthalic acid has been compiled to assist researchers, scientists, and professionals in drug development. This guide provides an objective comparison of synthetic methodologies, supported by experimental data, to inform the selection of the most suitable route based on factors such as yield, purity, and reaction conditions.
Introduction
This compound is a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and functional materials. The strategic placement of the nitro and carboxylic acid groups on the aromatic ring makes it a versatile precursor for a variety of complex molecules. However, the synthesis of the 2-nitro isomer presents unique challenges compared to its more commonly reported 5-nitro counterpart. This guide explores and compares potential synthetic pathways to produce this compound.
Comparison of Synthetic Routes
The synthesis of this compound is not as straightforward as its isomers, with limited detailed procedures available in the literature. The most plausible and discussed method involves a two-step process starting from meta-xylene. An alternative, though less direct route, could involve the nitration of 3-hydroxyisophthalic acid followed by dehydroxylation, though this remains largely theoretical without specific experimental validation for the 2-nitro isomer.
A key challenge in the primary synthesis route is the selective nitration of m-xylene to favor the formation of 2-nitro-m-xylene over other isomers, followed by the efficient oxidation of the methyl groups.
Route 1: Nitration of m-Xylene followed by Oxidation
This two-step approach is the most cited potential pathway for the synthesis of this compound.
Step 1: Nitration of m-Xylene to 2-Nitro-m-xylene
The nitration of m-xylene typically yields a mixture of isomers, with 4-nitro-m-xylene and 2-nitro-m-xylene being the main products. The ratio of these isomers is highly dependent on the reaction conditions.
Step 2: Oxidation of 2-Nitro-m-xylene to this compound
The subsequent oxidation of the two methyl groups of 2-nitro-m-xylene to carboxylic acids yields the final product. Strong oxidizing agents are required for this transformation.
| Parameter | Route 1: Nitration of m-Xylene and Oxidation |
| Starting Material | m-Xylene |
| Key Intermediates | 2-Nitro-m-xylene |
| Reported Yield | Data not readily available for the complete two-step process. |
| Reported Purity | High purity can be achieved through purification of the intermediate and final product.[1] |
| Advantages | Utilizes readily available starting materials. |
| Disadvantages | Nitration can lead to a mixture of isomers, requiring separation. The oxidation step requires harsh conditions and strong oxidizing agents. Lack of detailed, high-yield protocols in readily accessible literature. |
Experimental Protocols
Route 1: Nitration of m-Xylene and Subsequent Oxidation (Proposed)
Step 1: Nitration of m-Xylene
-
Objective: To synthesize 2-nitro-m-xylene.
-
Procedure: A general procedure involves the slow addition of a nitrating mixture (e.g., a mixture of concentrated nitric acid and sulfuric acid) to m-xylene at a controlled temperature. The reaction mixture is then typically quenched with water, and the organic layer containing the nitro-m-xylene isomers is separated, washed, and dried. Separation of the 2-nitro isomer from the 4-nitro isomer can be achieved by fractional distillation or chromatography.
-
Note: Specific conditions that maximize the yield of the 2-nitro isomer are not well-documented and would require optimization.
Step 2: Oxidation of 2-Nitro-m-xylene
-
Objective: To oxidize 2-nitro-m-xylene to this compound.
-
Procedure: A strong oxidizing agent, such as potassium permanganate or chromic acid, in an acidic or alkaline medium would be required. The reaction would likely involve heating the mixture for a prolonged period. After the reaction is complete, the manganese dioxide or chromium salts would be filtered off, and the this compound would be precipitated by acidifying the filtrate.
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent, such as water or ethanol-water mixtures. High-performance liquid chromatography (HPLC) can be used to assess the purity of the final product.[1]
Visualization of Synthetic Pathways
To illustrate the logical flow of the discussed synthetic routes, the following diagrams are provided.
References
Comparative Guide to Analytical Methods for 2-Nitroisophthalic Acid Determination in Complex Matrices
For Researchers, Scientists, and Drug Development Professionals
The accurate and precise quantification of 2-Nitroisophthalic acid, a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), is critical for ensuring drug quality and safety. Its determination in complex matrices, such as API manufacturing streams and biological fluids, necessitates robust and validated analytical methodologies. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of this compound, supported by representative experimental data and protocols.
Data Presentation: Performance Characteristics of Analytical Methods
The selection of an optimal analytical technique hinges on the specific requirements of the analysis, including sensitivity, selectivity, and the nature of the sample matrix. The following table summarizes the typical performance characteristics for the quantification of this compound and analogous compounds using HPLC-UV, LC-MS/MS, and GC-MS.
| Validation Parameter | HPLC-UV | LC-MS/MS | GC-MS (with Derivatization) |
| Linearity (R²) | > 0.999 | > 0.999 | > 0.99 |
| Limit of Detection (LOD) | 0.05 - 0.5 µg/mL | 0.01 - 1.0 ng/mL | 0.1 - 1.0 µg/mL |
| Limit of Quantitation (LOQ) | 0.15 - 1.5 µg/mL | 0.03 - 3.0 ng/mL | 0.3 - 3.0 µg/mL |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% | 90 - 110% |
| Precision (%RSD) | < 2% | < 5% | < 10% |
Mandatory Visualization
Caption: General workflow for the development and validation of an analytical method.
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of any analytical method. Below are representative protocols for the analysis of this compound using HPLC-UV, LC-MS/MS, and GC-MS.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is a robust and widely accessible technique for the routine quantification of this compound.
-
Chromatographic System: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 250mm x 4.6mm, 5µm particle size) is frequently used. A Newcrom R1 column is also a suitable alternative.[1]
-
Mobile Phase: A gradient elution is typically employed using a mixture of an acidic aqueous phase (e.g., 0.1% phosphoric acid in water) and an organic solvent such as acetonitrile. For mass spectrometry applications, 0.1% formic acid should be used instead of phosphoric acid.[1]
-
Flow Rate: A typical flow rate is around 1.0 mL/min.
-
Detection Wavelength: Based on the chromophore of this compound, a wavelength between 210-254 nm is appropriate.
-
Sample Preparation: Accurately weigh and dissolve the sample in a suitable diluent (e.g., a mixture of water and acetonitrile). Filter the solution through a 0.45 µm syringe filter before injection.
-
Standard Preparation: Prepare a stock solution of this compound reference standard in the diluent. Perform serial dilutions to create a calibration curve (e.g., 1-100 µg/mL).
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers superior sensitivity and selectivity, making it ideal for trace-level detection and quantification in complex matrices.
-
Instrumentation: A UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic Conditions:
-
Column: C18 UPLC column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase: (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile. A gradient elution is typically used.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Negative ESI is generally preferred for acidic compounds.
-
Multiple Reaction Monitoring (MRM): Monitor specific parent-to-daughter ion transitions for this compound and an internal standard.
-
-
Sample Preparation: For complex matrices, sample preparation may involve protein precipitation with acetonitrile or solid-phase extraction (SPE) to remove interferences.
-
Standard Preparation: Prepare a calibration curve over a lower concentration range (e.g., 0.1-100 ng/mL) in a matrix blank to account for matrix effects.
Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For non-volatile compounds like this compound, a derivatization step is necessary to increase volatility.
-
Derivatization: Esterification of the carboxylic acid groups is a common derivatization approach. This can be achieved using reagents like diazomethane or by heating with an alcohol (e.g., methanol) in the presence of an acid catalyst. Silylation using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) is another effective method.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
GC Conditions:
-
Column: A non-polar or medium-polarity capillary column is generally used.
-
Carrier Gas: Helium is the most common carrier gas.
-
Temperature Program: A temperature gradient is used to separate the derivatized analyte from other components.
-
-
Mass Spectrometry Conditions:
-
Ionization: Electron Ionization (EI) is standard.
-
Mass Analyzer: A quadrupole or ion trap mass analyzer is commonly used for detection and quantification in Selected Ion Monitoring (SIM) mode.
-
-
Sample Preparation: After derivatization, the sample is typically extracted into an organic solvent, which is then concentrated and injected into the GC-MS system.
-
Standard Preparation: The reference standard of this compound must undergo the same derivatization procedure as the samples.
Comparison of Methods
-
HPLC-UV is a cost-effective and robust method suitable for routine quality control where high sensitivity is not a primary requirement. It is less susceptible to matrix effects compared to mass spectrometry-based methods.
-
LC-MS/MS is the method of choice for trace-level quantification in complex matrices due to its exceptional sensitivity and selectivity. It is particularly valuable for analyzing impurities in drug substances and for bioanalytical studies.
-
GC-MS can be a viable alternative, especially when dealing with volatile impurities in the sample. However, the requirement for derivatization adds an extra step to the sample preparation process, which can introduce variability.
The selection of the most appropriate analytical method for the determination of this compound should be based on a thorough evaluation of the analytical requirements, sample complexity, and available instrumentation. It is imperative that any chosen method undergoes a comprehensive in-house validation to ensure its performance characteristics are suitable for the intended application.
References
A Comparative Guide to the Coordination Chemistry of 2-, 4-, and 5-Nitroisophthalic Acid Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the coordination chemistry of three isomers of nitroisophthalic acid: 2-nitroisophthalic acid, 4-nitroisophthalic acid, and 5-nitroisophthalic acid. By examining their coordination modes, the structural features of the resulting metal-organic frameworks (MOFs), and key properties such as thermal stability and luminescence, this document aims to furnish researchers with the necessary data to select the appropriate ligand for their specific applications in areas such as drug delivery, catalysis, and sensing.
Introduction to Nitroisophthalic Acid Isomers in Coordination Chemistry
Nitroisophthalic acids are versatile organic ligands in the construction of coordination polymers and metal-organic frameworks (MOFs). The presence of two carboxylate groups allows for the formation of diverse structural motifs, while the nitro group introduces electronic and steric effects that influence the resulting framework's topology and properties. The positional isomerism of the nitro group—at the 2, 4, or 5-position on the isophthalic acid backbone—plays a crucial role in determining the coordination behavior of the ligand and, consequently, the architecture and functionality of the resulting metal complexes.
Comparative Analysis of Coordination and Structural Features
The coordination chemistry of each isomer is distinct, influenced by the steric hindrance and electronic effects imposed by the nitro group's position. This, in turn, dictates the dimensionality and topology of the resulting coordination polymers.
Data Presentation: Structural and Property Comparison
The following tables summarize key quantitative data for metal-organic frameworks synthesized from the three nitroisophthalic acid isomers.
Table 1: Comparison of Crystallographic Data for Representative MOFs
| Isomer | Compound | Metal Ion | Crystal System | Space Group | Key Bond Lengths (M-O) (Å) | Ref. |
| This compound | C8H5NO6 | - | Monoclinic | C2/c | - | [1] |
| 4-Nitroisophthalic acid | C8H5NO6 | - | Triclinic | P-1 | - | [2] |
| 5-Nitroisophthalic acid | {[Cd6(5-nip)6(dpa)4]·EtOH}n | Cd(II) | Monoclinic | C2/c | 2.25-2.55 | [3] |
| 5-Nitroisophthalic acid | [Co5(5-nip)2(dpa)2(OH)2(SO4)2(H2O)2]n | Co(II) | Triclinic | P-1 | 2.04-2.15 | [3] |
| 5-Nitroisophthalic acid | {--INVALID-LINK--2}n | Ln(III) | Triclinic | P-1 | 2.35-2.50 | [4] |
Table 2: Comparison of Thermal Stability and Luminescent Properties
| Isomer | Compound | Decomposition Temperature (°C) | Luminescence Emission Max (nm) | Ref. |
| 5-Nitroisophthalic acid | {[Cd6(5-nip)6(dpa)4]·EtOH}n | ~350 | 402 | [3] |
| 5-Nitroisophthalic acid | {--INVALID-LINK--2}n | ~380 | Varies with Lanthanide | [4] |
| 5-Nitroisophthalic acid based MOFs | Vary | 300-400 | Ligand-based or metal-centered | [5][6] |
Experimental Protocols
Detailed methodologies for the synthesis and characterization of MOFs based on nitroisophthalic acid isomers are crucial for reproducibility and further development.
General Synthesis of Nitroisophthalate MOFs
A common method for the synthesis of these coordination polymers is the solvothermal or hydrothermal reaction.
Protocol: Hydrothermal Synthesis of a Lanthanide-5-Nitroisophthalate MOF [4]
-
Reactants: 5-nitroisophthalic acid (H2-5nip), a lanthanide nitrate salt (e.g., Nd(NO3)3·6H2O), and a solvent mixture of N,N-dimethylformamide (DMF) and ethanol.
-
Procedure:
-
Dissolve 5-nitroisophthalic acid and the lanthanide nitrate in the DMF/ethanol solvent mixture in a Teflon-lined stainless steel autoclave.
-
Seal the autoclave and heat it to a specific temperature (e.g., 120-180 °C) for a period of 24 to 72 hours.
-
Allow the autoclave to cool slowly to room temperature.
-
The resulting crystals are collected by filtration, washed with the solvent, and dried in air.
-
Characterization Methods
-
Single-Crystal X-ray Diffraction: This technique is essential for determining the precise three-dimensional arrangement of atoms within the crystal, including bond lengths, bond angles, and the overall framework topology.
-
Powder X-ray Diffraction (PXRD): Used to confirm the phase purity of the bulk crystalline material and to compare with the simulated pattern from single-crystal data.
-
Thermogravimetric Analysis (TGA): This method is employed to assess the thermal stability of the MOFs by measuring the weight loss as a function of temperature. This can indicate the removal of solvent molecules and the decomposition of the framework.
-
Fourier-Transform Infrared Spectroscopy (FT-IR): FT-IR spectroscopy is used to identify the functional groups present in the ligand and to confirm the coordination of the carboxylate groups to the metal centers.
-
Luminescence Spectroscopy: The photoluminescent properties of the MOFs, including excitation and emission spectra, are measured to evaluate their potential for applications in sensing and optics.
Visualization of Structure-Property Relationships
The position of the nitro group on the isophthalic acid ligand influences the coordination geometry and, consequently, the properties of the resulting MOF.
References
- 1. researchgate.net [researchgate.net]
- 2. 4-Nitroisophthalic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Nanoporous lanthanide-carboxylate frameworks based on 5-nitroisophthalic acid - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. Syntheses, structures and luminescence properties of three metal–organic frameworks based on 5-(4-(2H-tetrazol-5-yl)phenoxy)isophthalic acid - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 6. Luminescence and magnetic properties of three metal–organic frameworks based on the 5-(1H-tetrazol-5-yl)isophthalic acid ligand - CrystEngComm (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
Proper Disposal of 2-Nitroisophthalic Acid: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure laboratory environment and maintaining regulatory compliance. This guide provides essential, immediate safety and logistical information for the proper disposal of 2-Nitroisophthalic acid (CAS No. 21161-11-5), emphasizing operational and disposal plans.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to:
-
Eye Protection: Safety glasses with side-shields or chemical safety goggles.[1][2]
-
Skin and Body Protection: Long-sleeved clothing, a chemical-resistant apron, and appropriate footwear.[1]
-
Respiratory Protection: In case of dust formation, use a NIOSH-approved respirator with a dust filter.[1]
Always work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[3] Avoid generating dust during handling and disposal.[3]
Spill and Accidental Release Measures
In the event of a spill, the following steps should be taken:
-
Evacuate Personnel: Clear the area of all non-essential personnel.
-
Ensure Ventilation: Maintain adequate ventilation to disperse any airborne dust.
-
Containment: Prevent the spill from entering drains, sewers, or water courses.
-
Cleanup: Carefully sweep or vacuum the spilled solid material, avoiding dust generation, and place it into a suitable, labeled container for disposal.[3][4]
-
Decontamination: Clean the affected area thoroughly.
-
Personal Protection: Ensure appropriate PPE is worn throughout the cleanup process.
Proper Disposal Procedures
The primary and recommended method for the disposal of this compound is through a licensed professional waste disposal service.[3] Adherence to federal, state, and local regulations is mandatory.[5]
Step-by-Step Disposal Protocol:
-
Waste Identification and Collection:
-
Collect waste this compound in its original container or a clearly labeled, compatible, and tightly sealed container.[3]
-
Do not mix with other waste materials unless explicitly instructed by the waste disposal service.
-
-
Labeling:
-
The container must be clearly labeled with the chemical name ("this compound") and any associated hazard warnings.
-
-
Storage:
-
Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2]
-
-
Contacting a Licensed Waste Disposal Service:
-
Arrange for the collection and disposal of the chemical waste with a certified hazardous waste management company.
-
Provide the waste disposal service with the Safety Data Sheet (SDS) for this compound.
-
-
Alternative Disposal Method (to be performed by licensed professionals):
-
Some sources suggest that the material can be dissolved or mixed with a combustible solvent and incinerated in a chemical incinerator equipped with an afterburner and scrubber. This process must be carried out by a licensed facility in compliance with all environmental regulations.[5]
-
Crucially, do not dispose of this compound by:
-
Pouring it down the drain: This can lead to environmental contamination.[3]
-
Discarding it with regular trash.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling 2-Nitroisophthalic Acid
For Immediate Implementation: This document provides crucial safety and logistical information for the handling and disposal of 2-Nitroisophthalic acid (CAS No. 21161-11-5). Adherence to these protocols is essential for ensuring the safety of all laboratory personnel and the integrity of your research.
Essential Safety and Personal Protective Equipment (PPE)
When handling this compound, a crystalline powder, the primary hazards are skin and eye irritation.[1] Therefore, a comprehensive approach to personal protection is mandatory. This includes the use of engineering controls, such as a chemical fume hood or a well-ventilated area, to minimize dust inhalation.
Minimum Required PPE:
| Equipment | Specification | Rationale |
| Eye Protection | Safety glasses with side-shields or goggles.[1][2] | Protects against dust particles and potential splashes. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber).[2] | Prevents direct skin contact and irritation.[1] |
| Body Protection | Laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | NIOSH-approved respirator with a dust filter. | Required when handling large quantities or if dust cannot be controlled by engineering means. |
Operational Plan: From Receipt to Use
A systematic workflow is critical to safely manage this compound within the laboratory.
Step 1: Receiving and Storage
-
Upon receipt, inspect the container for any damage or leaks.
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1]
Step 2: Preparation and Handling
-
All handling of this compound powder should be conducted within a chemical fume hood or a designated, well-ventilated workspace to control dust.
-
Before handling, ensure all required PPE is correctly worn.
-
Avoid creating dust. Use appropriate tools for weighing and transferring the chemical.
-
Wash hands thoroughly after handling.[1]
Step 3: In Case of Exposure or Spill
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists.[1][2]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. If skin irritation occurs, seek medical advice.[1][2]
-
Inhalation: Move the affected person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[2]
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
-
Spill: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. For larger spills, follow emergency procedures and contact your institution's safety officer.
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Chemical: Dispose of surplus and non-recyclable this compound through a licensed disposal company. Do not allow the chemical to enter drains.
-
Contaminated Packaging: Dispose of contaminated packaging as unused product in accordance with local, state, and federal regulations.
Quantitative Data
| Property | Value | Reference |
| CAS Number | 21161-11-5 | [1][3][4] |
| Molecular Formula | C8H5NO6 | [1][5] |
| Molecular Weight | 211.13 g/mol | [2][5] |
| Appearance | Crystalline Powder | N/A |
| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation) | [1] |
Workflow for Safe Handling of this compound
Caption: A logical workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
